2-(Chloromethyl)-5-methylpyrimidine hydrochloride
Description
Properties
IUPAC Name |
2-(chloromethyl)-5-methylpyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c1-5-3-8-6(2-7)9-4-5;/h3-4H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCRCIHHNQXFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721001 | |
| Record name | 2-(Chloromethyl)-5-methylpyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384430-75-4 | |
| Record name | Pyrimidine, 2-(chloromethyl)-5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384430-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-5-methylpyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-5-methylpyrimidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 2-(Chloromethyl)-5-methylpyrimidine hydrochloride
An In-depth Technical Guide on the Physicochemical Properties of 2-(Chloromethyl)-5-methylpyrimidine hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract: this compound is a pivotal intermediate in synthetic organic chemistry, particularly valued within the pharmaceutical industry for the synthesis of diverse active pharmaceutical ingredients (APIs). A profound comprehension of its physicochemical properties is essential for the optimization of reaction conditions, assurance of product purity, and the development of stable, effective drug formulations. This guide offers a comprehensive exploration of the key physicochemical characteristics of this compound, substantiated by established experimental methodologies and pertinent theoretical frameworks, to empower researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Structure
This compound is the hydrochloride salt of the parent compound, 2-(chloromethyl)-5-methylpyrimidine. The molecular architecture, featuring a pyrimidine ring, a reactive chloromethyl group, and a methyl substituent, confers a distinct combination of reactivity and structural attributes. The formation of the hydrochloride salt significantly enhances the compound's stability and its solubility in aqueous media, a property that is highly advantageous for a variety of synthetic transformations.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| Molecular Formula | C₆H₈Cl₂N₂ |
| Molecular Weight | 191.05 g/mol |
| CAS Number | 133633-28-8 |
A 2D chemical structure diagram would be inserted here in a full report to visually represent the molecule.
Spectroscopic and Physical Properties
A thorough characterization of this compound relies on a combination of spectroscopic and physical property measurements. These data are crucial for confirming the identity, purity, and behavior of the compound in various environments.
Spectroscopic Analysis
Spectroscopic techniques provide a detailed fingerprint of the molecule's structure and functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The ¹H NMR spectrum will display characteristic peaks for the chloromethyl protons (CH₂Cl), the methyl protons (CH₃), and the pyrimidine ring protons. The ¹³C NMR provides complementary information on the carbon skeleton.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the vibrational frequencies of the functional groups. Key absorptions would include C-H stretching from the aromatic ring and methyl group, C=N and C=C stretching from the pyrimidine ring, and a characteristic C-Cl stretching band. The presence of the hydrochloride salt would also introduce a broad N-H⁺ stretching band.
Physical State and Thermal Properties
These properties are critical for handling, storage, and process development.
-
Appearance: The compound is typically a white to off-white crystalline solid.
-
Melting Point: The melting point is a sharp indicator of purity. The reported melting point for this compound generally falls within the range of 160-165 °C .
-
Solubility: The solubility profile dictates the choice of solvents for reactions, purification, and formulation. As a hydrochloride salt, it exhibits good solubility in water and polar protic solvents like methanol. It is generally less soluble in less polar organic solvents.
Table 2: Summary of Key Physicochemical Data
| Property | Typical Value/Observation | Significance in Drug Development |
| Appearance | White to off-white crystalline solid | Important for quality control and formulation |
| Melting Point | 160-165 °C | Indicator of purity and thermal stability |
| Solubility | Soluble in water and methanol | Crucial for reaction solvent selection and bioavailability |
| pKa | Estimated range: 2-4 | Influences ionization state, solubility, and receptor binding |
Experimental Protocols for Physicochemical Characterization
The following section outlines standardized methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
Causality: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.
Step-by-Step Methodology:
-
Sample Preparation: A small quantity of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is utilized.
-
Heating Protocol: The sample is heated at a rapid rate initially, then slowed to 1-2 °C per minute as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Causality: Solubility is governed by the principle of "like dissolves like." The polarity of the solute and solvent, as well as specific interactions like hydrogen bonding, determine the extent of dissolution. The hydrochloride salt form increases the polarity of the molecule, enhancing its solubility in polar solvents.
Step-by-Step Methodology (Qualitative):
-
Setup: A series of test tubes, each containing a different solvent (e.g., water, methanol, ethanol, dichloromethane, acetone), is prepared.
-
Sample Addition: A small, pre-weighed amount of the compound (e.g., 10 mg) is added to each test tube.
-
Solvent Addition & Agitation: The solvent is added incrementally (e.g., in 0.1 mL portions) to each tube, with vigorous vortexing or shaking after each addition.
-
Observation: The solubility is classified based on the volume of solvent required to completely dissolve the solid at a given temperature (e.g., "soluble," "sparingly soluble," "insoluble").
Reactivity and Stability Profile
Chemical Reactivity
The primary site of reactivity in this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution reactions . This reactivity is the cornerstone of its utility as a synthetic building block, allowing for the introduction of various functional groups by reaction with nucleophiles such as amines, thiols, and alcohols.
Caption: Generalized pathway for nucleophilic substitution.
Stability and Storage
While the hydrochloride salt enhances overall stability, the compound is susceptible to degradation, primarily through hydrolysis of the chloromethyl group, especially in the presence of moisture. Therefore, it is imperative to store the compound in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation and preserve its purity over time.
Conclusion
The physicochemical properties of this compound—from its melting point and solubility to its spectroscopic signature and chemical reactivity—are integral to its successful application in research and development. A comprehensive understanding and accurate measurement of these parameters, as outlined in this guide, are essential for ensuring the reproducibility of synthetic procedures, the purity of final products, and the development of robust pharmaceutical formulations. This knowledge empowers scientists to leverage the full potential of this versatile chemical intermediate.
An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-5-methylpyrimidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of a robust and efficient synthesis pathway for 2-(Chloromethyl)-5-methylpyrimidine hydrochloride, a crucial building block in pharmaceutical research and development. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 2-(Hydroxymethyl)-5-methylpyrimidine, followed by a chlorination reaction to yield the final product.
Introduction: The Significance of this compound
This compound serves as a vital intermediate in the synthesis of a wide array of biologically active molecules. Its pyrimidine core is a common feature in numerous therapeutic agents, and the reactive chloromethyl group allows for facile introduction of the pyrimidine moiety into larger, more complex structures. The hydrochloride salt form enhances the compound's stability and handling properties. Given its importance, a reliable and scalable synthesis is of paramount interest to the drug development community.
Proposed Synthesis Pathway
The most effective and commonly employed synthesis route is a two-step process. The initial and pivotal step is the creation of the intermediate, 2-(Hydroxymethyl)-5-methylpyrimidine. This is subsequently converted to the desired product through a chlorination reaction, which is then isolated as its hydrochloride salt.[1]
Caption: Proposed two-step synthesis pathway.
Step 1: Synthesis of 2-(Hydroxymethyl)-5-methylpyrimidine
The synthesis of the key intermediate, 2-(Hydroxymethyl)-5-methylpyrimidine, is achieved through the reduction of a suitable precursor, such as a 5-methylpyrimidine-2-carboxylic acid ester. This transformation is a well-established method for producing hydroxymethyl-substituted heterocycles.[1]
Experimental Protocol: Reduction of Ethyl 5-methylpyrimidine-2-carboxylate
Materials and Reagents
| Material | Formula |
| Ethyl 5-methylpyrimidine-2-carboxylate | C8H10N2O2 |
| Lithium chloride | LiCl |
| Sodium borohydride | NaBH4 |
| Tetrahydrofuran (THF), anhydrous | C4H8O |
| Ethanol, absolute | C2H5OH |
| Diethyl ether, anhydrous | (C2H5)2O |
| Saturated aqueous ammonium chloride | NH4Cl |
| Anhydrous magnesium sulfate | MgSO4 |
Procedure
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve ethyl 5-methylpyrimidine-2-carboxylate (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and absolute ethanol.
-
Add lithium chloride (2.0 eq) to the solution and stir until it is fully dissolved.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until completion is confirmed by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(hydroxymethyl)-5-methylpyrimidine.
-
The crude product can be purified by column chromatography on silica gel.
Expected Quantitative Data
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (NMR) | >95% |
digraph "Step1_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [color="#4285F4", penwidth=2];
"Start" [label="Dissolve Ester and LiCl\nin THF/Ethanol"];
"Cool" [label="Cool to 0°C"];
"Add_NaBH4" [label="Add NaBH₄ portion-wise"];
"Reflux" [label="Reflux for 4-6 hours"];
"Quench" [label="Quench with NH₄Cl (aq)"];
"Extract" [label="Extract with Diethyl Ether"];
"Dry_Concentrate" [label="Dry and Concentrate"];
"Purify" [label="Purify by Column Chromatography", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"Start" -> "Cool";
"Cool" -> "Add_NaBH4";
"Add_NaBH4" -> "Reflux";
"Reflux" -> "Quench";
"Quench" -> "Extract";
"Extract" -> "Dry_Concentrate";
"Dry_Concentrate" -> "Purify";
}
### Step 2: Synthesis of this compound
The final step involves the chlorination of the 2-(hydroxymethyl)-5-methylpyrimidine intermediate. Thionyl chloride is a common and effective reagent forthis transformation, converting the hydroxyl group to a chloro group and simultaneously forming the hydrochloride salt of the pyrimidine ring.
#### Experimental Protocol: Chlorination with Thionyl Chloride
**Materials and Reagents**
| Material | Formula |
| ------------------------------------ | --------- |
| 2-(Hydroxymethyl)-5-methylpyrimidine | C6H8N2O |
| Thionyl chloride | SOCl2 |
| Toluene, anhydrous | C7H8 |
| Diethyl ether, anhydrous | (C2H5)2O |
**Procedure**
1. In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add anhydrous toluene.
2. Add thionyl chloride (1.1-1.2 eq) to the toluene and stir.
3. In the dropping funnel, prepare a solution of 2-(hydroxymethyl)-5-methylpyrimidine (1.0 eq) in anhydrous toluene.
4. Add the solution of the alcohol dropwise to the stirred thionyl chloride solution at room temperature. An exotherm may be observed.
5. After the addition is complete, stir the reaction mixture at room temperature for2-4 hours, or until the reaction is complete as monitored by TLC.
6. Upon completion, the product may precipitate from the solution. If not, the solvent volume can be reduced under vacuum to induce precipitation.
7. Filter the solid product under a stream of nitrogen.
8. Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted thionyl chloride and other impurities.
9. Dry the product under vacuum to obtain this compound as a solid.
**Expected Quantitative Data**
| Parameter | Expected Value |
| -------------- | -------------- |
| Yield | 85-95% |
| Purity (HPLC) | >98% |
```dot
digraph "Step2_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [color="#4285F4", penwidth=2];
"Start" [label="Prepare SOCl₂ in Toluene"];
"Add_Alcohol" [label="Add Alcohol Solution Dropwise"];
"Stir" [label="Stir at Room Temperature for 2-4 hours"];
"Precipitate" [label="Induce Precipitation"];
"Filter" [label="Filter the Solid Product"];
"Wash" [label="Wash with Cold Diethyl Ether"];
"Dry" [label="Dry Under Vacuum", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Add_Alcohol";
"Add_Alcohol" -> "Stir";
"Stir" -> "Precipitate";
"Precipitate" -> "Filter";
"Filter" -> "Wash";
"Wash" -> "Dry";
}
Caption: Experimental workflow for Step 2.
Safety Considerations
-
Thionyl chloride is a corrosive and toxic substance. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
[1]* Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. It should be handled with care in a dry environment.
-
The use of anhydrous solvents is crucial for the success of these reactions. Ensure that all glassware is thoroughly dried before use.
Alternative Synthetic Routes
While the presented two-step synthesis is highly effective, other potential pathways exist. These include:
-
Radical Chlorination of 2,5-dimethylpyrimidine: This approach would involve the selective chlorination of one of the methyl groups. However, controlling the selectivity of radical reactions can be challenging and may lead to a mixture of products.
-
Synthesis from 2-amino-5-methylpyrimidine: This route would involve diazotization of the amino group followed by a Sandmeyer-type reaction to introduce the chloromethyl group. This multi-step process may be lower yielding and require more stringent reaction conditions.
A comparative analysis of these routes suggests that the reduction-chlorination sequence offers the most direct and high-yielding approach to the target molecule.
Conclusion
This technical guide outlines a reliable and well-documented synthesis pathway for this compound. The two-step process, involving the reduction of a pyrimidine-2-carboxylate ester followed by chlorination with thionyl chloride, provides a high-yielding and scalable route to this important pharmaceutical intermediate. The detailed experimental protocols and safety considerations provided herein should enable researchers and drug development professionals to successfully synthesize this key building block for their research endeavors.
References
1H NMR and spectroscopic data for 2-(Chloromethyl)-5-methylpyrimidine hydrochloride
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Chloromethyl)-5-methylpyrimidine hydrochloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (C₆H₇ClN₂·HCl), a key intermediate in pharmaceutical synthesis. The primary focus is on the elucidation of its structure using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, supported by Carbon-13 NMR (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying scientific principles and experimental methodologies required for robust chemical characterization.
Introduction: The Role of this compound in Synthesis
This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a reactive chloromethyl group and a pyrimidine core, makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. Accurate structural confirmation and purity assessment are paramount before its use in multi-step synthetic pathways. Spectroscopic techniques are the cornerstone of this characterization process, providing unambiguous evidence of molecular structure and integrity. This guide details the application and interpretation of these techniques for the title compound.
Molecular Structure and Proton Assignment
To facilitate a clear discussion of the NMR data, the protons within the this compound structure are systematically numbered. The pyrimidine ring protons at positions 4 and 6 are distinct, as are the protons of the methyl and chloromethyl substituents.
Caption: Molecular structure of 2-(Chloromethyl)-5-methylpyrimidine.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The spectrum of this compound provides distinct signals for each type of proton, and their chemical shifts, integration, and multiplicity offer definitive structural proof.
Experimental Protocol: ¹H NMR Acquisition
A robust and reproducible NMR spectrum is contingent on meticulous sample preparation and appropriate acquisition parameters.
Workflow for NMR Analysis
Caption: Standard workflow for acquiring and processing ¹H NMR data.
Detailed Steps:
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.[1] DMSO-d₆ is often chosen for hydrochloride salts due to its high polarity and ability to dissolve them effectively.
-
Data Acquisition : Utilize a spectrometer with a field strength of 300 MHz or higher.[1] A standard one-dimensional proton spectrum should be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹H NMR Spectral Data and Interpretation
The following table summarizes the expected ¹H NMR spectral data for this compound in DMSO-d₆. The chemical shifts are influenced by the electron-withdrawing nitrogen atoms of the pyrimidine ring and the chlorine atom.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4, H-6 | ~8.9 - 9.1 | Singlet (s) | 2H |
| -CH₂- | ~4.8 - 5.0 | Singlet (s) | 2H |
| -CH₃ | ~2.4 - 2.6 | Singlet (s) | 3H |
| N-H (HCl) | Broad, variable | Singlet (br s) | 1H |
Causality Behind Peak Assignments:
-
Pyrimidine Protons (H-4, H-6, ~8.9 - 9.1 ppm) : These two protons are chemically equivalent due to the substitution pattern. They appear as a single singlet far downfield. This significant deshielding is a direct result of the potent electron-withdrawing effect of the two adjacent nitrogen atoms in the pyrimidine ring, which is further amplified by protonation in the hydrochloride salt form.
-
Methylene Protons (-CH₂-, ~4.8 - 5.0 ppm) : The protons of the chloromethyl group resonate as a sharp singlet. Their downfield shift is caused by the combined inductive effects of the electronegative chlorine atom and the electron-deficient pyrimidine ring to which they are attached. The absence of adjacent protons results in a singlet multiplicity.
-
Methyl Protons (-CH₃, ~2.4 - 2.6 ppm) : The methyl group protons appear as a singlet in the upfield region of the spectrum. The methyl group is attached to an sp²-hybridized carbon of the pyrimidine ring, which accounts for its chemical shift being slightly downfield compared to a typical alkyl methyl group.
-
N-H Proton (Broad, variable) : The proton from the hydrochloride salt associated with one of the ring nitrogens typically appears as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration, temperature, and the amount of residual water in the solvent, due to rapid chemical exchange.
Supporting Spectroscopic Data
While ¹H NMR is highly informative, a combination of spectroscopic techniques provides a self-validating system for structural confirmation.
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 (C-CH₂Cl) | ~165 - 168 |
| C-4, C-6 | ~158 - 160 |
| C-5 (C-CH₃) | ~130 - 135 |
| -CH₂Cl | ~45 - 48 |
| -CH₃ | ~16 - 18 |
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio, confirming the molecular weight and elemental composition.
-
Expected Molecular Ion : For the free base, C₆H₇ClN₂, the expected monoisotopic mass is approximately 142.03 g/mol .[2]
-
Isotopic Pattern : A key validation feature is the presence of a characteristic M+2 peak with roughly one-third the intensity of the molecular ion peak (M+), which is indicative of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopes).[1]
-
Fragmentation : Common fragmentation patterns would likely involve the loss of the chloromethyl group (-CH₂Cl) or a chlorine radical (·Cl), providing further structural evidence.[3]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
-
Experimental Protocol : A spectrum can be acquired by placing the solid sample directly on an Attenuated Total Reflectance (ATR) crystal or by preparing a KBr pellet.[1] The spectrum is typically collected from 4000-400 cm⁻¹.[1]
-
Expected Vibrational Modes :
-
~3100-3000 cm⁻¹ : Aromatic C-H stretching from the pyrimidine ring.
-
~2950-2850 cm⁻¹ : Aliphatic C-H stretching from the methyl and methylene groups.
-
~1600-1450 cm⁻¹ : C=C and C=N stretching vibrations characteristic of the pyrimidine ring.
-
~800-600 cm⁻¹ : C-Cl stretching vibration.
-
Application in Synthesis: A Conceptual Workflow
The reactivity of the chloromethyl group makes this compound an excellent electrophile for nucleophilic substitution reactions, a common strategy for elaborating the core structure.
Caption: Representative synthetic use in a nucleophilic substitution reaction.
Conclusion
The structural elucidation of this compound is definitively achieved through a synergistic application of modern spectroscopic methods. ¹H NMR provides the most detailed information, with the chemical shifts and multiplicities of the pyrimidine, methylene, and methyl protons aligning perfectly with the proposed structure. This data, corroborated by ¹³C NMR, Mass Spectrometry (confirming molecular weight and the presence of chlorine), and IR spectroscopy (confirming functional groups), provides a robust and trustworthy characterization. This comprehensive spectroscopic profile is essential for any researcher utilizing this important synthetic intermediate, ensuring the integrity of starting materials and the success of subsequent chemical transformations.
References
An In-depth Technical Guide to the Molecular Structure and Properties of 2-(Chloromethyl)pyrimidine Derivatives
Introduction: The Strategic Importance of the Pyrimidine Scaffold
For researchers, scientists, and professionals vested in the intricate process of drug development, the pyrimidine nucleus represents a "privileged structure".[1] This aromatic heterocyclic compound is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast spectrum of biological activities, including antimicrobial and anticancer properties.[2][3] The inherent ability of the pyrimidine scaffold to mimic the purine core of ATP allows for the rational design of competitive enzyme inhibitors, particularly for kinases.[1]
Among the myriad of functionalized pyrimidines, 2-(chloromethyl)pyrimidine and its derivatives serve as pivotal intermediates.[4][5] The presence of a reactive chloromethyl group at the 2-position of the pyrimidine ring makes it a versatile building block, enabling the facile introduction of diverse functional moieties through nucleophilic substitution reactions.[1][2] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, synthesis, and reactivity of 2-(chloromethyl)pyrimidine derivatives, with a particular focus on their application in the synthesis of bioactive molecules.
Molecular Structure and Physicochemical Properties
2-(chloromethyl)pyrimidine hydrochloride is a crystalline solid, appearing white to yellow or pale brown.[5][6] Its structure is characterized by a pyrimidine ring substituted with a chloromethyl group at the C2 position. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly influences the reactivity of the chloromethyl group, enhancing the electrophilicity of the methylene carbon.[5][7]
Core Compound and Selected Derivatives: A Comparative Overview
The physicochemical properties of 2-(chloromethyl)pyrimidine and its derivatives are critical for their handling, reactivity, and biological activity. The following tables summarize key data for the parent compound, its hydrochloride salt, and a related derivative.[4]
| Property | 2-(Chloromethyl)pyrimidine | 2-(Chloromethyl)pyrimidine Hydrochloride |
| CAS Number | 54198-88-8 | 936643-80-0[4][6] |
| Molecular Formula | C₅H₅ClN₂[4] | C₅H₅ClN₂ · HCl[4][6] |
| Molecular Weight | 128.56 g/mol [4] | 165.02 g/mol [4][6] |
| Appearance | Brown liquid[4] | Crystalline solid[4][6] |
| Melting Point | Not available | 138-140 °C[1][4] |
| Boiling Point | 101-103 °C at 26 Torr[4] | Not available |
| Solubility | Not available | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL[4][8] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C[4] | -20°C[4][6] |
| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | C₆H₅Cl₂N | 162.02 | 37-42 |
Spectroscopic Analysis: Elucidating the Molecular Fingerprint
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 2-(chloromethyl)pyrimidine derivatives.[4] While comprehensive data for the hydrochloride salt is not always readily available, a combination of techniques provides a detailed molecular picture.[1][9]
| Technique | 2-(Chloromethyl)pyrimidine Hydrochloride |
| ¹H NMR | The proton NMR spectrum is characterized by signals for the pyrimidine ring protons and the methylene protons of the chloromethyl group.[10] The electron-withdrawing nature of the pyrimidine ring and the chlorine atom leads to downfield chemical shifts.[10] In DMSO-d₆, the H-4 and H-6 protons appear around δ 9.0 ppm (doublet), the H-5 proton at approximately δ 7.8 ppm (triplet), and the -CH₂- protons as a singlet around δ 4.8 ppm.[10] |
| ¹³C NMR | The chemical shifts in the carbon NMR spectrum are influenced by the electronegativity of the nitrogen atoms in the pyrimidine ring and the attached chlorine atom.[10] |
| IR Spectroscopy | Expected to show characteristic vibrational frequencies for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching.[9] |
| Mass Spectrometry | The mass spectrum of the free base would exhibit a molecular ion peak.[1] Fragmentation patterns would likely involve the loss of the chlorine atom and subsequent fragmentation of the pyrimidine ring.[1][9] The presence of chlorine isotopes (³⁵Cl/³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.[10] |
| UV-Vis (λmax) | 206, 248 nm[4][8] |
Synthesis of 2-(Chloromethyl)pyrimidine Derivatives: Strategic Pathways
The synthesis of 2-(chloromethyl)pyrimidine hydrochloride is a key step for its use as a versatile intermediate. While direct, detailed protocols are not extensively published, plausible synthetic routes can be inferred from the synthesis of analogous compounds like 2-(chloromethyl)pyridine hydrochloride.[11]
Two primary synthetic pathways are generally considered:
-
Radical Chlorination of 2-Methylpyrimidine: This route involves the direct chlorination of the methyl group of 2-methylpyrimidine.[11]
-
Chlorination of 2-(Hydroxymethyl)pyrimidine: This pathway involves the conversion of a hydroxyl group to a chloride.[6]
Caption: Proposed synthetic pathways to 2-(Chloromethyl)pyrimidine hydrochloride.[11]
Experimental Protocol: General Procedure for Chlorination of 2-Methylpyrimidine
This protocol is based on established methods for the chlorination of similar heterocyclic compounds.[4]
-
Reaction Setup: Dissolve 2-methylpyrimidine in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).[4]
-
Reagent Addition: Add a suitable chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), along with a radical initiator like benzoyl peroxide or AIBN.[4]
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize any acid by washing with an aqueous solution of sodium bicarbonate, followed by a brine wash.[4]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[4]
-
Purification: The crude 2-(chloromethyl)pyrimidine can be purified by vacuum distillation.[4]
Reactivity Profile: The Hub of Synthetic Utility
The primary reactivity of 2-(chloromethyl)pyrimidine and its hydrochloride salt is dominated by nucleophilic substitution at the benzylic-like carbon of the chloromethyl group.[5] The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of this carbon, making it highly susceptible to attack by a wide range of nucleophiles.[5] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][7]
Caption: General SN2 mechanism for nucleophilic substitution on 2-(chloromethyl)pyrimidine.[5]
Experimental Protocol: General Procedure for Nucleophilic Substitution
This protocol provides a general framework for reacting 2-(chloromethyl)pyrimidine with various nucleophiles.[4]
-
Reaction Setup: Dissolve the 2-(chloromethyl)pyrimidine substrate in a polar aprotic solvent like acetonitrile, DMF, or DMSO.[4]
-
Reagent Addition: Add the desired nucleophile (e.g., amines, alcohols, thiols) and a non-nucleophilic base such as potassium carbonate or triethylamine, if necessary, to neutralize the HCl generated.[4]
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
-
Work-up: After completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel.[4]
Applications in Drug Discovery: A Gateway to Bioactive Molecules
The pyrimidine scaffold is a key component in a multitude of compounds with significant biological activity.[5] 2-(chloromethyl)pyrimidine hydrochloride is a crucial starting material for the synthesis of various therapeutic agents, most notably kinase inhibitors.[5][6]
Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a substituted pyrimidine core that interacts with the hinge region of the kinase active site.[5] The reactive chloromethyl group of 2-(chloromethyl)pyrimidine hydrochloride allows for the facile introduction of various side chains, which can be tailored to interact with the active site of specific kinases, thereby modulating their activity.[6] This is a valuable strategy in structure-activity relationship (SAR) studies.[5]
Caption: General workflow for the synthesis of pyrimidine-based kinase inhibitors.[5]
Antimicrobial and Anticancer Activity
Derivatives synthesized from 2-(chloromethyl)pyrimidine hydrochloride have demonstrated significant potential as antimicrobial and anticancer agents.[2] The anticancer properties of many pyrimidine derivatives are linked to their role as antimetabolites, interfering with nucleic acid synthesis, which is particularly detrimental to rapidly proliferating cancer cells.[4] Furthermore, certain pyrimidine derivatives act as inhibitors of protein kinases that are often overactive in cancer cells, thereby halting uncontrolled tumor growth.[4]
Conclusion
2-(chloromethyl)pyrimidine and its derivatives are undeniably valuable and highly reactive intermediates in organic synthesis and medicinal chemistry. Their molecular structure, characterized by a reactive chloromethyl group attached to an electron-deficient pyrimidine ring, dictates their primary reactivity through nucleophilic substitution. This predictable reactivity, coupled with the biological significance of the pyrimidine scaffold, makes these compounds essential building blocks for the synthesis of a wide variety of substituted pyrimidines. The continued exploration of the chemistry of 2-(chloromethyl)pyrimidine derivatives holds significant promise for the discovery and development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Synthetic Cornerstone: A Technical Guide to 2-(Chloromethyl)pyrimidine Hydrochloride (CAS 936643-80-0) for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a "privileged structure," a core component in a multitude of biologically active compounds and FDA-approved drugs.[1] The strategic introduction and modification of this heterocycle are pivotal in the design of novel therapeutics. 2-(Chloromethyl)pyrimidine hydrochloride (CAS No. 936643-80-0) has emerged as a critical and versatile synthetic intermediate, providing a reactive handle for the elaboration of the pyrimidine core. Its utility lies in the bifunctional nature of the molecule: a pyrimidine ring, which is a key structural motif in many bioactive molecules, and a reactive chloromethyl group, which allows for facile derivatization. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of 2-(chloromethyl)pyrimidine hydrochloride in the context of modern drug discovery, with a focus on its role in the development of kinase inhibitors and P2X7 receptor antagonists.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(chloromethyl)pyrimidine hydrochloride is essential for its effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 936643-80-0 | [2] |
| Molecular Formula | C₅H₅ClN₂ · HCl | [2] |
| Molecular Weight | 165.02 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥95% | [2] |
| Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL | [2] |
| Storage Temperature | -20°C | [2] |
Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride: A Detailed Protocol
The synthesis of 2-(chloromethyl)pyrimidine hydrochloride is typically achieved through the chlorination of its precursor, 2-(hydroxymethyl)pyrimidine. The following two-step protocol is a reliable method for its preparation in a laboratory setting.[3]
Step 1: Synthesis of 2-(Hydroxymethyl)pyrimidine
The initial step involves the reduction of a commercially available pyrimidine-2-carboxylic acid ester to the corresponding alcohol.
Experimental Protocol:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrimidine-2-carboxylic acid ester (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add lithium chloride (2.0 eq) to the solution and stir until it is fully dissolved.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude 2-(hydroxymethyl)pyrimidine.
Step 2: Chlorination of 2-(Hydroxymethyl)pyrimidine
The final step is the chlorination of the alcohol to the desired 2-(chloromethyl)pyrimidine hydrochloride using thionyl chloride.[3][4]
Experimental Protocol:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add anhydrous toluene.
-
Add 2-(hydroxymethyl)pyrimidine (1.0 eq) to the toluene.
-
Slowly add thionyl chloride (1.1-1.2 eq) to the stirred suspension.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, the product may precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
Filter the solid product under a stream of nitrogen.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted thionyl chloride and other impurities.
-
Dry the product under vacuum to obtain 2-(chloromethyl)pyrimidine hydrochloride as a solid.
Caption: Synthetic workflow for 2-(chloromethyl)pyrimidine hydrochloride.
Reactivity and Applications in Drug Discovery
The synthetic utility of 2-(chloromethyl)pyrimidine hydrochloride stems from the high reactivity of the chloromethyl group towards nucleophilic substitution, typically via an SN2 mechanism. This allows for the facile introduction of a wide variety of functional groups at the 2-position of the pyrimidine ring, making it a valuable building block for generating compound libraries for high-throughput screening.[1]
Synthesis of Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The pyrimidine core is a well-established scaffold for the design of kinase inhibitors, often mimicking the adenine ring of ATP to bind in the enzyme's active site. 2-(Chloromethyl)pyrimidine hydrochloride serves as a key starting material for the synthesis of various substituted pyrimidines that have been investigated as potent kinase inhibitors.[1]
General Experimental Protocol for N-Alkylation of Anilines:
-
To a stirred solution of a substituted aniline (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.
Caption: General workflow for synthesizing kinase inhibitor candidates.
Synthesis of P2X7 Receptor Antagonists
The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in inflammation and immune responses. Antagonists of the P2X7 receptor are being investigated for the treatment of a range of inflammatory conditions, neurodegenerative diseases, and chronic pain. A patent for novel heterocyclic P2X7 antagonists explicitly discloses the use of 2-(chloromethyl)pyrimidine hydrochloride (CAS 936643-80-0) in the synthesis of these compounds.
Mechanism of Action and Signaling Pathways
The therapeutic potential of compounds synthesized from 2-(chloromethyl)pyrimidine hydrochloride is directly linked to their ability to modulate specific biological pathways.
Pyrimidine-Based Kinase Inhibitors and Cell Signaling
Many pyrimidine-based kinase inhibitors function by competing with ATP for binding to the kinase domain of receptor tyrosine kinases (RTKs) or intracellular kinases. By blocking the phosphorylation of downstream substrates, these inhibitors can disrupt signaling cascades that are essential for cancer cell proliferation and survival, such as the PI3K-Akt-mTOR pathway.
Caption: Inhibition of the PI3K-Akt-mTOR signaling pathway.
P2X7 Receptor Antagonism and Neuroinflammation
Activation of the P2X7 receptor by extracellular ATP triggers the assembly of the NLRP3 inflammasome, leading to the cleavage of pro-caspase-1 to active caspase-1. Caspase-1 then processes pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their mature, secreted forms, driving inflammatory responses. P2X7 antagonists synthesized using 2-(chloromethyl)pyrimidine hydrochloride can block this cascade, offering a therapeutic strategy for neuroinflammatory and other inflammatory diseases.
Conclusion
2-(Chloromethyl)pyrimidine hydrochloride is a highly valuable and versatile building block in modern drug discovery. Its straightforward synthesis and predictable reactivity make it an ideal starting material for the creation of diverse libraries of pyrimidine-based compounds. The demonstrated utility of this intermediate in the synthesis of promising therapeutic agents, including kinase inhibitors and P2X7 receptor antagonists, underscores its importance for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation therapeutics.
References
Stability and storage conditions for 2-(Chloromethyl)-5-methylpyrimidine hydrochloride
An In-depth Technical Guide on the Stability and Storage of 2-(Chloromethyl)-5-methylpyrimidine Hydrochloride
Preamble: A Note on a Key Synthetic Intermediate
To the researchers, scientists, and drug development professionals who form the backbone of therapeutic innovation, the integrity of our starting materials is paramount. This compound is a reactive and highly valuable building block in the synthesis of a multitude of biologically active molecules. Its proper handling and storage are not mere procedural formalities; they are critical determinants of experimental reproducibility, yield, and the ultimate purity of the final compounds. This guide is structured to provide a comprehensive, field-proven understanding of the stability and optimal storage conditions for this key intermediate. While extensive peer-reviewed stability studies on this specific molecule are not abundant in the public domain, this document synthesizes available data, draws upon established principles of organic chemistry, and provides expert-informed protocols to ensure the long-term viability of this reagent in your research endeavors.
Chemical and Physical Characteristics
A foundational understanding of the physicochemical properties of this compound is essential for its appropriate handling and storage.
| Property | Value | Source(s) |
| CAS Number | 1384430-75-4 | [1] |
| Molecular Formula | C₆H₈Cl₂N₂ | [1] |
| Molecular Weight | 179.04 g/mol | [1] |
| Appearance | White to off-white or pale brown crystalline solid | [2] |
| Melting Point | Approximately 138-140 °C (may vary) | [3] |
| Solubility | Soluble in DMF and DMSO. Limited solubility in ethanol and water. | [3] |
The presence of the hydrochloride salt significantly influences the compound's properties. Forming a hydrochloride salt of a basic nitrogen-containing compound, such as a pyrimidine, is a common strategy in pharmaceutical chemistry to enhance crystallinity, improve stability, and increase water solubility compared to the free base form.[4] This crystalline nature aids in purification, handling, and dispensing of the solid material.
Core Stability Profile and Degradation Pathways
This compound is a reactive molecule, and its stability is primarily influenced by three key environmental factors: moisture, temperature, and light . Understanding the mechanisms by which these factors induce degradation is crucial for mitigating purity loss.
Diagram: Factors Influencing Stability
References
Navigating the Solubility of 2-(Chloromethyl)-5-methylpyrimidine hydrochloride in DMF and DMSO: A Technical Guide
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of a Key Synthetic Intermediate.
This technical guide provides an in-depth analysis of the solubility of 2-(Chloromethyl)-5-methylpyrimidine hydrochloride in two common aprotic polar solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Understanding the solubility of this key building block is critical for its effective use in pharmaceutical synthesis and drug discovery. This document offers a detailed examination of the compound's physicochemical properties, practical guidance on solubility determination, and essential safety and handling protocols.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a vital intermediate in the synthesis of a diverse range of biologically active molecules. The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. The reactive chloromethyl group at the 2-position allows for facile nucleophilic substitution, enabling the construction of complex molecular architectures with potential therapeutic applications.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective handling and use in solution-based applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈Cl₂N₂ | |
| Molecular Weight | 179.05 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | 138-140 °C (for 2-(Chloromethyl)pyrimidine hydrochloride) |
Solubility Profile in DMF and DMSO
Solubility of the Parent Compound: 2-(Chloromethyl)pyrimidine hydrochloride
Experimental data for the unsubstituted analog provides a strong baseline for estimating the solubility of the 5-methyl derivative.
| Solvent | Solubility (mg/mL) | Reference(s) |
| N,N-Dimethylformamide (DMF) | 30 | |
| Dimethyl sulfoxide (DMSO) | 20 |
The Influence of the 5-Methyl Group on Solubility
The introduction of a methyl group at the 5-position of the pyrimidine ring is expected to influence the compound's solubility. The "magic methyl" effect in drug discovery can sometimes lead to an increase in aqueous solubility, potentially due to conformational changes. However, in the context of organic solvents like DMF and DMSO, the addition of a nonpolar methyl group may slightly decrease the solubility compared to the unsubstituted parent compound. This is because the overall polarity of the molecule is slightly reduced. It is therefore reasonable to anticipate that the solubility of this compound in DMF and DMSO will be in a similar range to, or slightly lower than, that of 2-(Chloromethyl)pyrimidine hydrochloride.
The Solvents: DMF and DMSO at a Glance
The choice of solvent is critical in any chemical process. Both DMF and DMSO are highly polar aprotic solvents, capable of dissolving a wide range of organic and inorganic compounds.
| Property | N,N-Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO) |
| Dielectric Constant | 37 | 49 |
| Boiling Point | 153 °C | 189 °C |
| Key Features | Universal solvent with high solvency power. | Excellent solvent for a wide array of materials, including polymers and some inorganic salts. |
Experimental Protocol for Solubility Determination
To obtain precise solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in DMF and DMSO.
Materials and Equipment
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Calibrated micropipettes
-
HPLC or UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
-
Glass vials with screw caps
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of glass vials.
-
Add a known volume of either DMF or DMSO to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the supernatant from each vial using a micropipette, ensuring that no solid material is disturbed.
-
Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.
-
Analyze both the standard solutions and the filtered saturated solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.
-
-
Calculation:
-
From the concentration of the saturated solution, calculate the solubility in mg/mL.
-
Safety and Handling
This compound is a reactive chemical intermediate and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at -20°C is recommended.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
While direct quantitative solubility data for this compound in DMF and DMSO is not widely published, a strong estimation can be made based on the known solubility of its close analog, 2-(Chloromethyl)pyrimidine hydrochloride. The presence of the 5-methyl group is not expected to drastically alter its solubility in these polar aprotic solvents. For precise quantitative analysis, the provided experimental protocol offers a robust framework for in-house solubility determination. Adherence to strict safety and handling protocols is paramount when working with this reactive intermediate to ensure a safe and successful research outcome.
Navigating the Synthesis and Handling of 2-(Chloromethyl)-5-methylpyrimidine: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-5-methylpyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its utility lies in the reactive chloromethyl group, which allows for its incorporation into larger molecules through nucleophilic substitution reactions. This reactivity, however, also presents significant health and safety challenges. As a potential alkylating agent, this compound demands rigorous handling protocols and a thorough understanding of its hazard profile to ensure the safety of laboratory personnel. This guide provides an in-depth analysis of the hazards associated with 2-(Chloromethyl)-5-methylpyrimidine, offering field-proven safety protocols and emergency procedures to mitigate risks during its use in research and development.
Hazard Identification and GHS Classification
Understanding the specific hazards is the foundation of safe handling. 2-(Chloromethyl)-5-methylpyrimidine is classified under the Globally Harmonized System (GHS) with significant health warnings.
Primary Hazards: The core dangers of this compound are its corrosive nature, acute toxicity if ingested, and potential for severe respiratory irritation.[1] The chloromethyl moiety makes it a reactive electrophile, capable of alkylating biological macromolecules, which is the mechanistic basis for its toxicity.
GHS Hazard Summary
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | GHS05 | Danger |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | GHS05 | Danger |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |
This data is a synthesis from multiple sources providing GHS classifications for 2-(Chloromethyl)-5-methylpyrimidine and its hydrochloride salt.[1][2]
Core Safety Directives: Engineering and Administrative Controls
Before any personal protective equipment is considered, a robust safety framework based on engineering and administrative controls is paramount.
Designated Work Area
All work with 2-(Chloromethyl)-5-methylpyrimidine must be conducted in a designated area.[3] This area should be clearly marked with warning signs indicating the presence of a highly toxic and corrosive substance. The rationale is to contain any potential contamination and restrict access to trained personnel only.
-
Ventilation: All handling of the solid compound or its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5] The exhaust system is critical for maintaining negative pressure and protecting the user.[3]
-
Emergency Equipment: The designated area must have immediate access to a safety shower and an eyewash station, which should be tested weekly.[3][6]
Standard Operating Procedures (SOPs)
A detailed, written SOP for the handling and use of this compound is mandatory. This document should be read and signed by all personnel before they begin work. The SOP serves as a self-validating system by ensuring that every user understands the risks and the required control measures.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are primary, appropriate PPE is essential to prevent direct contact.
-
Hand Protection: Double gloving with nitrile gloves is recommended.[3] Gloves must be inspected for tears or pinholes before use. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound, and the inner glove upon leaving the designated area. Wash hands thoroughly after glove removal.[4][7]
-
Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory.[4] A full-face shield should also be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required.[4] For larger-scale operations, impervious clothing or a chemical-resistant apron should be considered. Do not wear lab coats outside of the designated laboratory area to prevent cross-contamination.[3]
-
Respiratory Protection: If there is a potential for exceeding exposure limits or if engineering controls fail, a full-face respirator with appropriate cartridges should be used.[4]
Experimental Workflow: Safe Handling Protocols
The following step-by-step protocols are designed to minimize exposure during common laboratory procedures.
Weighing and Aliquoting
The primary risk during this step is the generation of airborne dust particles.
-
Preparation: Don all required PPE before entering the designated area.
-
Containment: Perform all weighing operations inside a chemical fume hood.
-
Static Control: Use anti-static weigh paper or a static-dissipating device, as fine powders can be electrostatically charged and prone to dispersal.
-
Technique: Handle the container of 2-(Chloromethyl)-5-methylpyrimidine with care. Open it slowly to avoid creating a plume of dust. Use a clean, dedicated spatula for transferring the solid.
-
Clean-up: After weighing, carefully clean the spatula and the balance with a solvent-moistened wipe (e.g., 70% ethanol). Dispose of the wipe as hazardous waste.
-
Sealing: Securely close the primary container and wipe its exterior before returning it to storage.
Dissolution and Reaction Setup
-
Solvent Addition: Add the solvent to the reaction vessel containing the weighed 2-(Chloromethyl)-5-methylpyrimidine slowly and carefully to avoid splashing.
-
Vessel Sealing: Ensure the reaction vessel is properly sealed with a septum or condenser to prevent the escape of vapors.
-
Inert Atmosphere: If the reaction is conducted under an inert atmosphere, ensure that the gas outlet is properly vented into the fume hood exhaust or through a scrubbing system.
Storage and Waste Management
Proper storage and disposal are critical for long-term safety and environmental protection.
Storage
-
Location: Store 2-(Chloromethyl)-5-methylpyrimidine in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
-
Container: Keep the container tightly closed and clearly labeled with the chemical name and all relevant GHS hazard pictograms.
-
Security: Store the compound in a locked cabinet to restrict access.[8][9]
Waste Disposal
-
Segregation: All waste contaminated with 2-(Chloromethyl)-5-methylpyrimidine, including gloves, weigh paper, and pipette tips, must be segregated into a dedicated, labeled hazardous waste container.
-
Disposal Method: The material should be disposed of by a licensed chemical destruction facility, potentially through controlled incineration with flue gas scrubbing.[10] Do not discharge this chemical into sewer systems or the environment.[10]
Emergency Procedures: A Validated Response Plan
Immediate and correct action is vital in an emergency. All personnel must be trained on these procedures.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[4][11] Seek immediate medical attention. The corrosive nature of the compound can cause severe burns.[1][12]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][11] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the victim to fresh air immediately.[4] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration, but avoid mouth-to-mouth resuscitation.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4][13] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Call a poison control center or doctor immediately.[4][8]
Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but do not create strong air currents that could disperse the powder.
-
Contain: For a small spill, carefully cover it with an inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
Collect: Wearing full PPE, carefully sweep or scoop the absorbed material into a labeled hazardous waste container. Avoid generating dust.[12]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Conclusion
2-(Chloromethyl)-5-methylpyrimidine is an invaluable reagent in drug development, but its inherent reactivity necessitates a culture of safety and vigilance. By implementing robust engineering controls, adhering to stringent handling protocols, utilizing appropriate PPE, and being thoroughly prepared for emergencies, researchers can mitigate the risks associated with this compound. The causality behind these protocols is clear: preventing contact and inhalation is the only effective way to avoid the acute and potentially long-term health effects of this potent alkylating agent. Adherence to these guidelines is not merely procedural; it is a fundamental aspect of responsible scientific practice.
References
- 1. 2-(Chloromethyl)-5-methylpyrimidine | C6H7ClN2 | CID 14686698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Chloromethyl)-5-methylpyrimidine hydrochloride | C6H8Cl2N2 | CID 57345872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 2-(Chloromethyl)-5-methylpyrimidine hydrochloride in Modern Medicinal Chemistry
Introduction: The Pyrimidine Scaffold and a Key Synthetic Tool
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active molecules, including nucleic acids and numerous FDA-approved drugs.[1][2][3] Its unique physicochemical properties, including its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, make it an invaluable component in the design of targeted therapeutics across oncology, infectious diseases, and neurology.[2][4]
2-(Chloromethyl)-5-methylpyrimidine hydrochloride is a highly versatile and reactive building block designed for the facile introduction of the 5-methylpyrimidine moiety into target molecules.[5][6] Its primary utility lies in the electrophilic nature of its chloromethyl group, which readily participates in nucleophilic substitution reactions.[6] This guide provides an in-depth exploration of its properties, reactivity, and field-proven protocols for its application in drug discovery and development, aimed at enabling researchers to leverage this reagent with precision and confidence.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.
| Property | Value | Source(s) |
| IUPAC Name | 2-(chloromethyl)-5-methylpyrimidine;hydrochloride | [7] |
| CAS Number | 1384430-75-4 | [7] |
| Molecular Formula | C₆H₇ClN₂ · HCl | [7] |
| Molecular Weight | 179.04 g/mol | [7] |
| Appearance | Crystalline solid | [5] |
| Solubility | Soluble in DMF and DMSO | [6][8] |
| Storage | Store at -20°C for long-term stability | [5][8] |
Safety & Handling Precautions:
This compound is classified as a corrosive and irritant.[7] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[9][10] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors. In case of contact, immediately flush the affected area with copious amounts of water.[9]
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound is dominated by the reactivity of the chloromethyl group. The pyrimidine ring is strongly electron-withdrawing, which significantly enhances the electrophilicity of the adjacent methylene carbon. This makes it an excellent substrate for bimolecular nucleophilic substitution (Sɴ2) reactions.[6]
A wide range of nucleophiles, including amines, thiols, and phenols, can readily attack this electrophilic center to displace the chloride leaving group. This reaction provides a direct and efficient method for forging new carbon-heteroatom bonds, a cornerstone of synthetic medicinal chemistry.
Caption: General Sɴ2 mechanism for nucleophilic substitution.
Application Protocols: The Alkylation of Heteroatomic Nucleophiles
The following protocols provide robust, generalized procedures for the most common applications of this reagent. Optimization of temperature, reaction time, and stoichiometry may be necessary depending on the specific substrate.
Protocol 1: N-Alkylation of Primary and Secondary Amines
This is a fundamental transformation for building molecules like kinase inhibitors, where a substituted pyrimidine often interacts with the hinge region of the enzyme's active site.[8]
Rationale: The reaction requires a base to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction. A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is ideal as it will not compete with the amine nucleophile.[6] Acetonitrile or DMF are excellent polar aprotic solvents that facilitate Sɴ2 reactions.
Materials:
-
This compound (1.0 eq)
-
Amine substrate (1.0–1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5–3.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Standard glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).
-
Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.1–0.5 M concentration relative to the limiting reagent).
-
Add this compound (1.0 eq) to the suspension.
-
Stir the reaction mixture at a temperature between 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.[11]
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure N-alkylated product.[12]
Caption: Experimental workflow for a typical N-alkylation reaction.
Protocol 2: S-Alkylation of Thiols
The synthesis of thioethers is crucial for developing various therapeutic agents, including enzyme inhibitors where the sulfur atom can form key interactions.[13]
Rationale: Thiols are generally more nucleophilic than their corresponding alcohols and often react under milder conditions. The use of a strong base like sodium hydride (NaH) is effective but requires strictly anhydrous conditions. K₂CO₃ provides a safer and often sufficient alternative for activating the thiol.
Materials:
-
This compound (1.0 eq)
-
Thiol substrate (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the thiol substrate (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (2.5 eq) and stir for 15-20 minutes at room temperature to form the thiolate.
-
Add this compound (1.0 eq).
-
Stir the mixture at room temperature to 50°C. Thiol alkylations are often faster than N-alkylations; monitor closely by TLC.
-
Once the reaction is complete (typically 1-6 hours), quench the reaction by carefully pouring the mixture into ice-cold water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the desired thioether.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reactivity | Insufficiently activated nucleophile; Steric hindrance; Low reaction temperature. | Use a stronger base (e.g., NaH for thiols/alcohols, Cs₂CO₃ for phenols). Increase reaction temperature. Switch to a more polar solvent like DMF. |
| Multiple Products Observed | Di-alkylation of primary amine; O- vs. N-alkylation of ambident nucleophiles.[14] | Use a larger excess of the primary amine nucleophile. For ambident nucleophiles, screen different base/solvent combinations; harder bases (e.g., K₂CO₃) often favor N-alkylation. |
| Product Degradation | Reagent or product is unstable to heat or base. | Run the reaction at a lower temperature for a longer duration. Use a milder base (e.g., DIPEA). |
| Difficult Purification | Product and starting material have similar polarity; Residual DMF in product. | Optimize the eluent system for column chromatography. Ensure a thorough aqueous workup, including a brine wash, to remove DMF before concentration. |
Conclusion
This compound is a powerful and efficient reagent for incorporating the 5-methylpyrimidine scaffold into nascent drug candidates. Its predictable reactivity via Sɴ2 displacement allows for the systematic and reliable synthesis of diverse compound libraries. By understanding the mechanistic principles and employing the robust protocols outlined in this guide, researchers can effectively harness the potential of this key intermediate to accelerate the discovery and development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C6H8Cl2N2 | CID 57345872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents [patents.google.com]
- 14. scientificupdate.com [scientificupdate.com]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Using 2-(Chloromethyl)pyrimidine Hydrochloride
Introduction: The Pyrimidine Scaffold and the Strategic Role of 2-(Chloromethyl)pyrimidine Hydrochloride
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its structural resemblance to the purine core of ATP allows for the rational design of competitive inhibitors for critical enzyme families, most notably protein kinases.[1] Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of targeted therapy.[2][3]
This guide provides an in-depth technical overview of 2-(chloromethyl)pyrimidine hydrochloride, a versatile and highly reactive building block for the synthesis of pyrimidine-based kinase inhibitors.[1][4] We will explore its chemical properties, core reactivity, and provide detailed, field-proven protocols for its application. The focus is not merely on procedural steps but on the underlying chemical principles and strategic considerations that enable researchers to efficiently generate libraries of potential kinase inhibitors for drug discovery campaigns.
Reagent Profile: 2-(Chloromethyl)pyrimidine Hydrochloride
A comprehensive understanding of the starting material is fundamental to successful synthesis. 2-(Chloromethyl)pyrimidine hydrochloride is a bifunctional organic compound, featuring a reactive chloromethyl group attached to the electron-deficient pyrimidine ring.[3]
| Property | Value | Reference(s) |
| IUPAC Name | 2-(chloromethyl)pyrimidine;hydrochloride | [1] |
| CAS Number | 936643-80-0 | [1][3][5] |
| Molecular Formula | C₅H₅ClN₂ · HCl | [1][3][5] |
| Molecular Weight | 165.02 g/mol | [1][3][4] |
| Appearance | Crystalline solid; White to yellow or pale brown | [1][4] |
| Melting Point | 120-140 °C (range from different suppliers) | [1][4] |
| Solubility | DMF (~30 mg/mL), DMSO (~20 mg/mL), Ethanol (~2 mg/mL), PBS (pH 7.2, ~10 mg/mL) | [1][3][5] |
| Storage | Store at -20°C for long-term stability | [1][3] |
Core Chemistry: The Nucleophilic Substitution Mechanism
The synthetic utility of 2-(chloromethyl)pyrimidine hydrochloride is dominated by its reactivity as an electrophile. The primary site of reactivity is the carbon of the chloromethyl group, which is highly susceptible to nucleophilic attack.[1][4]
Mechanism of Action: Bimolecular Nucleophilic Substitution (SN2)
The reaction proceeds via a classic SN2 mechanism. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring enhances the electrophilicity of the chloromethyl carbon, making it an excellent target for a wide range of nucleophiles.[4] The reaction involves a backside attack by the nucleophile, leading to the displacement of the chloride ion in a single, concerted step.[4]
Causality Behind Experimental Choices:
-
Base Neutralization: The starting material is a hydrochloride salt. To enable the reaction, the more reactive free base must be generated in situ. A non-nucleophilic base, such as potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA), is required to neutralize the HCl.[4][6] Typically, at least two equivalents of base are used: one to neutralize the HCl salt and another to scavenge the HCl generated during the substitution reaction.[6]
-
Solvent Selection: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are preferred.[4][6] These solvents can dissolve the ionic reactants but do not solvate the nucleophile as strongly as protic solvents (like ethanol or water), thereby enhancing its nucleophilicity and reaction rate.[6] Anhydrous conditions are crucial to prevent the hydrolysis of the chloromethyl group to the corresponding alcohol, which is a common side reaction.[7]
Application in Kinase Inhibitor Synthesis
The Pyrimidine Core as a Hinge-Binder
Many kinase inhibitors function by competing with ATP for its binding site on the enzyme. A key interaction within this site is the formation of hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the kinase. The pyrimidine ring is an excellent "hinge-binder," as its nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of the adenine base of ATP.[2][8] By using 2-(chloromethyl)pyrimidine hydrochloride, a variety of side chains (R-groups) can be introduced via the SN2 reaction. These side chains can be tailored to occupy other pockets within the ATP-binding site, thereby conferring potency and selectivity for the target kinase.[4]
General Synthetic Workflow
The synthesis of a kinase inhibitor using this building block follows a logical and robust workflow, designed to ensure efficiency and purity.
Detailed Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Amine Nucleophile
This protocol describes a general method for the reaction of 2-(chloromethyl)pyrimidine hydrochloride with a primary or secondary amine, a foundational step in the synthesis of many kinase inhibitors.[4][6]
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)
-
Amine nucleophile (primary or secondary) (1.0 - 1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 - 2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the amine nucleophile (1.0 - 1.2 eq) and anhydrous potassium carbonate (2.0 - 2.5 eq).
-
Solvation: Add anhydrous DMF to the flask to create a suspension (typically a 0.1-0.5 M solution with respect to the limiting reagent). Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Electrophile: In a separate container, dissolve 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring amine/base suspension at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature may vary depending on the reactivity of the amine nucleophile.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract the product with ethyl acetate (3x volumes).
-
Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated pyrimidine product.
-
Protocol 2: Example Synthesis of an Aurora Kinase Inhibitor Precursor
This protocol is adapted from a published synthesis of pyrimidine-based Aurora kinase inhibitors and illustrates the application of a related chloro-pyrimidine starting material in a multi-step synthesis.[9] While the original paper uses 2,4,6-trichloropyrimidine, the initial nucleophilic aromatic substitution (SNAr) step is conceptually similar to the SN2 reaction discussed here and showcases the pyrimidine core's role.
Reaction: Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine.[9]
Materials:
-
2,4,6-Trichloropyrimidine (1.0 eq)
-
3-Amino-5-methylpyrazole (1.5 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous THF, add 3-amino-5-methylpyrazole (1.5 eq) followed by triethylamine (1.5 eq).
-
Reaction: Heat the reaction mixture to 50 °C and stir for 16 hours.
-
Monitoring: Monitor the reaction by TLC to confirm the consumption of the trichloropyrimidine.
-
Work-up: Quench the reaction with brine and extract the aqueous phase with ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over magnesium sulfate, filter, and concentrate to obtain the crude product, which can be used in subsequent steps.[9] This product, an aminopyrimidine, can then undergo further substitution reactions to build the final kinase inhibitor.
Safety and Handling
Working with 2-(chloromethyl)pyrimidine hydrochloride requires strict adherence to safety protocols due to its hazardous nature. The analogous compound, 2-(chloromethyl)pyridine hydrochloride, is classified as causing severe skin burns and eye damage.[10][11]
| Hazard | GHS Classification | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Category 1 | Chemical-resistant gloves (e.g., Nitrile), lab coat, and appropriate protective clothing to prevent any skin exposure.[10] |
| Serious Eye Damage | Category 1 | Splash-proof safety goggles and a face shield are mandatory.[10] |
| Inhalation | May cause respiratory irritation | All work must be conducted in a certified chemical fume hood.[10][11] Use a NIOSH-approved respirator if exposure limits may be exceeded.[10] |
| Ingestion | Harmful if swallowed | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10] |
Emergency Procedures:
-
Skin Contact: Immediately flush affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
-
Spills: Evacuate the area. Wear full PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reactivity | 1. Insufficient base to neutralize HCl salt. 2. Low reaction temperature. 3. Poor solubility of reactants. 4. Weak nucleophile. | 1. Ensure at least 2 equivalents of a suitable base (e.g., K₂CO₃) are used.[7] 2. Gradually increase the reaction temperature in 10-20 °C increments, monitoring for decomposition.[6][7] 3. Switch to a different polar aprotic solvent (e.g., DMF, DMSO) to improve solubility.[6] 4. For very weak nucleophiles, consider pre-deprotonation with a stronger, non-nucleophilic base (e.g., NaH).[6] |
| Formation of 2-(Hydroxymethyl)pyrimidine | Presence of water in reagents or solvents leading to hydrolysis. | 1. Use anhydrous solvents and reagents. 2. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).[7] |
| Formation of Dimer/Over-alkylation Product | The N-alkylated product reacts with another molecule of the starting material. | 1. Use a slight excess of the amine nucleophile (1.1-1.2 eq). 2. Add the 2-(chloromethyl)pyrimidine hydrochloride solution slowly to the amine/base mixture to maintain a low concentration of the electrophile.[7] |
Conclusion
2-(Chloromethyl)pyrimidine hydrochloride is a powerful and versatile reagent in the medicinal chemist's toolbox. Its well-defined SN2 reactivity allows for the straightforward introduction of the privileged pyrimidine scaffold, providing a reliable platform for constructing diverse libraries of potential kinase inhibitors. By understanding the core chemical principles, adhering to rigorous experimental and safety protocols, and employing strategic troubleshooting, researchers can effectively leverage this building block to accelerate the discovery and development of novel targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: Strategic Functionalization of 2-(Chloromethyl)-5-methylpyrimidine hydrochloride via Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] 2-(Chloromethyl)-5-methylpyrimidine hydrochloride serves as a highly versatile and reactive intermediate for the synthesis of a diverse array of 2-substituted pyrimidine derivatives. Its strategic importance lies in the electrophilic nature of the chloromethyl group, which is highly susceptible to nucleophilic substitution. This allows for the facile introduction of various functional moieties, enabling extensive structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the reactivity of this compound, detailing the reaction principles and offering validated, step-by-step protocols for its reaction with common classes of nucleophiles, including amines, phenols, and thiols.
Core Principles: Reactivity and Mechanism
The primary reaction pathway for the functionalization of this compound is a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The electron-withdrawing character of the pyrimidine ring significantly enhances the electrophilicity of the methylene carbon (the carbon in the -CH₂Cl group), making it an excellent target for nucleophilic attack.
In this concerted mechanism, a nucleophile (Nu:) attacks the electrophilic carbon, leading to the simultaneous displacement of the chloride ion, which is a good leaving group.[2][3] The reaction is typically facilitated by a non-nucleophilic base, which serves to neutralize the hydrochloric acid generated during the reaction (or the HCl in the starting material salt), thereby driving the equilibrium towards product formation.[1][2]
Figure 1: General SN2 mechanism for nucleophilic substitution.
General Synthetic Workflow
The successful synthesis of 2-substituted pyrimidine derivatives from the hydrochloride salt follows a consistent and logical workflow. This process ensures optimal reaction conditions, efficient isolation, and high purity of the final product.
Figure 2: Standard experimental workflow.
Experimental Protocols
The following protocols are generalized methods that have been demonstrated to be effective for various nucleophiles. Researchers should consider optimizing reaction times and purification methods based on the specific properties of their substrates.
Protocol 1: N-Alkylation with Amines (e.g., Substituted Anilines)
This protocol details the synthesis of N-((5-methylpyrimidin-2-yl)methyl)anilines, which are common precursors in the development of kinase inhibitors.[2]
Materials & Reagents:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, TLC plates
Procedure:
-
To a stirred solution of the substituted aniline (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the resulting suspension at room temperature for 20-30 minutes to ensure a homogenous mixture.
-
Add this compound (1.0 eq) portion-wise to the mixture. Note: The hydrochloride salt will react with the base.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.[1]
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.[4]
Protocol 2: O-Alkylation with Phenols
This method is used to synthesize pyrimidine ether derivatives, which are explored for various biological activities.
Materials & Reagents:
-
This compound (1.0 eq)
-
Substituted Phenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a suspension of the substituted phenol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile, add this compound (1.0 eq).[1]
-
Heat the reaction mixture to reflux (approx. 82°C) for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
Protocol 3: S-Alkylation with Thiols
Thiolates are excellent nucleophiles for SN2 reactions, leading to the efficient formation of thioethers.[2]
Materials & Reagents:
-
This compound (1.0 eq)
-
Thiophenol or other thiol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq) or Sodium Ethoxide
-
Anhydrous Ethanol or DMF
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a stirred solution of the thiol (1.1 eq) in anhydrous ethanol, add potassium carbonate (1.5 eq) to generate the thiolate anion in situ.[2]
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add this compound (1.0 eq) and continue stirring at room temperature. The reaction is often rapid.
-
Stir for 2-6 hours, monitoring by TLC. Gentle heating (40-50°C) can be applied if the reaction is sluggish.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers, and wash the organic layer with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum to afford the crude thioether.
-
Purify by column chromatography if necessary.
Data Summary
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₈Cl₂N₂ | [5] |
| Molecular Weight | 179.05 g/mol | N/A |
| Appearance | Solid | [6] |
| Primary Hazards | Corrosive, Irritant | [5][7] |
Table 2: Generalized Reaction Conditions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature | Typical Time |
| Amines | Substituted Aniline | K₂CO₃, Et₃N | DMF, MeCN | 60-80°C | 4-8 h[1] |
| Alcohols/Phenols | Substituted Phenol | K₂CO₃, NaH | MeCN, DMF, THF | Reflux | 6-12 h[1][2] |
| Thiols | Thiophenol | K₂CO₃, NaOEt | Ethanol, DMF | RT to 50°C | 2-6 h[2] |
Applications in Drug Discovery
The derivatives synthesized from this compound are of significant interest in pharmaceutical development. The pyrimidine scaffold is a privileged structure found in numerous FDA-approved drugs. These synthesized compounds are frequently screened for a variety of biological activities.
-
Kinase Inhibitors: Many kinase inhibitors target the ATP-binding site, which often involves interactions with a pyrimidine core. The ability to introduce diverse functionalities at the 2-position is a key strategy in SAR studies for agents targeting kinases like Aurora kinase and Tie-2.[2]
-
Antimicrobial Agents: Pyrimidine derivatives have been extensively investigated as potential antimicrobial agents, targeting various pathways essential for microbial survival.[1]
-
Anticancer Agents: Beyond kinase inhibition, these compounds are evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms.[1]
Figure 3: Synthetic utility in lead generation.
Safety & Handling
This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.
-
Hazards: The compound is corrosive and an irritant. It can cause severe skin burns and eye damage.[5][7] Inhalation may cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9]
-
Handling: Avoid dust formation.[8] Keep away from ignition sources. Use non-sparking tools.[9]
-
First Aid:
-
Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[8]
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen.[8][9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gacariyalur.ac.in [gacariyalur.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C6H8Cl2N2 | CID 57345872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. 2-(Chloromethyl)-5-methylpyrimidine | C6H7ClN2 | CID 14686698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Synthesis of Fused Pyrimidine Scaffolds from 2-(Chloromethyl)pyrimidine Hydrochloride: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fused Pyrimidines in Medicinal Chemistry
Fused pyrimidine derivatives are a cornerstone in the field of medicinal chemistry, forming the structural core of a vast array of biologically active compounds.[1][2] Their prevalence in DNA and RNA underscores their fundamental role in biological processes.[1] This structural motif is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The fusion of a pyrimidine ring with other heterocyclic systems often enhances or modulates this biological activity, making the development of efficient synthetic routes to novel fused pyrimidine scaffolds a critical endeavor in drug discovery.[3]
This guide provides a detailed technical overview and practical protocols for the synthesis of fused pyrimidine scaffolds, utilizing the versatile and reactive building block, 2-(chloromethyl)pyrimidine hydrochloride.
The Starting Material: 2-(Chloromethyl)pyrimidine Hydrochloride
2-(Chloromethyl)pyrimidine hydrochloride is a valuable synthetic intermediate for introducing the pyrimidine moiety into more complex molecular architectures.[4][5][6] Its key feature is the reactive chloromethyl group, which is highly susceptible to nucleophilic substitution reactions.[4][7]
Physicochemical Properties of 2-(Chloromethyl)pyrimidine Hydrochloride:
| Property | Value |
| Molecular Formula | C₅H₅ClN₂ · HCl[4][6] |
| Molecular Weight | 165.02 g/mol [4][6] |
| Appearance | Crystalline solid[4] |
| Melting Point | 138-140 °C[4] |
| Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL[4][6] |
| Storage | Store at -20°C for long-term stability.[4] |
The hydrochloride salt form enhances the stability of the compound. The primary site of reactivity is the chloromethyl group, where the carbon atom is electrophilic and readily attacked by various nucleophiles in an SN2-type mechanism.[4][7] This reactivity is the foundation for the construction of fused ring systems.
Synthetic Pathways to Fused Pyrimidine Scaffolds
The synthesis of fused pyrimidines from 2-(chloromethyl)pyrimidine hydrochloride typically involves a two-step process:
-
Nucleophilic Substitution: Reaction of 2-(chloromethyl)pyrimidine with a suitable binucleophilic species.
-
Intramolecular Cyclization: Subsequent ring-closing reaction to form the fused heterocyclic system.
The choice of the nucleophile dictates the nature of the fused ring. Below are protocols for the synthesis of representative fused pyrimidine systems.
Visualizing the General Synthetic Workflow
References
- 1. Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Fused Pyrimidine-Based Drug Discovery - Google ブックス [books.google.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyrimidines
Introduction: The Privileged Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine core is a fused nitrogen-bridged heterocyclic system that holds a position of significant interest for medicinal chemists and materials scientists.[1] This scaffold is recognized as a "privileged structure" due to its recurrence in a wide array of biologically active compounds.[2][3] Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][4] Several drug candidates, such as the anxiolytics Divaplon, Fasiplon, and Taniplon, feature this core unit, underscoring its importance in the pharmaceutical industry.[4][5]
The development of efficient and versatile synthetic routes to access this scaffold is paramount for advancing drug discovery programs and creating novel functional materials. This guide provides an in-depth overview of field-proven experimental protocols, from classical condensation reactions to modern, highly efficient multicomponent strategies. We will delve into the mechanistic underpinnings of these methods, offering detailed, step-by-step procedures and expert insights to enable researchers to successfully synthesize and functionalize this important heterocyclic system.
Protocol 1: The Classical Chichibabin Condensation Route
The Chichibabin reaction, first reported in 1925, remains a fundamental and robust method for constructing the imidazo[1,2-a]pyrimidine core.[6] The strategy is based on the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound, typically an α-bromoketone.
Causality and Mechanism
The reaction proceeds via a two-step sequence:
-
N-Alkylation: The more nucleophilic endocyclic nitrogen atom of the 2-aminopyrimidine attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide and forming a key N-alkylated intermediate salt.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. The resulting hemiaminal intermediate readily undergoes dehydration, driven by the formation of the stable, aromatic fused-ring system.
This classical approach provides a straightforward entry into 2-substituted imidazo[1,2-a]pyrimidines.
Caption: General mechanism of the Chichibabin reaction.
Detailed Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine
This protocol is adapted from established literature procedures for the synthesis of 2-phenylimidazo[1,2-a]pyrimidine.[1]
Materials:
-
2-Aminopyrimidine (1.0 eq)
-
2-Bromoacetophenone (1.0 eq)
-
Anhydrous Ethanol or DMF
-
Sodium Bicarbonate (optional, as a mild base)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyrimidine (e.g., 10 mmol, 0.95 g).
-
Dissolve the 2-aminopyrimidine in a suitable solvent like anhydrous ethanol (50 mL).
-
Add 2-bromoacetophenone (10 mmol, 1.99 g) to the solution. Note: 2-Bromoacetophenone is lachrymatory and should be handled in a fume hood.
-
The reaction mixture is heated to reflux (approx. 78 °C for ethanol) and stirred for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature. A precipitate often forms during this time.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude solid is treated with a saturated aqueous solution of sodium bicarbonate to neutralize any HBr formed and then filtered.
-
The solid is washed with cold water and then with a small amount of cold ethanol or diethyl ether to remove impurities.
-
For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water).
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Scope and Limitations
The Chichibabin reaction is versatile but has certain limitations.
| 2-Aminopyrimidine Derivative | α-Haloketone Derivative | Reported Yield (%) |
| 2-Aminopyrimidine | 2-Bromoacetophenone | ~85-95% |
| 2-Amino-4-methylpyrimidine | 2-Bromo-4'-chloroacetophenone | ~80-90% |
| 2-Aminopyrimidine | Ethyl bromopyruvate | ~70-80% |
| 2-Amino-4,6-dimethylpyrimidine | Phenacyl bromide | ~90% |
Expert Insights:
-
Trustworthiness: This method is highly reliable for a wide range of substrates. The formation of the aromatic product is a strong thermodynamic driving force.
-
Causality: The choice of solvent is crucial. Polar aprotic solvents like DMF can accelerate the initial SN2 step, while alcohols like ethanol are often sufficient and simplify workup.[7]
-
Limitations: The primary drawbacks include the requirement for potentially harsh reflux conditions and the use of lachrymatory and toxic α-haloketones. The availability of diverse α-haloketones can also be a limiting factor for library synthesis.
Protocol 2: One-Pot Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) represent a paradigm shift in synthetic efficiency, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy.[8]
Principle and Mechanism: The Groebke-Blackburn-Bienaymé (GBB) Reaction
A prominent MCR for imidazo-fused heterocycles is the Groebke-Blackburn-Bienaymé (GBB) reaction.[6][9] In the context of imidazo[1,2-a]pyrimidines, this involves the acid-catalyzed reaction of a 2-aminopyrimidine, an aldehyde, and an isocyanide.
The mechanism typically proceeds as follows:
-
Iminium Formation: The aldehyde reacts with the protonated 2-aminopyrimidine to form a reactive iminium ion intermediate.
-
Nucleophilic Attack: The isocyanide acts as a C-nucleophile, attacking the iminium ion to form a nitrilium ion intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyrimidine ring attacks the nitrilium ion in a 5-endo-dig cyclization, forming the five-membered imidazole ring and yielding the final product after tautomerization.
Caption: Workflow for a one-pot multicomponent synthesis.
Detailed Experimental Protocol: Microwave-Assisted Three-Component Synthesis
This protocol describes a modern, efficient microwave-assisted synthesis of a substituted imidazo[1,2-a]pyrimidine derivative.[10]
Materials:
-
Imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 eq)
-
Primary amine (e.g., aniline) (1.0 eq)
-
Benzil (1.0 eq)
-
Ammonium acetate (excess)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, ~10 mol%)
-
Anhydrous Ethanol
-
Microwave synthesis vial
Procedure:
-
In a 10 mL microwave synthesis vial, combine imidazo[1,2-a]pyrimidine-2-carbaldehyde (e.g., 1 mmol, 147 mg), the chosen primary amine (1 mmol), benzil (1 mmol, 210 mg), ammonium acetate (2 mmol, 154 mg), and p-TsOH (0.1 mmol, 17 mg).
-
Add anhydrous ethanol (3-4 mL) as the solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes). Caution: Microwave synthesis should be performed with appropriate shielding and pressure monitoring.
-
After the reaction is complete, cool the vial to room temperature.
-
The product often precipitates from the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product is collected by filtration and washed with cold ethanol.
-
Further purification can be achieved by recrystallization or column chromatography on silica gel if necessary.
Versatility and Data
MCRs are exceptionally versatile, allowing for the rapid creation of diverse chemical libraries by simply varying the starting components.
| Aldehyde Component | Amine Component | Other Components | Yield (%) |
| Benzaldehyde | 2-Aminopyrimidine | tert-Butyl isocyanide | 85-92% |
| 4-Chlorobenzaldehyde | 2-Aminopyrimidine | Cyclohexyl isocyanide | 88-95% |
| Furfural | 2-Amino-4-methylpyrimidine | tert-Butyl isocyanide | 80-87% |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Aniline | Benzil, NH₄OAc | 70-80%[10] |
Expert Insights:
-
Trustworthiness: MCRs are highly reproducible, though initial optimization of catalyst, solvent, and temperature may be required for new substrate combinations. The self-validating nature comes from the clean formation of a complex product from simple starting materials, often with minimal side products.
-
Causality: Microwave irradiation provides rapid, uniform heating, which dramatically reduces reaction times from hours to minutes and can improve yields by minimizing thermal degradation of reactants and products.[4][10] The use of a catalyst like p-TsOH is critical for activating the carbonyl group and facilitating imine formation, which initiates the entire cascade.[10]
-
Advantages: The primary benefits are speed, efficiency, atom economy, and the ability to generate molecular complexity in a single synthetic operation. This makes MCRs ideal for high-throughput synthesis in drug discovery.
General Workflow: Product Purification and Characterization
Regardless of the synthetic method used, the final product must be purified and its identity confirmed.
Caption: Standard post-synthesis workflow.
-
Work-up: The reaction is first neutralized (e.g., with NaHCO₃ solution) and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated.
-
Purification:
-
Recrystallization: Ideal for crystalline solids. The crude product is dissolved in a minimum amount of a hot solvent and allowed to cool slowly, causing pure crystals to form.
-
Column Chromatography: The most common method for purifying non-crystalline solids or oils. The crude mixture is loaded onto a silica gel column and eluted with a solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient).
-
-
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and connectivity of protons and carbons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared Spectroscopy (FT-IR): Identifies the presence of key functional groups in the molecule.
-
Conclusion
The synthesis of the imidazo[1,2-a]pyrimidine scaffold is supported by a rich and evolving set of chemical methodologies. The classical Chichibabin reaction offers a reliable and straightforward approach, while modern multicomponent reactions provide a powerful platform for rapid library synthesis and the discovery of novel derivatives with enhanced operational simplicity and green credentials.[6][10] The choice of synthetic strategy will depend on the specific target molecule, available starting materials, and desired throughput. By understanding the principles and practical details outlined in these protocols, researchers are well-equipped to access this privileged heterocyclic system for applications in drug development and beyond.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 6. bio-conferences.org [bio-conferences.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Keystone: Application Notes for 2-(Chloromethyl)pyrimidine Hydrochloride in Advanced Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Preamble: Beyond the Reagent Bottle
In the landscape of modern organic synthesis, certain reagents distinguish themselves not by their complexity, but by their strategic utility. 2-(Chloromethyl)pyrimidine hydrochloride is one such cornerstone. It is a deceptively simple molecule that serves as a powerful linchpin for introducing the pyrimidine scaffold—a privileged structure in medicinal chemistry—into novel molecular architectures.[1][2] This guide is designed to move beyond a simple recitation of facts, offering instead a deeper understanding of the causality behind its application. We will explore its reactivity, provide robust, field-tested protocols, and offer insights to troubleshoot and optimize its use, empowering you to leverage this versatile intermediate with confidence and precision.
Physicochemical Profile and Core Reactivity
Understanding the inherent properties of a reagent is the foundation of its effective application. 2-(Chloromethyl)pyrimidine hydrochloride is typically a white to pale brown crystalline solid, with solubility in polar aprotic solvents like DMF and DMSO.[2][3]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 936643-80-0 | [2][4] |
| Molecular Formula | C₅H₅ClN₂・HCl | [2][3] |
| Molecular Weight | 165.02 g/mol | [2][3] |
| Appearance | White to yellow or pale brown crystalline solid | [3] |
| Melting Point | 120-124 °C | [3] |
| Solubility | Soluble in DMF and DMSO | [2][3] |
The synthetic utility of this compound is dominated by the electrophilic nature of the methylene (-CH₂) carbon. The potent electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring makes this carbon highly susceptible to nucleophilic attack. Consequently, the primary reaction pathway is a bimolecular nucleophilic substitution (S_N_2).[1][3][5] This mechanism involves a concerted, single-step process where the nucleophile attacks the carbon center as the chloride ion departs.[3]
Caption: Generalized S_N_2 mechanism for 2-(chloromethyl)pyrimidine.
Application in Medicinal Chemistry: Synthesizing Bioactive Scaffolds
The pyrimidine core is a recurring motif in a vast number of therapeutic agents, including many kinase inhibitors designed to interact with the hinge region of the enzyme's active site.[1][3][6] 2-(Chloromethyl)pyrimidine hydrochloride provides a direct and efficient entry point for constructing libraries of these valuable compounds.
Protocol: Synthesis of a 2-((Arylamino)methyl)pyrimidine Derivative
This protocol details a general yet robust procedure for the N-alkylation of a substituted aniline, a common step in the synthesis of kinase inhibitors and other pharmaceutical agents.
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the substituted aniline (1.1 eq) and anhydrous DMF. Stir until fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution. Stir the resulting suspension at room temperature for 20-30 minutes.
-
Electrophile Addition: Add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise to the stirring suspension.
-
Reaction: Heat the mixture to 60-80 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-((arylamino)methyl)pyrimidine derivative.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A non-nucleophilic inorganic base is crucial. It serves two purposes: neutralizing the hydrochloride salt of the starting material to generate the more reactive free base in situ, and scavenging the HCl produced during the S_N_2 reaction.[7][8] Using at least two equivalents is essential.
-
Solvent (DMF): A polar aprotic solvent is ideal. It effectively dissolves the reactants while enhancing the reactivity of the nucleophile by not solvating it as strongly as protic solvents would.[8]
-
Temperature (60-80 °C): While the reaction can proceed at room temperature, gentle heating increases the reaction rate to ensure completion within a practical timeframe, especially if the aniline is a weak nucleophile.[7]
Caption: Experimental workflow for aniline N-alkylation.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Low reactivity is a common issue.[8] The following table provides guidance on overcoming typical hurdles.
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Weak Nucleophile2. Insufficient Base3. Inappropriate Solvent | 1. Increase reaction temperature in 10-20 °C increments. For very weak nucleophiles (e.g., alcohols), pre-deprotonate with a strong base like NaH.[3][8]2. Ensure at least 2 equivalents of anhydrous base are used to neutralize the HCl salt and the generated HCl.[8]3. Switch to a polar aprotic solvent like DMF or DMSO to maximize nucleophile reactivity.[8] |
| Multiple Products / Side Reactions | 1. Base is nucleophilic2. High Temperature3. Nucleophilic Aromatic Substitution (S_N_Ar) | 1. Use a non-nucleophilic base (K₂CO₃, DIPEA) instead of a potentially reactive one.[8]2. Run the reaction at the lowest effective temperature to minimize decomposition or side reactions.[8]3. S_N_Ar on the pyrimidine ring is rare but possible at high temperatures. Use milder conditions to favor the desired S_N_2 pathway.[8] |
| Difficult Purification | Residual DMF in product | During work-up, wash the combined organic layers thoroughly with water and brine multiple times to remove the high-boiling point solvent before concentration. |
Safety and Handling: A Mandate for Diligence
2-(Chloromethyl)pyrimidine hydrochloride and its free base are corrosive and may cause respiratory irritation.[9][10] Strict adherence to safety protocols is non-negotiable.
-
Engineering Controls: Always handle this reagent in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a lab coat at all times.[11][12]
-
Handling: Avoid creating dust. Use non-sparking tools. Prevent contact with skin and eyes.[10] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
Application Note: A Researcher's Guide to the Chlorination of 2-(hydroxymethyl)pyrimidine
Abstract
This comprehensive guide provides detailed experimental protocols and theoretical insights for the chlorination of 2-(hydroxymethyl)pyrimidine, a critical transformation for synthesizing 2-(chloromethyl)pyrimidine. This key intermediate is a versatile building block in medicinal chemistry and drug development. We present two robust protocols utilizing thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃), respectively. The document delves into reaction mechanisms, safety protocols, process optimization, and characterization, designed to equip researchers with the expertise for successful and safe synthesis.
Introduction: The Significance of 2-(Chloromethyl)pyrimidine
The pyrimidine scaffold is a cornerstone in pharmaceutical sciences, present in numerous approved drugs. The functionalization of this heterocycle is key to modulating biological activity. 2-(chloromethyl)pyrimidine, particularly as its hydrochloride salt, serves as a highly reactive electrophile, enabling the introduction of the pyrimidine moiety into larger molecules through nucleophilic substitution reactions.[1] Its synthesis from the corresponding alcohol, 2-(hydroxymethyl)pyrimidine, is a fundamental and frequently employed reaction.[2] This guide offers a detailed examination of the most common and effective methods to achieve this conversion.
CRITICAL SAFETY PROTOCOLS: Handling Chlorinating Agents
Both thionyl chloride and phosphorus oxychloride are highly corrosive, toxic, and moisture-sensitive reagents. Strict adherence to safety protocols is non-negotiable.
Thionyl Chloride (SOCl₂):
-
Hazards: Corrosive, toxic, and lachrymatory. Reacts violently with water, alcohols, and bases to release toxic gases (HCl and SO₂).[3][4] Can cause severe burns to skin, eyes, and the respiratory tract.[5][6]
-
Handling: All manipulations must be performed in a certified chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, solvent-resistant gloves (e.g., neoprene or rubber).[7] Ensure an emergency safety shower and eyewash station are immediately accessible.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like water, acids, and bases. Containers must be tightly sealed, often under an inert atmosphere.[3]
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive and toxic. Reacts violently with water, generating significant heat and toxic HCl fumes.[8][9] Causes severe burns upon contact and can lead to delayed pulmonary edema if inhaled.[8][10]
-
Handling: Adhere to the same stringent fume hood and PPE requirements as for thionyl chloride.[8] Use only under a chemical fume hood and ensure the work area is well-ventilated.[11]
-
Quenching: Quenching of reactions containing POCl₃ must be done with extreme caution, typically by slowly adding the reaction mixture to ice, to manage the highly exothermic reaction with water.[12]
Protocol I: Chlorination via Thionyl Chloride (SOCl₂)
This is the most direct and widely cited method for converting 2-(hydroxymethyl)pyrimidine to its chlorinated counterpart. The reaction typically proceeds cleanly, and the product is often precipitated directly from the reaction mixture as the stable hydrochloride salt.[2]
Principle and Mechanism
The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate (RO-SOCl). This intermediate is highly reactive. Depending on the conditions, the reaction can follow two main pathways:
-
Sₙi (Substitution Nucleophilic internal): In the absence of a base, the chlorosulfite intermediate can collapse in a way that the chloride is delivered from the same face as the leaving group, leading to retention of stereochemistry. This involves a tight ion pair.[13]
-
Sₙ2 (Substitution Nucleophilic bimolecular): In the presence of a base like pyridine, or in a sufficiently polar solvent, the liberated chloride ion acts as an external nucleophile, attacking the carbon center from the backside and leading to an inversion of stereochemistry.[14][15][16] For a primary alcohol like 2-(hydroxymethyl)pyrimidine, the Sₙ2 pathway is dominant.[13]
The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), escape from the reaction mixture, driving the equilibrium towards the product.[15]
Materials and Reagents
| Material/Reagent | Grade | Purpose |
| 2-(hydroxymethyl)pyrimidine | ≥97% | Starting Material |
| Thionyl Chloride (SOCl₂) | ≥99% | Chlorinating Agent |
| Anhydrous Toluene | ACS Grade | Solvent |
| Anhydrous Diethyl Ether | ACS Grade | Washing Solvent |
| Nitrogen (N₂) | High Purity | Inert Atmosphere |
Detailed Experimental Protocol
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Connect the top of the condenser to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the HCl and SO₂ byproducts.[2] Maintain a positive pressure of nitrogen gas throughout the setup.
-
Reagent Charging: In the flask, add anhydrous toluene (approx. 10 mL per 1 g of starting material). To the dropping funnel, add thionyl chloride (1.2 equivalents).
-
Reactant Addition: Dissolve 2-(hydroxymethyl)pyrimidine (1.0 equivalent) in a minimal amount of anhydrous toluene and add it to the stirred flask.
-
Reaction Execution: Cool the flask in an ice-water bath. Add the thionyl chloride from the dropping funnel dropwise to the stirred solution. An exothermic reaction is expected; maintain the internal temperature below 35 °C.[2]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), using a mobile phase such as ethyl acetate/hexanes (e.g., 1:1 ratio). The disappearance of the starting material spot indicates completion.
-
Product Isolation: Upon completion, the product, 2-(chloromethyl)pyrimidine hydrochloride, will likely precipitate as a solid. If precipitation is slow, the solvent volume can be reduced under vacuum to induce it.[2]
-
Purification: Filter the solid product under a stream of nitrogen. Wash the collected solid thoroughly with cold, anhydrous diethyl ether to remove any residual toluene and unreacted thionyl chloride.[2]
-
Drying: Dry the white to off-white solid product under high vacuum to obtain pure 2-(chloromethyl)pyrimidine hydrochloride.[2]
Workflow Visualization
Caption: Workflow for the synthesis of 2-(chloromethyl)pyrimidine HCl using SOCl₂.
Protocol II: Chlorination via Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a powerful chlorinating agent, particularly effective for converting hydroxyl groups on electron-deficient heteroaromatic rings, such as pyrimidines and pyridines, into chlorides.[17][18] This method often requires higher temperatures and is frequently performed neat or in the presence of a base.
Principle and Mechanism
The reaction proceeds via the initial formation of a dichlorophosphate ester intermediate by the nucleophilic attack of the alcohol's oxygen on the phosphorus atom of POCl₃.[19] This transforms the hydroxyl group into an excellent leaving group. A subsequent Sₙ2 attack by a chloride ion (from POCl₃ or an additive) on the benzylic carbon displaces the phosphate group, yielding the desired 2-(chloromethyl)pyrimidine.[20] In many procedures involving hydroxypyrimidines, a tertiary amine base like pyridine or N,N-diethylaniline is added to scavenge the generated HCl and facilitate the reaction.[21][22]
Materials and Reagents
| Material/Reagent | Grade | Purpose |
| 2-(hydroxymethyl)pyrimidine | ≥97% | Starting Material |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Chlorinating Agent |
| Pyridine (anhydrous) | ACS Grade | Base/Catalyst |
| Dichloromethane (DCM) | ACS Grade | Extraction Solvent |
| Saturated NaHCO₃ solution | Lab Grade | Quenching/Neutralization |
| Brine (Saturated NaCl) | Lab Grade | Washing Agent |
| Anhydrous MgSO₄ or Na₂SO₄ | Lab Grade | Drying Agent |
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried round-bottom flask or a sealed pressure vessel equipped with a magnetic stirrer and reflux condenser, add 2-(hydroxymethyl)pyrimidine (1.0 equivalent).
-
Reagent Charging: Under a fume hood, carefully add phosphorus oxychloride (2.0-3.0 equivalents). If desired, anhydrous pyridine (1.0 equivalent) can be added as a base.[21] The reaction can also be run neat (solvent-free).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) or LC-MS until the starting material is consumed.
-
Quenching (Critical Step): After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice with vigorous stirring in a separate beaker within an ice bath. This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate (NaHCO₃) solution or solid NaHCO₃ portion-wise until the pH is ~7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[23]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[23]
-
Final Purification: The crude product can be further purified by silica gel column chromatography if necessary.
Workflow Visualization
Caption: Workflow for the synthesis of 2-(chloromethyl)pyrimidine using POCl₃.
Comparative Summary of Protocols
| Parameter | Protocol I: Thionyl Chloride (SOCl₂) | Protocol II: Phosphorus Oxychloride (POCl₃) |
| Primary Use | General conversion of primary/secondary alcohols. | Excellent for hydroxyl groups on heteroaromatics. |
| Stoichiometry | 1.1 - 1.5 equivalents. | Often used in excess (2-5 equivalents or as solvent). |
| Temperature | 0 °C to Room Temperature. | Elevated temperatures (Reflux, 80-160 °C).[21] |
| Byproducts | Gaseous (SO₂, HCl), easy to remove. | Phosphoric acids, requires careful aqueous quench. |
| Work-up | Simple filtration of precipitated HCl salt. | Cautious quenching, neutralization, and extraction. |
| Product Form | Typically isolated as the stable hydrochloride salt.[2] | Isolated as the free base. |
| Pros | Mild conditions, simple work-up, volatile byproducts. | Highly effective for less reactive alcohols. |
| Cons | Can be less effective for deactivated systems. | Harsh conditions, difficult work-up, excess reagent. |
Product Characterization
The identity and purity of the synthesized 2-(chloromethyl)pyrimidine hydrochloride should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The characteristic singlet for the -CH₂Cl protons is expected around 4.8-5.0 ppm.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₅H₅ClN₂ - MW: 128.56 g/mol ).[24]
-
Purity: Can be assessed by HPLC or quantitative NMR. The product should appear as a crystalline solid.[24]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nj.gov [nj.gov]
- 4. westliberty.edu [westliberty.edu]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. drexel.edu [drexel.edu]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. my.airliquide.com [my.airliquide.com]
- 11. lobachemie.com [lobachemie.com]
- 12. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
- 13. orgosolver.com [orgosolver.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. reactionweb.io [reactionweb.io]
- 16. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 17. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 22. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 23. benchchem.com [benchchem.com]
- 24. caymanchem.com [caymanchem.com]
Application Notes & Protocols: The Strategic Use of 2-(Chloromethyl)-5-methylpyrimidine Hydrochloride in the Synthesis of Bioactive Molecules
Introduction: The Pyrimidine Scaffold and a Key Synthetic Building Block
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1] Its derivatives are integral components of therapeutic agents targeting a range of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2] A significant focus in modern drug discovery is the development of kinase inhibitors, where the pyrimidine core frequently serves as a crucial hinge-binding element.[3][4]
2-(Chloromethyl)-5-methylpyrimidine hydrochloride is a highly versatile and reactive intermediate designed for the efficient introduction of the 5-methylpyrimidine moiety into target molecules.[5] Its primary utility lies in the reactive chloromethyl group, which acts as a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile construction of diverse molecular libraries by coupling the pyrimidine core with various nucleophilic partners, making it an invaluable tool for researchers in drug development and synthetic chemistry.
This guide provides an in-depth exploration of the reactivity of this compound, complete with field-proven protocols and troubleshooting insights to empower researchers to leverage this reagent effectively in their synthetic campaigns.
Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂ · HCl | [6] |
| Molecular Weight | 181.05 g/mol | PubChem CID 57345872 |
| Appearance | White to pale brown crystalline solid | [5] |
| CAS Number | 1341731-95-0 | PubChem CID 57345872 |
| Melting Point | 120-124 °C | [5] |
| Solubility | Soluble in DMF and DMSO | [5] |
Core Reactivity Profile: The SN2 Pathway
The synthetic utility of this compound is dominated by its susceptibility to bimolecular nucleophilic substitution (SN2) reactions.[5] The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring enhances the electrophilicity of the methylene carbon in the chloromethyl group, making it an excellent site for nucleophilic attack.[5]
The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the carbon atom, leading to the displacement of the chloride ion as a leaving group. The hydrochloride salt form necessitates the use of a base to neutralize the HCl and liberate the free pyrimidine base, which is the active electrophile.[7]
Synthetic Applications and Experimental Protocols
The versatility of this reagent is best demonstrated through its reaction with a range of common nucleophiles to forge stable C-N, C-O, and C-S bonds.
Workflow for Synthesis and Purification
The general workflow for synthesizing and isolating the target bioactive molecules is a standardized process in synthetic chemistry, ensuring reproducibility and purity.
C-N Bond Formation: Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives
Application Insight: The linkage of an aromatic amine to the pyrimidine core is a hallmark of many kinase inhibitors. This protocol is fundamental for creating libraries of potential anticancer agents.
Protocol:
-
Reagent Setup: To a stirred solution of a substituted aniline (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 eq).
-
Activation: Stir the resulting suspension at room temperature for 20-30 minutes. The base deprotonates the aniline, increasing its nucleophilicity.
-
Electrophile Addition: Add this compound (1.0 eq) portion-wise to the mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. This precipitates the crude product and dissolves inorganic salts.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). The organic product will move into the ethyl acetate layer.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.[2]
C-O Bond Formation: Synthesis of 2-((Aryloxy)methyl)pyrimidine Ethers
Application Insight: Aryl ether linkages are stable and common in various bioactive molecules. This method provides access to a different chemical space compared to the amino derivatives.
Protocol:
-
Reagent Setup: In a round-bottom flask, suspend the substituted phenol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.
-
Electrophile Addition: Add this compound (1.0 eq) to the suspension.
-
Reaction: Reflux the reaction mixture for 6-12 hours. The higher temperature is often necessary for the less nucleophilic phenols. Monitor progress by TLC.[2]
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography or recrystallization.[2]
C-S Bond Formation: Synthesis of 2-((Arylthio)methyl)pyrimidine Thioethers
Application Insight: Thioether bonds are important in various therapeutic areas. Thiolates are excellent nucleophiles, often leading to clean and efficient reactions.
Protocol:
-
Nucleophile Preparation: Dissolve the substituted thiophenol (1.0 eq) in a suitable solvent like ethanol or DMF. Add a base such as sodium ethoxide or potassium carbonate to generate the more reactive thiolate anion in situ.[5]
-
Electrophile Addition: Add a solution of this compound (1.0 eq) in the same solvent dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 8-16 hours. These reactions are typically efficient at ambient temperature due to the high nucleophilicity of the thiolate.
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product is then purified by column chromatography to yield the pure thioether.[2]
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Understanding the causality of potential issues is key to rapid optimization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reactivity | Insufficient Basicity: The hydrochloride salt was not fully neutralized, or the free amine/phenol is not sufficiently nucleophilic. | Use a stronger, non-nucleophilic base (e.g., DIPEA, NaH for alcohols/phenols). Ensure at least 2 equivalents of a base like K₂CO₃ are used.[7] |
| Inappropriate Solvent: Protic solvents (e.g., ethanol) can solvate the nucleophile, reducing its reactivity. | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance nucleophilicity.[7] | |
| Low Reaction Temperature: The activation energy for the reaction is not being met. | Gently increase the reaction temperature in 10-20°C increments while monitoring for decomposition.[7] | |
| Multiple Spots on TLC / Side Reactions | Competing Nucleophile: The base used (e.g., an amine base) is competing with the intended nucleophile. | Switch to a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7] |
| Hydrolysis: Presence of water in the reaction mixture can lead to the formation of 2-(hydroxymethyl)-5-methylpyrimidine. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[8] | |
| Decomposition: The starting material or product is unstable at the reaction temperature. | Perform a temperature screen to find the optimal balance between reaction rate and stability. Consider using a more active catalyst system if applicable to allow for lower temperatures.[8] |
Conclusion
This compound stands as a pivotal reagent in the synthesis of biologically active molecules. Its reactivity is primarily governed by a predictable SN2 mechanism, allowing for the strategic and efficient incorporation of the 5-methylpyrimidine scaffold. By understanding the core principles of its reactivity and carefully selecting the appropriate base, solvent, and temperature, researchers can readily synthesize diverse libraries of C-N, C-O, and C-S linked pyrimidine derivatives for evaluation in drug discovery programs. The protocols and troubleshooting guide presented here serve as a robust starting point for unlocking the full synthetic potential of this valuable chemical tool.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C6H8Cl2N2 | CID 57345872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Side reactions and byproduct formation with 2-(chloromethyl)pyrimidine hydrochloride
Welcome to the technical support guide for 2-(chloromethyl)pyrimidine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this highly reactive synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you anticipate and resolve common challenges, ensuring the success and integrity of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during reactions involving 2-(chloromethyl)pyrimidine hydrochloride. We diagnose the potential causes and provide actionable solutions grounded in chemical principles.
Issue 1: Low or No Conversion to the Desired Product
You've set up your reaction, but analysis (TLC, LC-MS) shows a significant amount of unreacted starting material.
Potential Causes:
-
Incomplete Neutralization: The starting material is a hydrochloride salt. The protonated pyrimidine ring is strongly electron-withdrawing, which deactivates the chloromethyl group toward the desired SN2 reaction.[1] For the reaction to proceed, the pyrimidine must be neutralized to its free base form.
-
Insufficient Base Strength/Quantity: The base used may be too weak to deprotonate the hydrochloride salt effectively, or you may be using less than a stoichiometric amount.
-
Poor Solubility: The salt or your nucleophile may not be fully dissolved in the chosen solvent, preventing them from reacting.[1]
-
Low Reactivity of Nucleophile: Sterically hindered or electronically poor nucleophiles will react slowly.
-
Low Temperature: While controlling temperature is crucial to prevent side reactions, an excessively low temperature can stall the reaction entirely.[2][3]
Recommended Solutions:
-
Optimize the Base:
-
Quantity: Use at least one equivalent of a base to neutralize the hydrochloride salt, plus an additional equivalent to scavenge the HCl generated during the substitution. A total of 2.0-2.2 equivalents is a common starting point.
-
Type: Switch to a non-nucleophilic base to prevent it from competing with your intended nucleophile.[1] Excellent choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[1][4]
-
-
Improve Solubility:
-
Reaction Conditions:
-
Monitor the reaction over a longer period. Some reactions may require several hours to overnight for completion.[2]
-
If using a weak nucleophile, consider gentle heating or converting the nucleophile to a more reactive form (e.g., generating a thiolate from a thiol with a base before adding the electrophile).[4]
-
Issue 2: Significant Formation of Unexpected Impurities
Your reaction yields a complex mixture, with LC-MS or NMR indicating the presence of multiple byproducts.
Potential Causes:
-
Hydrolysis: The chloromethyl group is highly susceptible to nucleophilic attack by water.[5][7] Trace moisture in your solvent, reagents, or glassware can lead to the formation of 2-(hydroxymethyl)pyrimidine.
-
Reaction with Solvent: Nucleophilic solvents, particularly alcohols like methanol or ethanol, can compete with your nucleophile to form ether byproducts (e.g., 2-(methoxymethyl)pyrimidine).[5]
-
Dimerization/Oligomerization: The free base of 2-(chloromethyl)pyrimidine is nucleophilic. The nitrogen of one molecule can attack the chloromethyl group of another, leading to dimers or polymers. This is more common at higher concentrations and temperatures.
-
Over-alkylation: If your product is also nucleophilic (e.g., a primary amine product), it can react with a second molecule of the starting material.
Recommended Solutions:
-
Ensure Anhydrous Conditions:
-
Solvent Selection:
-
Control Reaction Parameters:
-
Temperature: Maintain the lowest effective temperature. Often, reactions can proceed efficiently at room temperature or even 0 °C.[1] Avoid high temperatures which accelerate side reactions.[1]
-
Order of Addition: Add the 2-(chloromethyl)pyrimidine hydrochloride solution dropwise to the mixture of your nucleophile and base. This keeps the instantaneous concentration of the electrophile low, minimizing self-reaction.[8]
-
-
Stoichiometry Control:
-
To prevent over-alkylation, use a slight excess (1.1-1.2 equivalents) of your nucleophile relative to the 2-(chloromethyl)pyrimidine hydrochloride.
-
Frequently Asked Questions (FAQs)
Q1: Should I use the hydrochloride salt directly, or should I freebase it first?
A: It is highly recommended to use the hydrochloride salt directly in the reaction pot and add a suitable base in situ. The hydrochloride salt is significantly more stable and easier to handle than the free base, which is prone to self-reaction and degradation.[1][7] Generating the reactive free base in the presence of your nucleophile ensures it reacts preferentially with your target.
Q2: What are the ideal storage conditions for 2-(chloromethyl)pyrimidine hydrochloride?
A: For long-term stability, the compound should be stored at -20°C in a tightly sealed container under an inert atmosphere.[6][7] It is hygroscopic, and moisture ingress is a primary cause of degradation via hydrolysis.[5][7] For short-term transport, room temperature is acceptable.[6][7]
Q3: My NMR shows an unexpected peak around 4.5-4.7 ppm (singlet) and a mass increase of 18 Da (M-Cl+OH). What is it?
A: This is a classic signature of the hydrolysis byproduct, 2-(hydroxymethyl)pyrimidine. The chloromethyl group (-CH₂Cl) has been replaced by a hydroxymethyl group (-CH₂OH). This indicates the presence of water in your reaction system.
Q4: Can I use a strong, nucleophilic base like sodium hydroxide or sodium methoxide?
A: This is generally not recommended. These bases are also potent nucleophiles and will compete directly with your intended nucleophile, leading to the formation of 2-(hydroxymethyl)pyrimidine or 2-(methoxymethyl)pyrimidine, respectively.[4][5] Opt for non-nucleophilic bases like K₂CO₃, Et₃N, or DIPEA.[1]
Q5: The reaction seems to favor nucleophilic aromatic substitution (SNAr) on the pyrimidine ring instead of SN2 at the chloromethyl group. How can I prevent this?
A: While SN2 at the chloromethyl group is the primary reaction pathway, SNAr can occur under harsh conditions.[1] To favor the desired SN2 reaction, use milder conditions. Lower the reaction temperature and avoid overly strong or hard nucleophiles that might favor attacking the electron-deficient ring.[1]
Data Tables & Diagrams
Table 1: Common Byproducts and Their Characteristics
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Formation Pathway |
| 2-(Hydroxymethyl)pyrimidine | c1(cncn1)CO | 110.11 | Hydrolysis (reaction with H₂O) |
| 2-(Methoxymethyl)pyrimidine | c1(cncn1)COC | 124.14 | Solvolysis (reaction with Methanol) |
| Pyrimidine Dimer (example) | ClCc1ncccn1-c1nccc(CCl)n1 | 257.12 (for free base) | Self-reaction of the free base |
Diagram 1: Competing Reaction Pathways
This diagram illustrates the desired SN2 reaction pathway versus the common side reactions of hydrolysis and dimerization.
Caption: Desired SN2 reaction vs. common side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and solve low reaction yields.
Caption: A step-by-step workflow for troubleshooting low yields.
Experimental Protocol: General Procedure for Nucleophilic Substitution
This protocol provides a robust starting point for reacting 2-(chloromethyl)pyrimidine hydrochloride with a generic amine nucleophile.
Materials:
-
2-(chloromethyl)pyrimidine hydrochloride (1.0 eq.)
-
Amine nucleophile (1.1-1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and inert gas (N₂ or Ar) setup
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the flask, add the amine nucleophile (1.1-1.2 eq.) and dissolve it in anhydrous DMF (~0.2 M concentration relative to the limiting reagent).
-
Add DIPEA (2.2 eq.) to the solution and stir for 5 minutes.
-
In a separate vial, dissolve 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Reaction: Slowly add the solution of 2-(chloromethyl)pyrimidine hydrochloride dropwise to the stirred solution of the amine and base at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).[2]
-
Workup: Once complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the resulting crude product by column chromatography on silica gel or recrystallization as appropriate.[9]
References
Technical Support Center: Navigating Solubility Challenges in Reactions with 2-(chloromethyl)pyrimidine hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 2-(chloromethyl)pyrimidine hydrochloride in their synthetic workflows. As a Senior Application Scientist, I understand that the physicochemical properties of this reagent—specifically its salt form—can present significant solubility hurdles in common organic solvents. This often leads to sluggish or incomplete reactions, low yields, and purification difficulties.
This resource provides in-depth, field-proven answers to common questions, explaining the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My 2-(chloromethyl)pyrimidine hydrochloride won't dissolve in my chosen reaction solvent (e.g., Acetonitrile, THF, Dichloromethane). What are my primary strategies to overcome this?
This is the most common issue encountered. 2-(chloromethyl)pyrimidine hydrochloride is a salt, making it highly polar and crystalline. It is generally insoluble in many common aprotic organic solvents that are ideal for nucleophilic substitution (SN2) reactions.[1] Simply increasing the stirring speed or time is often insufficient.
Your primary strategies, in order of increasing complexity, are:
-
Solvent System Modification: Change or modify the solvent to better accommodate the polar reactant.
-
Phase-Transfer Catalysis (PTC): Employ a catalyst to shuttle the nucleophile into the organic phase where the pyrimidine is sparingly soluble.[2]
-
In Situ Free-Basing: Convert the hydrochloride salt to its more organic-soluble free base form directly within the reaction vessel.
The optimal choice depends on your nucleophile's properties, reaction scale, and temperature sensitivity.
Q2: How do I choose the right solvent or co-solvent system?
The principle of "like dissolves like" is your starting point. The hydrochloride salt requires a polar environment.
Expert Insight: While it may be tempting to switch entirely to a highly polar aprotic solvent like DMF or DMSO where solubility is higher, be aware that these solvents can accelerate undesired side reactions and make product isolation more challenging due to their high boiling points.[3][4][5]
A more controlled approach is to use a co-solvent system .[6][7][8] This involves adding a small amount of a polar, water-miscible solvent to your primary reaction solvent to create a mixture with a polarity that is "just right."
Data Presentation: Relative Solubility of 2-(chloromethyl)pyrimidine hydrochloride
| Solvent | Solubility (mg/mL) | Classification | Application Notes |
| Dimethylformamide (DMF) | 30[3][5] | High | Good primary solvent, but can be difficult to remove. Use judiciously. |
| Dimethyl sulfoxide (DMSO) | 20[3][5] | High | Excellent solvent, but hygroscopic and high-boiling.[9] Use freshly opened. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10[3][5] | Moderate | Useful for biphasic reactions, but water can lead to hydrolysis of the reactant.[4] |
| Ethanol | 2[3][5] | Low | Can act as a nucleophile itself, leading to byproducts.[4] Use with caution. |
| Acetonitrile (ACN) | Very Low | Insoluble | Common SN2 solvent; ideal candidate for co-solvent or PTC strategies. |
| Tetrahydrofuran (THF) | Very Low | Insoluble | Common SN2 solvent; ideal candidate for co-solvent or PTC strategies. |
Experimental Protocol: Screening for an Effective Co-Solvent
-
Setup: In separate small vials, add a few milligrams of 2-(chloromethyl)pyrimidine hydrochloride.
-
Primary Solvent: Add 0.5 mL of your primary reaction solvent (e.g., Acetonitrile) to each vial. The solid will likely remain undissolved.
-
Co-Solvent Addition: To each vial, add a polar co-solvent (e.g., DMF, NMP, or even water) dropwise (10-50 µL at a time) while vortexing.
-
Observation: Note the minimum amount of co-solvent required to achieve full dissolution. This provides an optimal ratio for scaling up your reaction.
-
Control: Run the reaction in the chosen co-solvent system and compare the outcome to a heterogeneous (undissolved) control reaction to validate the improvement.
Q3: When is Phase-Transfer Catalysis (PTC) the right choice, and how do I implement it?
PTC is an exceptionally powerful technique when your nucleophile is an ionic salt (e.g., sodium azide, potassium cyanide, sodium phenoxide) and is soluble in water, while your pyrimidine substrate is soluble in an immiscible organic solvent.[2][10] The catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the nucleophile's anion, making it lipophilic enough to migrate into the organic phase and react.[11]
Use PTC when:
-
You are running a biphasic (e.g., DCM/water) or solid-liquid reaction.
-
Your nucleophile is an inorganic salt.
-
Heating fails to provide sufficient solubility or leads to degradation.[12]
Visualization: Mechanism of Phase-Transfer Catalysis
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ijirset.com [ijirset.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ajptonline.com [ajptonline.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. ijmsdr.org [ijmsdr.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phase transfer catalysis in the chemistry of heterocyclic compounds. A review | Semantic Scholar [semanticscholar.org]
- 11. BJOC - Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Enhancing Reactions with Weak Nucleophiles
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: low reactivity with weak nucleophiles. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with a neutral nucleophile (e.g., an alcohol or amine) is extremely slow or not proceeding at all. What is the first thing I should check?
A1: The primary issue with neutral nucleophiles like alcohols and amines is their inherently low nucleophilicity. The first and most direct strategy is to convert the neutral nucleophile into its more reactive conjugate base.
Causality: A nucleophile donates a pair of electrons to form a new covalent bond. A neutral species is less electron-rich and therefore a weaker electron donor than its anionic conjugate base.[1] By removing a proton, you create a negatively charged species (e.g., an alkoxide from an alcohol) that is significantly more nucleophilic and will react much faster.[2][3]
Troubleshooting Protocol: Deprotonation of a Weak Nucleophile
-
Reagent Selection: Choose a strong, non-nucleophilic base. Sodium hydride (NaH) is a common choice for deprotonating alcohols as it forms the alkoxide and hydrogen gas, which bubbles out of the reaction, driving the equilibrium forward. For amines, bases like lithium diisopropylamide (LDA) or sodium amide (NaNH₂) can be effective.
-
Solvent Choice: Use an appropriate aprotic solvent that will not react with the strong base. Tetrahydrofuran (THF) or diethyl ether are common choices for reactions with NaH.
-
Procedure: a. Under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen, dissolve the alcohol in the chosen anhydrous solvent. b. Cool the solution in an ice bath (0 °C). c. Slowly add a stoichiometric amount (or a slight excess) of the strong base (e.g., NaH). d. Allow the mixture to stir at 0 °C or room temperature until gas evolution ceases, indicating the formation of the alkoxide. e. The resulting solution containing the potent anionic nucleophile is now ready for the addition of your electrophile.
Q2: I'm performing a nucleophilic substitution (SN2) reaction, but my yield is poor. I suspect the solvent is the issue. How does solvent choice impact the reactivity of weak nucleophiles?
A2: Solvent choice is critical and can dramatically alter the reactivity of a nucleophile.[4] The primary consideration is whether the solvent is protic or aprotic.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can form hydrogen bonds with anionic nucleophiles.[5] This creates a "solvent cage" around the nucleophile, stabilizing it and making it less reactive because energy is required to strip away these solvent molecules before the nucleophile can attack the electrophile.[5][6] Smaller, more electronegative anions are more strongly solvated and thus their nucleophilicity is more significantly reduced in protic solvents.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are polar enough to dissolve many ionic reagents but lack the ability to form hydrogen bonds with the nucleophile.[7][8] This leaves the nucleophile "naked" and highly reactive in solution, significantly accelerating SN2 reactions.[2]
Troubleshooting Workflow: Solvent Optimization
If you are using a polar protic solvent and observing low reactivity, switching to a polar aprotic solvent is a highly recommended troubleshooting step.[2]
Caption: Decision workflow for solvent selection in SN2 reactions.
Q3: My nucleophile is weak, and my electrophile (a carbonyl compound) is also not very reactive. How can I promote this reaction?
A3: When both reaction partners are relatively unreactive, the strategy shifts to activating the electrophile. For carbonyl compounds like ketones and aldehydes, which are weak electrophiles, acid catalysis is a powerful tool.[9]
Mechanism of Action: A strong acid (e.g., H₂SO₄, HCl) will protonate the carbonyl oxygen.[9][10] This places a positive charge on the oxygen, which can be delocalized to the carbonyl carbon through resonance. This resonance-stabilized cation, an oxocarbenium ion, is a much more potent electrophile and can be readily attacked by weak nucleophiles like alcohols or water.[9][10]
Experimental Protocol: Acid-Catalyzed Acetal Formation
This protocol describes the reaction of a ketone with an alcohol (a weak nucleophile) to form an acetal, a common protecting group strategy.
-
Setup: To a round-bottom flask containing the ketone dissolved in an excess of the alcohol (which also serves as the solvent), add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a spatula tip of p-toluenesulfonic acid).
-
Reaction: The reaction is typically reversible. To drive it to completion, it is often necessary to remove the water that is formed as a byproduct. This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can then be purified by column chromatography or distillation.
Caption: Activation of a carbonyl electrophile via acid catalysis.
Q4: I am working with an alkyl halide that has a poor leaving group (like chloride). Can I improve the reaction rate without changing the nucleophile?
A4: Yes, you can significantly enhance the reaction rate by improving the leaving group ability in situ. The Finkelstein reaction is a classic and effective method for this.
Principle: This reaction involves a halogen exchange. By adding a catalytic amount of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), to a reaction involving an alkyl chloride or bromide, you can generate the more reactive alkyl iodide in the reaction mixture.[2] Iodide is an excellent leaving group because it is a very weak base, making the subsequent nucleophilic attack much faster.[2][11]
Data Comparison: Leaving Group Ability
| Leaving Group | Conjugate Acid pKₐ | Relative Rate of SN2 Reaction (vs. Cl⁻) |
| Cl⁻ | -7 | 1 |
| Br⁻ | -9 | ~50 |
| I⁻ | -10 | ~2,500 |
Note: Relative rates are approximate and can vary with substrate and conditions.
Troubleshooting Step: Implementing Catalytic KI
-
Addition: Add 10-15 mol% of KI or NaI to your standard reaction setup.
-
Solvent: This strategy works best in a polar aprotic solvent like acetone or acetonitrile, where the iodide salt is soluble, but the resulting KCl or KBr is not, helping to drive the equilibrium.
-
Monitoring: Monitor the reaction as you normally would. You should observe a significant rate enhancement.
Q5: Are there more advanced catalytic methods to activate weak nucleophiles directly?
A5: Yes, the field of organocatalysis offers sophisticated methods for activating weak nucleophiles. Anion-binding catalysis, particularly using hydrogen-bond donors like thioureas, has emerged as a powerful strategy.[12]
Mechanism of Action: Chiral thiourea catalysts can play a dual role. They can activate the electrophile by forming hydrogen bonds with the leaving group, facilitating its departure. Simultaneously, another part of the catalyst molecule (e.g., an amide carbonyl group) can act as a general base, deprotonating and thereby activating the weak nucleophile.[12] This dual activation model provides a highly effective and often enantioselective route for reactions that are otherwise challenging.
This approach is particularly valuable in complex settings like glycosylation reactions, where precise stereochemical control is essential.[12] While implementation requires specialized catalysts, it represents the cutting edge of addressing low reactivity. Other advanced methods include transition-metal catalysis, which can proceed through radical mechanisms to couple nucleophiles and electrophiles that are unreactive under standard SN1/SN2 conditions.[13][14]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. What are the key factors that influence nucleophilicity? | AAT Bioquest [aatbio.com]
- 5. Khan Academy [khanacademy.org]
- 6. medlifemastery.com [medlifemastery.com]
- 7. quora.com [quora.com]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Best practices for storing 2-(chloromethyl)pyrimidine hydrochloride stock solutions
Technical Support Center: 2-(Chloromethyl)pyrimidine Hydrochloride
A Senior Application Scientist's Guide to Stock Solution Stability and Handling
Welcome to the technical support guide for 2-(chloromethyl)pyrimidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and successful application of this critical synthetic intermediate. Due to its reactive nature, proper storage and handling of its solutions are paramount for reproducible experimental outcomes. This guide provides in-depth answers to common questions, troubleshooting advice, and detailed protocols based on established chemical principles and available data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of 2-(chloromethyl)pyrimidine hydrochloride.
Q1: What are the best solvents for preparing stock solutions of 2-(chloromethyl)pyrimidine hydrochloride?
A1: The choice of solvent is critical and depends on your experimental needs, particularly the required storage time. 2-(chloromethyl)pyrimidine hydrochloride is an alkylating agent and is highly susceptible to nucleophilic substitution.[1] Therefore, aprotic, non-nucleophilic solvents are strongly recommended for any solution intended for storage.[1]
Based on solubility data, the following solvents are most suitable:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
Protic solvents like ethanol, methanol, or water (including buffers like PBS) are generally not recommended for storage as they will react with the compound, leading to its degradation.[1] If your protocol absolutely requires a protic solvent, the solution must be prepared fresh and used immediately.[1]
Data Presentation: Solubility Profile
The following table summarizes the known solubility of 2-(chloromethyl)pyrimidine hydrochloride in common laboratory solvents. Note that these values are a guideline, and it is always best to perform small-scale solubility tests.[1]
| Solvent | Solubility (mg/mL) | Solvent Type | Recommendation for Storage |
| Dimethylformamide (DMF) | 30[2][3][4] | Aprotic | Recommended |
| Dimethyl sulfoxide (DMSO) | 20[2][3][4] | Aprotic | Recommended |
| PBS (pH 7.2) | 10[2][3][4] | Protic, Aqueous | Not Recommended (Use Immediately) |
| Ethanol | 2[2][3][4] | Protic | Not Recommended (Use Immediately) |
Q2: How should I store the solid 2-(chloromethyl)pyrimidine hydrochloride?
A2: For long-term stability, the solid compound should be stored at -20°C in a tightly sealed container to protect it from moisture.[2][4] Some suppliers also suggest storage at 4°C.[2] Under these conditions, the compound is reported to be stable for at least four years.[2][4] The container should be stored under an inert atmosphere if possible.
Q3: What is the recommended procedure for storing stock solutions?
A3: Stock solutions in aprotic solvents (DMF, DMSO) should be stored at low temperatures to minimize degradation.[1] The best practice is to:
-
Aliquot: Divide the stock solution into smaller, single-use volumes. This prevents contamination and moisture introduction from repeated freeze-thaw cycles.[1]
-
Store Cold: Store the aliquots at -20°C for short-to-medium term storage (up to one month) or at -80°C for longer-term storage (up to six months).[1]
-
Protect from Light: While specific photostability data is limited, it is good practice to protect solutions from light to prevent potential photodegradation.[2]
Q4: Why is this compound so sensitive to moisture and protic solvents?
A4: The sensitivity arises from the chemical structure. The chloromethyl group (-CH₂Cl) is a reactive electrophile. The pyrimidine ring acts as an electron-withdrawing group, which makes the carbon atom of the chloromethyl group more susceptible to nucleophilic attack. Water, alcohols, and other protic solvents are nucleophiles that can attack this carbon, displacing the chloride ion and forming a new bond. This process, known as hydrolysis (with water) or solvolysis (with a solvent), leads to the degradation of the parent compound.[1]
Section 2: Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your experiments.
Q: I'm seeing unexpected peaks in my HPLC or LC-MS analysis after preparing my solution. What are they?
A: Unexpected peaks are almost certainly degradation products.[1]
-
Primary Suspect: Hydrolysis. The most common degradation pathway is hydrolysis, which occurs in the presence of trace amounts of water in your solvent or from atmospheric moisture. This leads to the formation of 2-(hydroxymethyl)pyrimidine hydrochloride .[1][2]
-
Solvent Adducts: If you are using an alcohol-based solvent like methanol or ethanol (even for a short time), you may be observing the formation of the corresponding ether product (e.g., 2-(methoxymethyl)pyrimidine or 2-(ethoxymethyl)pyrimidine).[1]
Mandatory Visualization: Primary Degradation Pathway
The diagram below illustrates the most common degradation pathway via hydrolysis.
Caption: Hydrolysis, the primary degradation pathway.
Q: My reaction yield is low, or my results are not reproducible. Could my stock solution be the cause?
A: Absolutely. If the stock solution has degraded, the actual concentration of the active 2-(chloromethyl)pyrimidine hydrochloride will be lower than calculated. This is a common source of poor yield and irreproducibility.
Troubleshooting Steps:
-
Prepare Fresh Solution: Always prepare a fresh stock solution from the solid compound, especially if you have any doubts about the age or storage conditions of your current solution.
-
Use Aprotic Solvents: Ensure you are using high-purity, anhydrous aprotic solvents (DMF or DMSO) for your stock solutions.
-
Verify Integrity: If possible, perform a quick quality control check (e.g., HPLC or TLC) on your stock solution before use to confirm the absence of major degradation products.
Section 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key procedures.
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
Objective: To prepare a stable, concentrated stock solution of 2-(chloromethyl)pyrimidine hydrochloride for long-term storage.
Materials:
-
2-(chloromethyl)pyrimidine hydrochloride (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Pre-analysis & Safety: Work in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety goggles.[5]
-
Weighing: Tare a clean, dry microcentrifuge tube on the analytical balance. Carefully weigh out the desired amount of 2-(chloromethyl)pyrimidine hydrochloride (e.g., 10 mg).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the target concentration. For 10 mg of solid, add 1.0 mL of DMSO.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in fresh, pre-labeled cryovials.
-
Storage: Tightly cap the aliquots and store them immediately at -20°C or -80°C.
-
Documentation: Record the compound name, concentration, solvent, date of preparation, and storage location in your lab notebook.
Mandatory Visualization: Recommended Workflow
This diagram outlines the decision-making process for preparing and storing your solutions.
Caption: Decision workflow for solution preparation.
Section 4: Safety and Handling
2-(chloromethyl)pyrimidine hydrochloride is a hazardous substance and must be handled with appropriate precautions.
Hazard Analysis
-
Skin Corrosion/Irritation: Classified as a substance that can cause severe skin burns and eye damage.[5]
-
Inhalation: Can cause irritation to the respiratory tract.[6]
Personal Protective Equipment (PPE)
All handling must be performed in a well-ventilated chemical fume hood while wearing the following PPE:[5]
| PPE Category | Specification |
| Eye/Face Protection | Splash-proof safety goggles and a face shield.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) and a lab coat.[5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if there is a risk of generating dust or aerosols outside of a fume hood.[5][6] |
Spill & Disposal Procedures
-
Spills: In case of a spill, evacuate the area. Dampen the solid material carefully to avoid generating dust and collect it with absorbent paper into a sealed container for hazardous waste.[6] Wash the contaminated surface with soap and water.[6]
-
Disposal: All waste material and empty containers should be disposed of as hazardous chemical waste through a licensed disposal company, typically via controlled incineration.[6][7]
References
Technical Support Center: Navigating Competing Reactions with 2-(Chloromethyl)pyrimidine Hydrochloride
Welcome to our dedicated technical support resource for scientists and drug development professionals. This guide addresses the nuanced challenge of managing competing nucleophilic substitution reactions when using 2-(chloromethyl)pyrimidine hydrochloride. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic strategies effectively.
The primary challenge with this reagent is not a typical SNAr (Nucleophilic Aromatic Substitution) competition at different positions on the pyrimidine ring, but rather a more fundamental contest between two distinct pathways:
-
SN2 Reaction: Nucleophilic attack at the electrophilic carbon of the chloromethyl side chain.
-
SNAr Reaction: Nucleophilic attack directly on the electron-deficient pyrimidine ring, typically at the C4 or C6 positions.
Mastering control over these pathways is essential for achieving high yields and purity of your target molecule.
Frequently Asked Questions (FAQs)
This section covers the core principles governing the reactivity of 2-(chloromethyl)pyrimidine hydrochloride.
Q1: What are the primary competing reaction pathways when using 2-(chloromethyl)pyrimidine hydrochloride?
A1: The two main competing pathways are a bimolecular nucleophilic substitution (SN2) at the side-chain chloromethyl group and a nucleophilic aromatic substitution (SNAr) on the pyrimidine ring itself.[1] The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the ring susceptible to direct attack by strong nucleophiles, while also increasing the electrophilicity of the chloromethyl carbon, making it a prime site for SN2 reactions.[2][3]
Caption: Competing SN2 and SNAr reaction pathways.
Q2: Why is the reagent supplied as a hydrochloride salt, and how does this affect its reactivity?
A2: The hydrochloride salt form enhances the compound's stability and shelf-life. However, the protonation of one of the ring nitrogens significantly impacts reactivity. The now positively charged pyrimidine ring becomes even more electron-deficient.[1] This has a dual effect: it deactivates the chloromethyl group toward an SN2 reaction by inductively pulling more electron density away from the side-chain.[1] Consequently, neutralization of the hydrochloride salt with a base is a critical first step to generate the more reactive free base form of 2-(chloromethyl)pyrimidine.[1]
Q3: What are the most critical factors for controlling selectivity between the SN2 and SNAr pathways?
A3: The outcome of the reaction is a delicate balance of several factors. The primary levers you can pull to control selectivity are:
-
Temperature: This is often the most critical factor. Lower temperatures generally favor the SN2 pathway, which typically has a lower activation energy. Higher temperatures can provide the necessary energy to overcome the activation barrier for the SNAr reaction and can also lead to decomposition.[1][4]
-
Nucleophile Strength: Strong, hard nucleophiles, especially when combined with high temperatures, may favor the SNAr pathway.[1] Weaker or softer nucleophiles are more likely to react via the SN2 mechanism.
-
Base Selection: The base is required to neutralize the HCl salt. It is crucial to use a non-nucleophilic base such as potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA).[1] Using a nucleophilic base (e.g., sodium hydroxide) can introduce a competing nucleophile, leading to undesired side products.
-
Solvent: Polar aprotic solvents like DMF, acetonitrile, or DMSO are generally preferred.[1] They effectively solvate the cation of the nucleophile's salt but do not strongly solvate the anion, thus enhancing its nucleophilicity for the SN2 reaction.[1]
Q4: If an SNAr reaction does occur, which position on the pyrimidine ring is the most likely site of attack?
A4: For a 2-substituted pyrimidine, the C4 and C6 positions are the most electrophilic and thus the most susceptible to nucleophilic attack. This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the ring nitrogen atoms, which is a stabilizing factor.[5] The presence of substituents already on the ring can further influence this regioselectivity.[6][7][8]
Troubleshooting Guide
This section addresses common problems encountered during experiments and provides actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps & Recommendations |
| 1. Low or No Conversion | 1. Inactive Starting Material: The hydrochloride salt was not adequately neutralized.[1]2. Weak Nucleophile: The chosen nucleophile lacks sufficient reactivity.3. Low Temperature: The reaction temperature is too low to overcome the activation energy.4. Poor Solubility: Reactants are not fully dissolved in the chosen solvent.[1] | 1. Ensure sufficient base: Add at least one equivalent of a non-nucleophilic base (e.g., K₂CO₃, DIPEA). Consider pre-stirring the base with the hydrochloride salt before adding the nucleophile.2. Increase nucleophilicity: If using a neutral nucleophile (e.g., alcohol, amine), deprotonate it first with a strong, non-nucleophilic base (e.g., NaH) to generate the more reactive anion.3. Increase temperature cautiously: Gradually increase the reaction temperature in 10-20 °C increments, monitoring by TLC or LC-MS for product formation and any signs of decomposition.[1]4. Change solvent: Switch to a solvent with better solubilizing properties, such as DMF or DMSO. |
| 2. Mixture of SN2 and SNAr Products | 1. High Reaction Temperature: The temperature is high enough to enable the competing SNAr pathway.2. Overly Strong Nucleophile: The nucleophile is aggressive enough to attack the pyrimidine ring directly. | 1. Lower the temperature: Run the reaction at room temperature or even 0 °C. This is the most effective way to favor the SN2 product.[1]2. Modify the nucleophile: If possible, use a less reactive derivative of the nucleophile or generate it in situ under milder conditions. |
| 3. Major Product is the Undesired SNAr Adduct | 1. Reaction Conditions are too harsh: A combination of high temperature and a strong, hard nucleophile strongly favors ring substitution.[1] | 1. Drastically reduce temperature: Attempt the reaction at 0 °C or below.2. Re-evaluate solvent and base: Ensure a polar aprotic solvent and a non-nucleophilic base are being used. The conditions may be promoting ring attack inadvertently. |
| 4. Formation of Multiple Byproducts / Decomposition | 1. Excessive Heat: The starting material, intermediates, or products are decomposing at the reaction temperature.[1]2. Prolonged Reaction Time: Leaving the reaction for too long can lead to secondary reactions or degradation.3. Reactive Base/Solvent: The base or solvent is reacting with the starting material. | 1. Run at the lowest effective temperature: Find the minimum temperature required for a reasonable reaction rate.2. Monitor reaction closely: Use TLC or LC-MS to determine the optimal reaction time and quench the reaction as soon as the starting material is consumed.3. Use inert reagents: Ensure the use of a non-nucleophilic base and a stable, aprotic solvent. |
digraph "Troubleshooting_Workflow" { graph [splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];Start [label="Poor Reaction Outcome", shape=Mdiamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoConv [label="Low / No Conversion", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Mix [label="Mixture of SN2/SNAr Products", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Decomp [label="Decomposition / Byproducts", style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Base [label="Action: Check Base\n- Is it non-nucleophilic?\n- Is there at least 1 eq?", shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Temp [label="Action: Adjust Temperature\n- Lower temp to favor SN2\n- Cautiously raise for conversion", shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Nuc [label="Action: Check Nucleophile\n- Is it too strong/weak?\n- Consider pre-deprotonation", shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Time [label="Action: Monitor Time\n- Quench upon completion\n- Avoid prolonged heating", shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"];
Start -> NoConv; Start -> Mix; Start -> Decomp;
NoConv -> Sol_Base [label="Cause: Inactive SM"]; NoConv -> Sol_Nuc [label="Cause: Weak Nucleophile"]; NoConv -> Sol_Temp [label="Cause: Low Temp"];
Mix -> Sol_Temp [label="Cause: High Temp"]; Mix -> Sol_Nuc [label="Cause: Strong Nucleophile"];
Decomp -> Sol_Temp [label="Cause: Excessive Heat"]; Decomp -> Sol_Time [label="Cause: Prolonged Time"]; }
Caption: A logical workflow for troubleshooting alkylation reactions.
Experimental Protocols
The following protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: General Procedure to Favor SN2 Reaction (Side-Chain Alkylation)
This protocol is designed to maximize the yield of the desired side-chain substituted product by using mild conditions.
Materials:
-
2-(chloromethyl)pyrimidine hydrochloride (1.0 eq.)
-
Nucleophile (e.g., a phenol, thiol, or secondary amine) (1.0-1.2 eq.)
-
Potassium Carbonate (K₂CO₃), finely powdered (1.5-2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the nucleophile and potassium carbonate.
-
Add anhydrous DMF and stir the suspension vigorously for 15-30 minutes at room temperature.
-
Add 2-(chloromethyl)pyrimidine hydrochloride to the mixture in one portion.
-
Stir the reaction at room temperature (or gently heat to 40-50 °C if no reaction is observed).
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion (typically 4-12 hours), quench the reaction by pouring it into cold water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Experimental workflow for the SN2 reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Analytical Methods for 2-(Chloromethyl)-5-methylpyrimidine hydrochloride
For researchers, scientists, and drug development professionals engaged in the synthesis and application of 2-(Chloromethyl)-5-methylpyrimidine hydrochloride, robust analytical methodologies are paramount for ensuring quality, stability, and safety. This guide provides an in-depth comparison of analytical techniques suitable for the characterization, purity assessment, and quantification of this reactive intermediate. While a specific, universally validated method for this compound is not extensively documented in public literature, this guide synthesizes data from analogous compounds and established analytical principles to provide a framework for method development and validation.
Introduction to the Analytical Challenges
This compound is a reactive alkylating agent, a property that makes it a valuable synthetic building block but also presents analytical challenges. Its susceptibility to hydrolysis and potential thermal lability are key factors that must be considered when selecting and developing an analytical method. The primary goals of analysis typically include:
-
Identity Confirmation: Verifying the chemical structure.
-
Purity and Assay: Quantifying the main component and identifying impurities.
-
Stability Assessment: Monitoring for degradation products over time.
-
Residual Solvent Analysis: Detecting and quantifying any remaining solvents from the synthesis.
This guide will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Spectroscopic Methods (NMR, MS), and Titrimetry, offering insights into their applicability for this compound.
Comparative Analysis of Key Analytical Techniques
The choice of an analytical method is dictated by the specific information required. The following sections provide a detailed comparison of the most relevant techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in reversed-phase mode, stands out as the most versatile and widely applicable technique for the analysis of this compound. Its ability to handle non-volatile and thermally labile compounds makes it ideal for purity and assay determination.[1]
Principle of Operation: The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, typically a C18 column.[1] The hydrochloride salt is ionic and will have good solubility in aqueous mobile phases.
Key Advantages:
-
High Resolution and Sensitivity: Capable of separating the main compound from closely related impurities and degradation products.[1]
-
Versatility: Suitable for purity determination, quantification (assay), and as a stability-indicating method.[1][2]
-
MS Compatibility: Methods can be developed with volatile mobile phase buffers (e.g., formic acid or ammonium acetate) to allow for seamless coupling with mass spectrometry (LC-MS) for impurity identification.[3][4]
Potential Disadvantages:
-
Higher Cost: Instrumentation and high-purity solvents can be more expensive compared to simpler techniques like titrimetry.[1]
-
Method Development Time: Optimizing separation for all potential impurities can be time-consuming.
Causality in Method Design: A C18 reversed-phase column is the logical starting point due to the moderate polarity of the molecule. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile. The buffer's pH is critical; a slightly acidic pH (e.g., pH 3.0) ensures the pyrimidine nitrogen atoms are protonated, leading to consistent retention behavior. UV detection is commonly used, with a wavelength around 254 nm often being suitable for the pyrimidine ring system.[2]
Gas Chromatography (GC)
Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase.[1] While a powerful tool, its direct application to this compound is problematic.
Principle of Operation: The sample is vaporized and carried by an inert gas through a column. Separation occurs based on the compound's boiling point and affinity for the stationary phase.
Key Advantages:
-
Excellent for Volatile Impurities: Unsurpassed for the analysis of residual solvents (e.g., toluene, diethyl ether) that may be present from the synthesis.[1][5][6]
-
High Separation Efficiency: Can resolve complex mixtures of volatile compounds.[1]
Potential Disadvantages:
-
Thermal Lability: The compound is likely to degrade at the high temperatures required for vaporization in the GC inlet, making direct analysis unreliable.[1]
-
Derivatization Required: To overcome thermal instability, a derivatization step to a more stable analogue would be necessary, adding complexity to the sample preparation and potentially introducing new impurities.[7]
Expert Insight: For its intended purpose, GC is not the primary choice for purity or assay of the main compound. Its strength lies in the orthogonal analysis of volatile organic impurities, a critical component of a comprehensive quality control strategy.
Spectroscopic Methods: NMR and Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the unequivocal structural elucidation and identification of this compound and its impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.[8]
-
¹H NMR: Would confirm the presence of the pyrimidine ring protons, the methyl group protons, and the chloromethyl protons, with characteristic chemical shifts.[9][10]
-
¹³C NMR: Complements the ¹H NMR data by showing the number and types of carbon atoms in the molecule.
-
Application: Primarily used for identity confirmation and structural elucidation of unknown impurities. It is generally quantitative (qNMR) only with rigorous setup and is not typically used for routine purity analysis.
-
-
Mass Spectrometry (MS): Measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.[8]
-
Expected Mass: The free base (C₆H₇ClN₂) has a molecular weight of approximately 142.58 g/mol .[11] The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the ³⁵Cl and ³⁷Cl isotopes.[10]
-
Fragmentation: Key fragments would likely arise from the loss of the chlorine atom ([M-Cl]⁺) or the entire chloromethyl group ([M-CH₂Cl]⁺).[10]
-
Application: Essential for confirming molecular weight and, when coupled with HPLC (LC-MS), is the most powerful technique for identifying unknown impurities and degradation products.[1][3]
-
Titrimetry
For assaying the hydrochloride salt content, a simple acid-base titration can be a cost-effective and accurate method.[1]
Principle of Operation: This quantitative chemical analysis involves reacting the hydrochloride salt (an acid) with a standardized solution of a base (the titrant) to determine its concentration.
Key Advantages:
-
Cost-Effective and Simple: Requires basic laboratory glassware and reagents.[1]
-
High Accuracy and Precision: When performed correctly, it can provide very accurate assay values for the salt content.
Potential Disadvantages:
-
Lack of Specificity: This method is not stability-indicating. It will titrate any acidic species present in the sample, including acidic impurities or degradation products, and will not differentiate the active compound from them.[1]
Data Presentation: Comparison of Analytical Techniques
| Analytical Technique | Primary Application | Specificity | Sensitivity | Advantages | Disadvantages |
| HPLC (Reversed-Phase) | Purity, Assay, Stability-Indicating Method | High | High | Suitable for non-volatile and thermally labile compounds; high resolution.[1] | Higher cost of instrumentation and solvents.[1] |
| Gas Chromatography (GC) | Residual Solvents, Volatile Impurities | High (for volatiles) | Very High (for volatiles) | Excellent for volatile impurity analysis.[1] | Not suitable for the parent compound without derivatization due to thermal lability.[1] |
| NMR Spectroscopy | Structural Elucidation, Identification | Very High | Low to Moderate | Provides unequivocal structural information. | Not ideal for routine purity testing of trace impurities; requires expensive equipment. |
| Mass Spectrometry (MS) | Identification of Impurities, Molecular Weight Confirmation | Very High | Very High | High specificity and sensitivity, powerful when coupled with LC.[1] | High instrumentation cost; quantification can be less precise than UV detection.[1][4] |
| Titrimetry (Acid-Base) | Assay of Hydrochloride Salt | Low | N/A | Cost-effective, simple, and accurate for salt content.[1] | Not specific; will not distinguish between the analyte and other acidic/basic impurities.[1] |
Experimental Protocols
The following protocols are presented as a starting point for method development and must be validated for their intended use according to ICH guidelines.[2][3]
Protocol: Stability-Indicating HPLC Method for Purity and Assay
Objective: To determine the purity of this compound and quantify it against a reference standard, ensuring the method can separate the main peak from potential degradation products.[2]
Instrumentation & Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column thermostat, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient, for example, starting at 5% B, increasing to 95% B over 20 minutes, holding for 5 minutes, and re-equilibrating. (This must be optimized).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.[2]
-
Sample Diluent: Mobile Phase A or a mixture of water and acetonitrile.[1]
Procedure:
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the sample diluent to a known concentration (e.g., 0.5 mg/mL).[1]
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard solution.[1]
-
System Suitability: Equilibrate the system until a stable baseline is achieved. Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
Analysis: Inject a blank (diluent), followed by the standard and sample solutions.[1]
-
Data Processing: Identify the peak for this compound based on its retention time. Calculate the assay by comparing the peak area in the sample to the standard. Calculate purity using an area percent normalization, accounting for all observed peaks.
Method Validation (Self-Validating System): To ensure the method is stability-indicating, forced degradation studies must be performed.[2] The sample should be stressed under acidic, basic, oxidative, thermal, and photolytic conditions. The developed HPLC method must be able to resolve the parent peak from all degradation product peaks formed under these stress conditions.[2][12]
Protocol: ¹H NMR for Identity Confirmation
Objective: To confirm the chemical structure of this compound.
Instrumentation & Conditions:
-
NMR Spectrometer: 300 MHz or higher.[10]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve the hydrochloride salt.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent in a 5 mm NMR tube.[10]
Procedure:
-
Acquire a standard one-dimensional proton spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and assign them to the corresponding protons in the molecule.
-
Expected Signals: A singlet for the methyl group (CH₃), a singlet for the chloromethyl group (CH₂Cl), and two singlets or doublets for the pyrimidine ring protons. The exact chemical shifts will depend on the solvent and concentration.
-
Visualization of Workflows and Pathways
Analytical Method Selection Workflow
Caption: Logical workflow for selecting an analytical method.
Potential Degradation Pathway: Hydrolysis
The chloromethyl group is susceptible to nucleophilic substitution, with hydrolysis being a primary degradation pathway, especially in the presence of water.[2][13]
Caption: Proposed hydrolysis pathway of the target compound.
Conclusion and Recommendations
For a comprehensive analysis of this compound, a multi-faceted approach is recommended.
-
For routine quality control (purity and assay): A validated, stability-indicating reversed-phase HPLC method is the technique of choice. It offers the best balance of specificity, sensitivity, and applicability to the compound's chemical nature.
-
For structural confirmation: NMR spectroscopy is essential for initial identity verification.
-
For impurity identification: Coupling the developed HPLC method to a mass spectrometer (LC-MS) provides the most definitive means of identifying unknown degradation products and process impurities.
-
For residual solvent analysis: Headspace GC should be employed as an orthogonal technique to ensure the final product is free from volatile impurities.
By judiciously selecting from these methods, researchers and drug development professionals can establish a robust analytical control strategy, ensuring the quality and consistency of this compound for its intended applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. benchchem.com [benchchem.com]
- 9. 2-(CHLOROMETHYL)PYRIMIDINE HYDROCHLORIDE(936643-80-0) 1H NMR [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. 2-(Chloromethyl)-5-methylpyrimidine | C6H7ClN2 | CID 14686698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of 2-Substituted Pyrimidines: A Senior Application Scientist's Perspective
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents that have made a significant impact on human health. The substituent at the 2-position of the pyrimidine ring, in particular, is a critical determinant of biological activity, influencing target binding, selectivity, and pharmacokinetic properties. Consequently, the efficient and versatile synthesis of 2-substituted pyrimidines is a paramount concern for researchers in drug discovery and development. This guide provides an in-depth, comparative analysis of the principal synthetic strategies to access this vital class of molecules, offering field-proven insights into their mechanisms, practical applications, and relative merits.
The Classical Approach: Pinner Synthesis
The Pinner synthesis, a long-established and reliable method, constructs the pyrimidine ring through the condensation of a 1,3-dicarbonyl compound with an amidine.[1][2] This acid- or base-catalyzed reaction offers a straightforward route to a variety of substituted pyrimidines.
Mechanism of the Pinner Synthesis
The reaction proceeds through a series of condensation and cyclization steps. In an acid-catalyzed reaction, the 1,3-dicarbonyl compound is protonated, activating it for nucleophilic attack by the amidine. Subsequent dehydration and tautomerization lead to the formation of the aromatic pyrimidine ring.
Caption: Generalized workflow of the Pinner pyrimidine synthesis.
Experimental Protocol: A Representative Pinner Synthesis
Synthesis of 2-Methyl-4,6-diphenylpyrimidine:
-
To a solution of dibenzoylmethane (1,3-diphenyl-1,3-propanedione) (10 mmol) in ethanol (50 mL), add acetamidine hydrochloride (12 mmol) and sodium ethoxide (12 mmol).
-
Reflux the reaction mixture for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to afford the pure 2-methyl-4,6-diphenylpyrimidine.
Advantages and Limitations
The Pinner synthesis is valued for its operational simplicity and the use of readily available starting materials. However, its substrate scope can be limited, and the reaction conditions are often harsh, which may not be suitable for complex molecules with sensitive functional groups.
The Workhorse Intermediate: Functionalization of 2-Halopyrimidines
A highly versatile and widely employed strategy for the synthesis of 2-substituted pyrimidines involves the use of a 2-halopyrimidine, typically 2-chloropyrimidine, as a key intermediate. This approach allows for the introduction of a diverse array of substituents through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates the displacement of the halide at the 2-position by a variety of nucleophiles, including amines, alkoxides, and thiolates.[3]
Mechanism of SNAr
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the halide ion restores the aromaticity of the pyrimidine ring. The reactivity of halopyrimidines in SNAr reactions generally follows the order of C4 > C2, a preference attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the 4-position.[4]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2-chloropyrimidine.
Experimental Protocol: SNAr with an Amine
Synthesis of N-benzyl-2-aminopyrimidine:
-
In a sealed tube, dissolve 2-chloropyrimidine (5 mmol) in N,N-dimethylformamide (DMF) (20 mL).
-
Add benzylamine (6 mmol) and potassium carbonate (7.5 mmol) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-benzyl-2-aminopyrimidine.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have emerged as powerful tools for the synthesis of 2-substituted pyrimidines with carbon-carbon and carbon-heteroatom bonds.[5][6][7] These methods offer a broad substrate scope and functional group tolerance.
Mechanism of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 2-halopyrimidine to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of 2-phenylpyrimidine:
-
To a Schlenk flask, add 2-chloropyrimidine (2 mmol), phenylboronic acid (2.4 mmol), tetrakis(triphenylphosphine)palladium(0) (0.1 mmol), and potassium carbonate (4 mmol).[7]
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of 1,4-dioxane (10 mL) and water (2 mL) to the flask.[7]
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain 2-phenylpyrimidine.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a 2-substituted pyrimidine is dictated by several factors, including the desired substituent, the complexity of the starting materials, and the required scale of the synthesis. The following table provides a comparative overview of the discussed methodologies.
| Feature | Pinner Synthesis | SNAr of 2-Halopyrimidines | Metal-Catalyzed Cross-Coupling |
| Bond Formed | C-N, C-C (ring formation) | C-N, C-O, C-S | C-C, C-N, C-O, C-S |
| Key Reagents | 1,3-Dicarbonyls, Amidines | 2-Halopyrimidines, Nucleophiles | 2-Halopyrimidines, Organometallics |
| Reaction Conditions | Often harsh (acidic or basic) | Generally milder than Pinner | Mild to moderate, requires inert atm. |
| Substrate Scope | Moderate | Broad for nucleophiles | Very broad, many functional groups |
| Advantages | Simple, readily available starting materials | High functional group tolerance for nucleophiles | Excellent for C-C bond formation, wide scope |
| Disadvantages | Limited functional group tolerance, harsh conditions | Slower for less reactive nucleophiles, regioselectivity issues with polysubstituted pyrimidines | Expensive catalysts, sensitivity to air and moisture, potential for metal contamination |
| Typical Yields | 40-80% | 60-95% | 70-98% |
Application in Drug Synthesis: The Case of Imatinib and Rosuvastatin
The strategic importance of these synthetic routes is underscored by their application in the synthesis of blockbuster drugs.
-
Imatinib (Gleevec®): A cornerstone in the treatment of chronic myeloid leukemia, the synthesis of Imatinib involves the construction of the core 2-aminopyrimidine scaffold through a condensation reaction reminiscent of the Pinner synthesis, where a guanidine derivative reacts with an enaminone.[8][9] Subsequent modifications, including a crucial SNAr reaction, lead to the final drug molecule.[10]
-
Rosuvastatin (Crestor®): A widely prescribed statin for lowering cholesterol, the synthesis of the pyrimidine core of Rosuvastatin often employs a multi-step sequence that begins with the construction of a functionalized pyrimidine, which can be achieved through variations of classical condensation reactions.[11][12][13] The crucial side chain is then introduced via reactions such as the Wittig or Julia-Kocienski olefination on a pyrimidine aldehyde intermediate.[14]
Conclusion and Future Outlook
The synthesis of 2-substituted pyrimidines has evolved from classical condensation reactions to highly sophisticated metal-catalyzed cross-coupling methodologies. While the Pinner synthesis remains a valuable tool for certain applications, the functionalization of 2-halopyrimidines via SNAr and cross-coupling reactions offers unparalleled versatility and efficiency for the construction of complex and diverse molecular libraries for drug discovery.
As a senior application scientist, I advise researchers to carefully consider the specific requirements of their target molecule when selecting a synthetic strategy. For rapid access to a diverse range of analogs with heteroatom linkages at the 2-position, SNAr reactions on 2-chloropyrimidine are often the most practical choice. For the construction of C-C bonds and the introduction of complex aryl or alkyl groups, palladium-catalyzed cross-coupling reactions are indispensable.
The continued development of more active and robust catalysts, as well as more sustainable and efficient reaction conditions, will undoubtedly further enhance our ability to synthesize novel 2-substituted pyrimidines and accelerate the discovery of the next generation of life-saving medicines.
References
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. wjpmr.com [wjpmr.com]
- 14. CN112028881B - Synthesis method of rosuvastatin calcium higher intermediate R-1 - Google Patents [patents.google.com]
A Researcher's Guide to Pyrimidin-2-ylmethylating Agents: A Comparative Analysis of Alternatives to 2-(Chloromethyl)pyrimidine Hydrochloride
In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone, integral to the design of targeted therapeutics like kinase inhibitors.[1] The strategic introduction of the pyrimidin-2-ylmethyl moiety is a frequent and critical step in the synthesis of these pharmacologically active compounds.[2] For years, 2-(chloromethyl)pyrimidine hydrochloride has been a workhorse reagent for this transformation, valued for its directness in alkylating a wide range of nucleophiles.[3] However, its inherent limitations, including instability and handling challenges, have spurred the development and adoption of superior alternatives.
This technical guide provides an in-depth, objective comparison of viable alternatives to 2-(chloromethyl)pyrimidine hydrochloride. We will delve into the mechanistic nuances, compare performance with supporting experimental data, and provide actionable protocols to help researchers select the optimal reagent for their specific synthetic challenge.
The Incumbent: A Profile of 2-(Chloromethyl)pyrimidine Hydrochloride
2-(Chloromethyl)pyrimidine hydrochloride is a highly reactive building block used to introduce the pyrimidine scaffold into various molecules.[3] Its utility is centered on the electrophilic nature of the methylene carbon, enhanced by the electron-withdrawing pyrimidine ring. This makes it a potent alkylating agent for a host of nucleophiles.[3]
Mechanism of Action: The primary reaction pathway is a direct bimolecular nucleophilic substitution (SN2). A nucleophile, such as an amine, thiol, or alcohol, performs a backside attack on the chloromethyl group, displacing the chloride ion in a single, concerted step.[3]
Advantages:
-
Direct Alkylation: Provides a straightforward method for forming C-N, C-S, and C-O bonds with the pyrimidin-2-ylmethyl group.
-
High Reactivity: The electron-deficient pyrimidine ring activates the chloromethyl group for nucleophilic attack.[1]
Limitations:
-
Instability: The compound can be lachrymatory and is sensitive to moisture and heat, complicating storage and handling.
-
Side Reactions: Its high reactivity can lead to over-alkylation or reactions with sensitive functional groups elsewhere in the molecule.
-
Safety Concerns: The use of hazardous chlorinating agents like thionyl chloride in its synthesis poses safety risks.[2]
The Contenders: A Comparative Analysis of Alternatives
The limitations of the chloromethyl reagent have driven the adoption of more stable, selective, and efficient alternatives. The most prominent strategies involve the in situ or pre-formed activation of a stable precursor, 2-(hydroxymethyl)pyrimidine, or employing an entirely different synthetic approach like reductive amination.
Superior Reactivity via Sulfonate Esters: The Mesylate Strategy
A highly effective and widely adopted alternative is the activation of 2-(hydroxymethyl)pyrimidine by converting its alcohol functionality into a sulfonate ester, such as a mesylate or tosylate.[4] This transforms the hydroxyl group into an excellent leaving group, rendering the subsequent nucleophilic substitution significantly more efficient and cleaner than with the corresponding chloride.[4]
Mechanism of Action: This is a two-step process. First, the alcohol is reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base to form the sulfonate ester. This intermediate is then subjected to SN2 attack by the nucleophile. The sulfonate is a much better leaving group than chloride, leading to faster reactions and higher yields under milder conditions.
Advantages:
-
Enhanced Stability of Precursor: 2-(Hydroxymethyl)pyrimidine is a stable, crystalline solid that is easier to handle and store than its chlorinated counterpart.
-
Higher Yields & Purity: Reactions are often cleaner with fewer side products, simplifying purification and typically providing yields in the 75-90% range.[4]
-
Milder Conditions: The high reactivity of the sulfonate ester allows the alkylation to proceed under less stringent conditions, preserving sensitive functional groups.[4]
The Mitsunobu Reaction: Inverting Stereochemistry with Precision
For substrates where stereochemical inversion is desired, or when direct sulfonylation is problematic, the Mitsunobu reaction offers a powerful solution.[5] This reaction activates an alcohol in situ using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD) to facilitate nucleophilic substitution.[6]
Mechanism of Action: The reaction proceeds through a complex mechanism where the phosphine and azodicarboxylate form a zwitterionic adduct.[7] This adduct activates the alcohol, which is then displaced by a suitable pronucleophile (pKa < 13) in an SN2 reaction that results in a complete inversion of stereochemistry at the carbon center.[6]
Advantages:
-
Stereochemical Control: Offers predictable and complete inversion of configuration at a chiral alcohol center.[6]
-
Mild, Neutral Conditions: Avoids the use of strong acids or bases, making it compatible with a wide range of sensitive substrates.[7]
-
Broad Nucleophile Scope: Can be used with various acidic nucleophiles, including carboxylic acids, imides, and phenols.[5][8]
Disadvantages:
-
Stoichiometric Byproducts: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.
-
Reagent Sensitivity: Azodicarboxylates like DEAD and DIAD are hazardous and require careful handling.[9]
Reductive Amination: A Convergent and Efficient C-N Bond Formation Strategy
When the goal is specifically to form a C-N bond, reductive amination presents a highly convergent and efficient alternative.[10] This strategy starts with 2-formylpyrimidine (the aldehyde) and couples it with a primary or secondary amine.
Mechanism of Action: The reaction involves two key steps. First, the amine and the aldehyde condense to form an imine (or iminium ion) intermediate. In the second step, this intermediate is reduced in situ by a selective reducing agent (e.g., sodium triacetoxyborohydride, 2-picoline borane) to yield the final amine product.[11][12]
Advantages:
-
High Convergence: Joins two fragments in a single pot, often leading to higher overall yields in a multi-step synthesis.[2]
-
Broad Substrate Scope: Tolerates a wide variety of functional groups on both the amine and aldehyde components.[11]
-
Operational Simplicity: The one-pot nature of the reaction streamlines the synthetic workflow.[11]
Disadvantages:
-
Precursor Synthesis: Requires the synthesis of 2-formylpyrimidine, which may add steps compared to using a pre-functionalized methylating agent.[2]
-
Limited to C-N Bonds: This method is specifically for the synthesis of amines and is not applicable for introducing C-S or C-O bonds.
Head-to-Head Comparison: Data Synthesis
To facilitate reagent selection, the table below summarizes the key performance characteristics of each alternative.
| Feature | 2-(Chloromethyl)pyrimidine HCl | 2-(Mesyloxymethyl)pyrimidine | Mitsunobu (from Alcohol) | Reductive Amination (from Aldehyde) |
| Primary Use | General Pyrimidin-2-ylmethylating Agent | General Pyrimidin-2-ylmethylating Agent | Stereoinvertive Alkylation | C-N Bond Formation |
| Precursor Stability | Low (Moisture/Heat Sensitive) | High (Stable Crystalline Solid) | High (Stable Crystalline Solid) | Moderate (Aldehydes can oxidize) |
| Typical Yield | 60-85% | 75-90%[4] | 40-90%[5] | 70-95% |
| Reaction Conditions | Basic, often elevated temperature | Mild, often room temperature | Mild, neutral, often 0°C to RT[6] | Mildly acidic, room temperature |
| Key Byproducts | HCl | Mesylic acid | Triphenylphosphine oxide, Hydrazine | Borate salts |
| Stereochemical Outcome | Racemization or Retention | Inversion (if chiral center) | Complete Inversion[6] | Not Applicable (forms new bond) |
| Functional Group Tolerance | Moderate | Good | Excellent | Excellent |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for representative alkylation reactions, highlighting the practical differences between the incumbent and a superior alternative.
Protocol 1: N-Alkylation using 2-(Chloromethyl)pyrimidine HCl (The Incumbent)
Objective: To synthesize N-(4-methoxyphenyl)-1-(pyrimidin-2-yl)methanamine.
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride
-
4-Methoxyaniline
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq.) in DMF, add 4-methoxyaniline (1.1 eq.).
-
Add anhydrous potassium carbonate (2.5 eq.) to the mixture to act as a base.
-
Stir the reaction mixture at 60°C for 4-6 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Expected Yield: 65-80%
-
Protocol 2: N-Alkylation via 2-(Mesyloxymethyl)pyrimidine (The Alternative)
Objective: To synthesize N-(4-methoxyphenyl)-1-(pyrimidin-2-yl)methanamine.
Part A: Synthesis of the Mesylate Intermediate
-
Dissolve 2-(hydroxymethyl)pyrimidine (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0°C.[4]
-
Add triethylamine (1.5 eq.) to the solution.[4]
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0°C.[4]
-
Stir the reaction at 0°C for 1-2 hours until TLC analysis shows complete consumption of the starting alcohol.
-
The resulting solution containing the reactive mesylate is typically used directly in the next step without isolation.
Part B: Nucleophilic Substitution
-
In a separate flask, dissolve 4-methoxyaniline (1.1 eq.) and potassium carbonate (2.5 eq.) in DMF.
-
Slowly add the freshly prepared mesylate solution from Part A to the amine mixture at room temperature.
-
Stir the reaction for 2-4 hours at room temperature, monitoring by TLC.
-
Upon completion, perform the same aqueous workup and extraction as described in Protocol 1.
-
Purify the crude product by column chromatography.
-
Expected Yield: 75-90%[4]
-
Strategic Selection Guide
Choosing the right reagent is critical for success. The decision depends on the specific substrate, the desired outcome, and the synthetic context. The following workflow provides a logical framework for making this choice.
Caption: Decision workflow for selecting the optimal pyrimidin-2-ylmethylating agent.
Conclusion
While 2-(chloromethyl)pyrimidine hydrochloride has historically served the drug discovery community, its process limitations have paved the way for more robust and efficient alternatives. Activating the stable and easily handled 2-(hydroxymethyl)pyrimidine—either through sulfonate ester formation for general alkylations or via the Mitsunobu reaction for stereospecific transformations—offers significant advantages in yield, purity, and substrate compatibility.[4] For the specific and crucial task of forming C-N bonds, reductive amination provides a powerful, convergent, and highly reliable strategy. By understanding the strengths and weaknesses of each approach, researchers can design more effective and efficient syntheses, accelerating the discovery of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
A Comparative Guide to the Activation of 2-(hydroxymethyl)pyrimidine: A Safer, High-Fidelity Alternative for Modern Drug Synthesis
For researchers and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of countless therapeutic agents.[1][2] The strategic functionalization of this heterocycle is paramount to achieving desired pharmacological activity. Historically, the synthesis of 2-substituted pyrimidines has often relied on reactive and hazardous intermediates like 2-(chloromethyl)pyrimidine. However, the principles of green chemistry and a growing emphasis on process safety demand safer, more reliable synthetic routes.[3][4]
This guide provides an in-depth comparison of two primary methods for preparing a key electrophilic pyrimidine intermediate: the traditional direct chlorination of 2-(hydroxymethyl)pyrimidine and its activation via sulfonate ester formation. We will demonstrate through comparative data and detailed protocols that the activation of the stable, readily available alcohol, 2-(hydroxymethyl)pyrimidine, represents a significantly safer, more efficient, and more controlled approach for pharmaceutical synthesis.
The Precedent: Direct Chlorination and its Inherent Risks
The conversion of a hydroxymethyl group to a chloromethyl group is a classic transformation used to create an electrophilic site for subsequent nucleophilic substitution. A common method involves the use of thionyl chloride (SOCl₂).[5][6]
The causality behind this choice is straightforward: thionyl chloride reacts with the alcohol to form an unstable chlorosulfite intermediate, which then decomposes to yield the desired alkyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl) gas. While effective, this pathway is fraught with safety and control challenges:
-
Hazardous Reagents: Thionyl chloride is highly toxic, corrosive, and reacts violently with water. Its use requires stringent handling procedures and specialized equipment.
-
Noxious Byproducts: The reaction generates SO₂ and HCl, both of which are corrosive and toxic gases that must be neutralized or "scrubbed" from the reaction's exhaust.
-
Exothermic Reaction: The reaction can be highly exothermic, posing a risk of thermal runaway if not carefully controlled, especially on a larger scale.
These factors make the direct chlorination route less than ideal in a modern drug development environment where safety, scalability, and environmental impact are critical considerations.
The Superior Alternative: Activation via Sulfonate Esters
A more elegant and safer strategy involves a two-step conceptual approach: activating the hydroxyl group of 2-(hydroxymethyl)pyrimidine to turn it into a superior leaving group.[7] This is most commonly achieved by converting the alcohol into a sulfonate ester, such as a mesylate or tosylate.[8]
The mechanistic principle is sound: the lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of a sulfonyl chloride (e.g., methanesulfonyl chloride or tosyl chloride).[9] In the presence of a non-nucleophilic base like triethylamine, the resulting intermediate is deprotonated to form a stable sulfonate ester. This transformation is highly efficient and offers several key advantages:
-
Stable Starting Material: 2-(hydroxymethyl)pyrimidine is a stable, often crystalline solid that is significantly less hazardous than its chlorinated counterpart.[7][10]
-
Milder Conditions: The reaction proceeds under much milder and more controlled conditions, typically at 0°C to room temperature, without the formation of corrosive gases.[7]
-
Excellent Leaving Group: The resulting sulfonate (mesylate or tosylate) is an exceptionally good leaving group, often superior to chloride, which facilitates more efficient and faster subsequent nucleophilic substitution reactions.[8]
-
Stereochemical Control: The activation reaction occurs at the oxygen atom and does not involve the adjacent carbon. This means the stereochemistry of a chiral center at this position is retained, a critical advantage over methods that can proceed via SN1-type mechanisms.[8][9]
Experimental Workflow: Activation of 2-(hydroxymethyl)pyrimidine
The following diagram illustrates the typical laboratory workflow for the activation of 2-(hydroxymethyl)pyrimidine via mesylation.
Caption: Workflow for the activation of 2-(hydroxymethyl)pyrimidine via mesylation.
Performance Comparison: Activation vs. Direct Chlorination
To provide an objective assessment, the two synthetic strategies are compared based on key performance metrics relevant to drug development professionals.
| Parameter | Activation (Mesylation) | Direct Chlorination (SOCl₂) | Rationale & Justification |
| Typical Yield | 70-85%[7] | ~74%[6] | The activation route often provides higher overall yields for the two-step process (activation then substitution) due to the clean reaction profile and the high reactivity of the sulfonate intermediate. |
| Reagent Safety | Methanesulfonyl chloride is a corrosive liquid. Triethylamine is flammable and corrosive. | Thionyl chloride is highly toxic, corrosive, and reacts violently with water.[5] | The reagents for mesylation, while requiring care, are generally considered less hazardous and easier to handle than thionyl chloride. |
| Byproducts | Triethylamine hydrochloride (a salt, easily removed by washing). | Sulfur dioxide (SO₂) and Hydrogen Chloride (HCl) (toxic, corrosive gases).[5] | The activation route produces a benign salt byproduct, whereas direct chlorination produces hazardous gases that require scrubbing. |
| Reaction Conditions | 0°C to Room Temperature.[7] | Room Temperature to Reflux. | The milder conditions for activation reduce energy consumption and minimize the risk of side reactions or thermal runaway. |
| Intermediate Stability | The resulting mesylate is typically stable enough for isolation but is often used in situ. | 2-(chloromethyl)pyrimidine is a highly reactive lachrymator and requires careful handling.[5][7] | The alcohol starting material is far more stable and safer to store and handle than the chlorinated intermediate. |
Comparative Synthetic Pathways
The choice of synthetic route has significant implications for the entire process, from initial setup to the final product. The following diagram contrasts the two pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. jptcp.com [jptcp.com]
- 4. Green Chemistry: A More Sustainable Approach to Medicine Development | Pfizer [pfizer.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. caymanchem.com [caymanchem.com]
A Senior Application Scientist's Comparative Guide to the Mass Spectrometry Analysis of 2-(chloromethyl)pyrimidine hydrochloride
Introduction: In the landscape of pharmaceutical development and medicinal chemistry, 2-(chloromethyl)pyrimidine hydrochloride stands out as a critical synthetic intermediate.[1][2] Its pyrimidine core is a "privileged structure," integral to numerous biologically active compounds, often acting as a mimic for the purine core of ATP in enzyme inhibition studies.[1] The reactive chloromethyl group further enhances its utility, allowing for straightforward synthetic modifications.[1] Accurate and robust analytical characterization of this molecule is paramount to ensure the quality and integrity of downstream applications, particularly in drug discovery pipelines.[3] Mass spectrometry (MS) is the cornerstone of this characterization, providing definitive molecular weight confirmation, structural elucidation, and impurity profiling.
This guide provides a comparative analysis of mass spectrometry methodologies for 2-(chloromethyl)pyrimidine hydrochloride. Moving beyond a simple recitation of protocols, we will explore the causality behind instrumental choices, compare the utility of different mass analyzer technologies, and detail the expected fragmentation pathways, empowering researchers to select and optimize the most appropriate analytical strategy for their specific objectives.
Part 1: Foundational Considerations—Analyte Properties & Ionization
Before delving into complex instrumentation, we must consider the inherent chemical properties of 2-(chloromethyl)pyrimidine hydrochloride (C₅H₅ClN₂·HCl). It is a crystalline solid with good solubility in polar organic solvents like DMSO and DMF.[4] As a hydrochloride salt, it is readily ionizable in solution, making it an excellent candidate for soft ionization techniques.
Choosing the Right Ionization Source: ESI vs. APCI
The first critical decision in any LC-MS workflow is the selection of the ionization source. For a polar, pre-charged molecule like our analyte, Electrospray Ionization (ESI) is the superior choice.
-
Electrospray Ionization (ESI): This technique is ideal for polar and ionic compounds.[5][6] It uses electrical energy to transfer ions already existing in a solution into the gas phase.[6] Given that our analyte is a hydrochloride salt, it will be protonated in solution, making it perfectly suited for positive-mode ESI. The pyrimidine ring's nitrogen atoms are basic and readily accept a proton, further stabilizing the resulting [M+H]+ ion.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar molecules. It involves a corona discharge to ionize the solvent vapor, which then transfers charge to the analyte molecules through gas-phase reactions. While it could potentially work, it is less efficient for an already charged species like 2-(chloromethyl)pyrimidine hydrochloride.
Part 2: A Comparative Guide to Mass Analyzer Platforms
The choice of mass analyzer dictates the quality and type of data obtained. Here, we compare three common platforms: the workhorse Triple Quadrupole (QqQ), the high-resolution Quadrupole Time-of-Flight (Q-TOF), and the ultra-high-resolution Orbitrap.
| Feature | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap |
| Primary Use | Targeted Quantification | High-Resolution Screening, Unknown ID | High-Resolution Screening, Metabolomics |
| Resolution | Low (~1 Da) | High (20,000 - 60,000 FWHM) | Very High to Ultra-High (70,000 - 280,000+ FWHM)[7] |
| Mass Accuracy | ~100 ppm | < 5 ppm | < 3 ppm |
| Scan Mode | MRM/SRM, Product Ion Scan | Full Scan MS, MS/MS | Full Scan MS, SIM, PRM, MS/MS[8] |
| Sensitivity | Excellent (for targeted MRM)[9] | Good | Excellent[7] |
| Key Advantage | Unmatched for targeted quantitation | Fast acquisition speed, good for screening[9] | Highest resolution and mass accuracy, enables retrospective data analysis[7] |
Scenario 1: High-Throughput Targeted Quantification (Triple Quadrupole)
If the goal is to quantify trace amounts of 2-(chloromethyl)pyrimidine hydrochloride, for instance as a genotoxic impurity in a final drug product, a Triple Quadrupole (QqQ) mass spectrometer is the industry's gold standard.[9][10]
-
Why a QqQ? Its strength lies in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This mode offers exceptional sensitivity and selectivity by filtering for a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and then filtering for a specific product ion in the third quadrupole (Q3). This two-stage filtering process virtually eliminates chemical noise, allowing for detection at parts-per-million (ppm) levels or lower.[10]
Scenario 2: Unambiguous Identification and Structural Confirmation (Q-TOF & Orbitrap)
When the objective is definitive structural confirmation or screening for unknown related compounds, High-Resolution Mass Spectrometry (HRMS) is essential. Both Q-TOF and Orbitrap platforms excel here.
-
Why HRMS? The high resolving power of these instruments allows for the measurement of mass with extreme accuracy.[7] This enables the determination of the elemental formula of an ion, a critical step in identifying unknowns. For our analyte, the free base (C₅H₅ClN₂) has a monoisotopic mass of 128.0141 Da. An HRMS instrument can measure this mass to within a few parts-per-million (ppm), confidently distinguishing it from other isobaric species. Furthermore, the presence of chlorine provides a distinct isotopic signature (³⁵Cl/³⁷Cl ratio of approximately 3:1), which is easily resolved by HRMS, adding another layer of confirmation.[11]
-
Q-TOF vs. Orbitrap: While both are excellent choices, the Orbitrap generally offers higher resolution, which can be advantageous in resolving interferences from complex matrices.[7][12] However, Q-TOF systems are known for their fast data acquisition rates, making them well-suited for rapid screening applications coupled with fast chromatography. The choice often comes down to specific application needs and laboratory preference.[7]
Part 3: Fragmentation Analysis via Collision-Induced Dissociation (CID)
Tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) is a powerful technique for structural elucidation. In CID, a selected precursor ion (our [M+H]+) is accelerated and collided with an inert gas (like argon or nitrogen), causing it to fragment in a predictable manner.[13]
For 2-(chloromethyl)pyrimidine hydrochloride, the protonated free base [C₅H₆ClN₂]+ (m/z 129.0214) is the precursor ion. The most probable fragmentation pathways involve the loss of stable neutral molecules or radicals.
Expected Fragmentation Pattern:
-
Precursor Ion ([M+H]⁺): The protonated free base of 2-(chloromethyl)pyrimidine. The presence of chlorine will result in an M+2 peak at m/z 131 with roughly one-third the intensity of the m/z 129 peak.[11] Calculated Exact Mass: 129.0214 m/z .
-
Key Fragment 1 - Loss of HCl ([M+H - HCl]⁺): A common fragmentation pathway for chlorinated compounds is the neutral loss of hydrogen chloride. This would result in a fragment ion corresponding to the pyrimidin-2-yl-methyl cation. Calculated Exact Mass: 93.0447 m/z .
-
Key Fragment 2 - Loss of the Chloromethyl Radical ([M+H - •CH₂Cl]⁺): Cleavage of the C-C bond between the ring and the methyl group results in the loss of a chloromethyl radical. This forms a stable, protonated pyrimidine ion.[11] Calculated Exact Mass: 79.0396 m/z .
-
Further Fragmentation: The pyrimidine ring itself can undergo further fragmentation, though these pathways are more complex.[14]
Summary of Expected Ions
| Ion Description | Proposed Structure | Calculated m/z (Monoisotopic) | Isotopic Signature |
| Precursor Ion | [C₅H₆ClN₂]⁺ | 129.0214 | Yes (³⁵Cl/³⁷Cl) |
| Fragment 1 | [C₅H₅N₂]⁺ | 93.0447 | No |
| Fragment 2 | [C₄H₄N₂]⁺H | 79.0396 | No |
The following diagram illustrates the proposed fragmentation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(CHLOROMETHYL)PYRIMIDINE HYDROCHLORIDE | 936643-80-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry [thermofisher.com]
- 9. zefsci.com [zefsci.com]
- 10. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. Collision-Induced Dissociation - MagLab [nationalmaglab.org]
- 14. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's Dilemma: A Comparative Cost-Benefit Analysis of Large-Scale Synthesis in Modern Drug Development
For the researchers, scientists, and drug development professionals on the front lines of therapeutic innovation, the journey from a promising molecular blueprint to a life-changing medicine is fraught with critical decisions. Among the most pivotal is the selection of a large-scale synthesis strategy. This choice is not merely a matter of academic preference; it is a complex equation that balances yield, purity, and speed against the stark realities of cost, scalability, and environmental impact. The economic viability and ultimate success of a therapeutic candidate can hinge on this decision.
This in-depth technical guide moves beyond a superficial listing of methods to provide a critical, field-proven analysis of the three principal platforms for large-scale synthesis: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Continuous Flow Chemistry. By examining the core principles, inherent trade-offs, and real-world performance data, this guide aims to equip you with the insights necessary to make informed, strategic decisions for your large-scale synthesis campaigns.
The Titans of Synthesis: A Head-to-Head Comparison
The choice of a large-scale synthesis methodology is fundamentally dictated by the nature of the target molecule, the required scale of production, and the desired purity profile. Here, we present a comparative overview of the key performance indicators for Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Continuous Flow Chemistry.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Continuous Flow Chemistry |
| Typical Purity (Crude) | Variable, dependent on sequence and coupling efficiency. | High, due to intermediate purification steps.[1] | Generally high due to precise control over reaction conditions. |
| Typical Yield | Good to high, dependent on sequence.[1] | Can be higher for very short or very long/complex peptides where fragment condensation is advantageous.[2] | Often higher than batch processes due to improved mixing and heat transfer.[3] |
| Synthesis Time | Moderate; hours to days, highly automatable.[1] | Slow; days to weeks, more manual intervention required.[1] | Significantly faster reaction times, often minutes to hours.[3] |
| Scalability | Well-suited for a wide range of scales, from mg to kg.[4][5] | Advantageous for very large-scale production of shorter peptides.[2][6] | Highly scalable by extending run time or parallelizing reactors.[7] |
| Automation | Highly amenable to automation.[4][5] | Difficult to fully automate due to intermediate purification steps.[1] | Inherently suited for automation and process control.[8] |
| Solvent & Reagent Consumption | High, due to numerous washing steps.[1][4] | Can be lower for the core reaction but requires solvents for purification.[6] | Significantly reduced solvent and reagent usage is a key advantage.[9] |
| Waste Generation (PMI/E-Factor) | High Process Mass Intensity (PMI) and E-Factor due to excess reagents and solvent use.[4][10][11] | Generally lower PMI for the synthesis steps but purification adds to the waste stream.[1] | Significantly lower PMI and E-Factor, aligning with green chemistry principles.[10][12] |
| Cost | Generally cost-effective for routine synthesis, but high reagent and solvent costs at scale.[1] | Can be more cost-effective for very large-scale production of simple peptides.[6] | Lower operational costs and potential for significant capital expenditure reduction.[8] |
Deep Dive into Methodologies: Principles and Practicalities
Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide and Oligonucleotide Production
Introduced by Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry, SPPS revolutionized the synthesis of peptides and later, oligonucleotides.[13][14] The core principle is the covalent attachment of the growing chain to an insoluble solid support (resin), which allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[4] This dramatically simplifies the purification process compared to traditional solution-phase methods.
Causality of Experimental Choices in SPPS:
-
Excess Reagents: The use of a large excess of reagents (typically 3-5 equivalents of amino acids and coupling agents) is a deliberate choice to drive the coupling reactions to completion.[4] Because the growing peptide is tethered to a solid support, any unreacted sites or side products from one cycle will be carried over to the next, leading to a complex mixture of deletion and truncated sequences that are difficult to separate from the final product.
-
Solvent Intensive Washes: The extensive washing steps between each deprotection and coupling step are critical for removing the excess reagents and byproducts.[1] While this ensures high fidelity of the final sequence, it is also the primary contributor to the high solvent consumption and waste generation associated with SPPS.[11][15]
-
Choice of Protecting Groups: The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy is widely used due to the mild conditions required for Fmoc deprotection (piperidine in DMF), which preserves the acid-labile side-chain protecting groups until the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[4]
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Liquid-Phase Peptide Synthesis (LPPS): The Classical Approach for Large-Scale Campaigns
Also known as solution-phase synthesis, LPPS is the traditional method where all reactions are carried out in a homogeneous solution.[6] While it lacks the convenience of automation seen in SPPS, LPPS offers distinct advantages, particularly for the large-scale production of shorter peptides and for complex sequences that are prone to aggregation on a solid support.[2]
Causality of Experimental Choices in LPPS:
-
Intermediate Purification: A key feature of LPPS is the ability to isolate and purify intermediates at each step or after the condensation of peptide fragments.[2][16] This allows for the removal of byproducts and unreacted starting materials, leading to a higher purity of the final product. However, this is also what makes the process more time-consuming and labor-intensive.[1]
-
Fragment Condensation: For the synthesis of very long peptides, a convergent strategy of "fragment condensation" is often employed.[2] Shorter peptide fragments are synthesized and purified separately and then coupled together in solution. This approach avoids the cumulative errors and decreasing yields associated with the stepwise synthesis of long chains.
-
Reduced Reagent Excess: Compared to SPPS, LPPS often requires a smaller excess of reagents, which can be a significant cost-saving factor at an industrial scale.[6]
Workflow for Liquid-Phase Peptide Synthesis (LPPS)
Caption: Generalized workflow for Liquid-Phase Peptide Synthesis (LPPS).
Continuous Flow Chemistry: A Paradigm Shift in Chemical Manufacturing
Continuous flow chemistry represents a move away from traditional batch-wise production to a continuous process where reactants are pumped through a network of tubes and reactors.[7][17] This technology offers unprecedented control over reaction parameters, leading to significant improvements in efficiency, safety, and scalability.[8]
Causality of Experimental Choices in Flow Chemistry:
-
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or tube reactors allows for extremely efficient heat and mass transfer.[3] This enables reactions to be run at higher temperatures and pressures than would be safe in a large batch reactor, dramatically accelerating reaction rates.
-
Precise Control over Reaction Parameters: Residence time, temperature, and stoichiometry are precisely controlled by adjusting flow rates and reactor dimensions.[17] This level of control minimizes the formation of byproducts and leads to higher yields and purity.
-
Improved Safety: The small reaction volumes at any given time significantly reduce the risks associated with highly exothermic or hazardous reactions.[7] This allows for the use of reactive intermediates that would be too dangerous to handle in large quantities in a batch process.
Workflow for Continuous Flow Chemistry Synthesis
Caption: Generalized workflow for Continuous Flow Chemistry Synthesis.
Experimental Protocols: From Bench to Bulk
To provide a practical understanding of these methodologies, the following are representative, detailed protocols for the synthesis of a target molecule at a significant scale.
Kilogram-Scale Solid-Phase Synthesis of Liraglutide
Liraglutide, a GLP-1 receptor agonist, is a 31-amino acid peptide with a C16 fatty acid attached to a lysine residue.[18] Its large-scale synthesis is a prime example of industrial SPPS.[19]
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-protected amino acids
-
Boc-His(Trt)-OH
-
Fmoc-Lys(Alloc)-OH
-
Palmitoyl-Glu-OtBu
-
Coupling agents (e.g., DIC/HOBt or HATU/HOAt/DIEA)
-
Deprotection solution (20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIPS/H2O)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Loading: Swell Fmoc-Gly-Wang resin in DMF in a suitable solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from glycine. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids sequentially according to the liraglutide sequence. For each coupling step, use an excess of the Fmoc-amino acid and a suitable coupling agent system. Monitor the completion of each coupling reaction using a Kaiser test.
-
Special Residue Incorporation:
-
Incorporate Fmoc-Lys(Alloc)-OH at the appropriate position.
-
Use Boc-His(Trt)-OH for the N-terminal histidine.
-
-
Side Chain Modification: After completing the peptide backbone, selectively remove the Alloc protecting group from the lysine side chain using a palladium catalyst (e.g., Pd(PPh3)4) and a scavenger (e.g., phenylsilane) in DCM.
-
Fatty Acid Acylation: Couple Palmitoyl-Glu-OtBu to the deprotected lysine side chain using a standard coupling procedure.
-
Cleavage and Deprotection: Cleave the fully assembled and modified peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIPS/H2O).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the crude liraglutide by preparative reverse-phase HPLC.
-
Lyophilization: Lyophilize the purified fractions to obtain the final liraglutide active pharmaceutical ingredient (API).
Industrial-Scale Liquid-Phase Synthesis of a Dipeptide
This protocol outlines a general procedure for the large-scale synthesis of a simple dipeptide, illustrating the principles of LPPS.
Materials:
-
N-terminally protected amino acid (e.g., Boc-Ala-OH)
-
C-terminally protected amino acid (e.g., H-Gly-OMe)
-
Coupling agent (e.g., DCC or EDC)
-
Activating agent (e.g., HOBt)
-
Solvents (e.g., DCM, Ethyl Acetate)
-
Aqueous solutions for extraction (e.g., dilute HCl, NaHCO3 solution, brine)
Procedure:
-
Activation: Dissolve the N-terminally protected amino acid (e.g., Boc-Ala-OH) and an activating agent (e.g., HOBt) in a suitable organic solvent (e.g., DCM) in a large reaction vessel. Cool the solution in an ice bath.
-
Coupling: Add the coupling agent (e.g., DCC) to the cooled solution. Then, add the C-terminally protected amino acid (e.g., H-Gly-OMe). Allow the reaction to proceed to completion.
-
Workup and Extraction: Filter the reaction mixture to remove any precipitated byproducts (e.g., DCU if DCC is used). Wash the organic phase sequentially with dilute acid (to remove unreacted amine), dilute base (to remove unreacted carboxylic acid), and brine. Dry the organic phase over an anhydrous salt (e.g., Na2SO4).
-
Crystallization/Isolation: Remove the solvent under reduced pressure. The resulting crude dipeptide can often be purified by crystallization from a suitable solvent system.
-
Deprotection: The protecting groups can then be removed in subsequent steps, with purification after each step, to yield the final dipeptide.
Kilogram-Scale Continuous Flow Synthesis of Ibuprofen
While not a peptide or oligonucleotide, the synthesis of the widely used API Ibuprofen serves as an excellent example of the power and efficiency of continuous flow chemistry for large-scale manufacturing.[20][21]
Materials:
-
Isobutylbenzene
-
Propionic anhydride
-
Triflic acid
-
Solvents (e.g., DCM)
Procedure:
-
System Setup: Configure a multi-stage continuous flow reactor system with separate inlet pumps for each reagent stream.
-
Friedel-Crafts Acylation: In the first stage, pump streams of isobutylbenzene and propionic anhydride into a mixing junction where they are combined with a stream of triflic acid. The mixture flows through a heated reactor coil to facilitate the Friedel-Crafts acylation.
-
1,2-Aryl Migration: The output from the first stage is directly fed into a second heated reactor coil where the 1,2-aryl migration occurs to form the ibuprofen precursor.
-
In-line Quenching and Extraction: The stream from the second reactor is then mixed with a quenching agent and passed through a liquid-liquid separator for in-line extraction to remove impurities.
-
Product Collection: The purified product stream is continuously collected. The residence time in the entire system can be on the order of minutes, allowing for a high throughput.[20]
The Bottom Line: A Cost-Benefit Analysis for the Modern Laboratory
The decision of which large-scale synthesis methodology to employ is a multifaceted one, with significant financial and scientific implications.
-
Solid-Phase Synthesis remains the dominant technology for the synthesis of complex peptides and oligonucleotides due to its high degree of automation and the ability to produce a wide variety of sequences.[4][5] However, its high consumption of reagents and solvents, leading to a large environmental footprint and significant cost at scale, is a major drawback.[1][4][11][15] The Process Mass Intensity (PMI) for SPPS can be in the thousands, meaning that for every kilogram of product, several tons of waste are generated.[10][22]
-
Liquid-Phase Synthesis , while more traditional and labor-intensive, can be more cost-effective for the very large-scale production of shorter, simpler peptides due to lower reagent consumption and the potential for higher overall yields with intermediate purification.[2][6] It is a viable option when the complexity of the molecule does not justify the investment in a fully automated solid-phase process.
-
Continuous Flow Chemistry is emerging as a transformative technology with the potential to make chemical manufacturing significantly more efficient, safer, and greener.[3][7][8] The dramatic reduction in reaction times, solvent usage, and waste generation, coupled with improved safety and scalability, makes it an attractive alternative to traditional batch processes for a wide range of APIs.[9][12] The initial capital investment for flow chemistry equipment can be a barrier, but the long-term savings in operational costs and increased productivity can be substantial.
Conclusion: Synthesizing a Strategy for Success
There is no single "best" method for large-scale synthesis. The optimal choice is a strategic decision that must be tailored to the specific target molecule, production scale, and economic and environmental constraints of the project.
-
For the rapid synthesis of a diverse library of complex peptides or oligonucleotides at the research and early development stage, SPPS is often the most practical choice.
-
For the multi-ton production of a relatively simple, short peptide, LPPS may offer the most cost-effective solution.
-
For the synthesis of a wide range of APIs, particularly those involving hazardous reactions or where significant process intensification is desired, Continuous Flow Chemistry represents the future of efficient and sustainable manufacturing.
As the pharmaceutical industry continues to evolve, with increasing pressure to develop novel therapeutics more quickly and sustainably, a deep understanding of the principles and practicalities of these large-scale synthesis methodologies is more critical than ever. By carefully weighing the costs and benefits of each approach, researchers and drug development professionals can make the strategic choices that will ultimately lead to the successful and affordable delivery of new medicines to patients in need.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 3. aragen.com [aragen.com]
- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. pharmtech.com [pharmtech.com]
- 9. news-medical.net [news-medical.net]
- 10. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. atdbio.com [atdbio.com]
- 14. biotage.com [biotage.com]
- 15. glenresearch.com [glenresearch.com]
- 16. Liquid-Phase Peptide Synthesis (LPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 17. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. US9260474B2 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]
- 20. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling: A Comparative Analysis
For researchers and professionals in drug development, the efficient construction of complex molecular architectures is a paramount objective. The advent of palladium-catalyzed cross-coupling reactions has fundamentally transformed the landscape of synthetic organic chemistry, providing a powerful and versatile tool for forming carbon-carbon and carbon-heteroatom bonds.[1][2] This guide offers an in-depth comparison of these modern catalytic methods against traditional synthetic approaches and explores the expanding frontier of cross-coupling catalysis.
The significance of this field was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work.[3][4] Their discoveries unlocked synthetic pathways that are now indispensable in the pharmaceutical, agrochemical, and materials science industries.[1][2][4][5]
The Unifying Principle: The Palladium Catalytic Cycle
At the heart of most palladium-catalyzed cross-coupling reactions lies a common, elegant mechanistic cycle.[6][7] Understanding this cycle is crucial for troubleshooting, optimization, and rationally designing new synthetic routes. The process typically involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the bond between an organic group (typically aryl, vinyl, or alkyl) and a halide or pseudohalide (like a triflate), forming a Pd(II) intermediate.[3][6][8] The reactivity order for halides is generally I > OTf ≈ Br > Cl.[3]
-
Transmetalation: A second organic group is transferred from an organometallic reagent (the nucleophilic partner) to the palladium(II) center, displacing the halide.[4][6] This step brings both organic partners onto the same metal center.
-
Reductive Elimination: The two organic fragments are coupled together, forming the desired new bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6][8]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
The Palladium Toolkit: A Family of Versatile Reactions
The identity of the organometallic nucleophile (R'-M) defines the specific "named" reaction, each offering unique advantages. This versatility allows for the strategic connection of a vast array of molecular fragments.
| Reaction Name | Electrophile (R-X) | Nucleophile (R'-M) | Typical Product | Key Features |
| Suzuki-Miyaura | Aryl/Vinyl Halide/Triflate | Organoboron reagent (e.g., boronic acid) | Biaryl, Styrene | High functional group tolerance, low toxicity of boron reagents, often compatible with aqueous conditions.[4][8] |
| Heck | Aryl/Vinyl Halide/Triflate | Alkene | Substituted Alkene | Forms C-C bonds to sp² carbons without a pre-formed organometallic nucleophile.[9] |
| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | Internal Alkyne | A powerful method for synthesizing conjugated enynes and aryl alkynes, often uses a copper co-catalyst.[3] |
| Negishi | Aryl/Vinyl/Alkyl Halide | Organozinc reagent | Biaryl, Alkylated Arene | High reactivity allows coupling of challenging substrates, including some alkyl halides.[4][5] |
| Buchwald-Hartwig | Aryl Halide/Triflate | Amine, Alcohol, Thiol | Aryl Amine/Ether/Thioether | A premier method for forming C-N, C-O, and C-S bonds, crucial for many pharmaceuticals.[10] |
Comparative Analysis: Palladium-Coupling vs. Classical Alternatives
The superiority of palladium-catalyzed methods becomes evident when compared to traditional synthetic strategies for C-C bond formation, such as Friedel-Crafts alkylation/acylation or Grignard reactions.
-
Functional Group Tolerance: This is arguably the most significant advantage. Classical organometallic reagents like Grignards are highly basic and nucleophilic, making them incompatible with acidic protons (e.g., -OH, -NH2) and many electrophilic functional groups (e.g., esters, ketones).[4] Palladium-coupling reagents, particularly organoborons (Suzuki) and organostannanes (Stille), are far more tolerant, allowing for the coupling of complex, highly functionalized molecules without the need for extensive protecting group strategies.[3][4]
-
Reaction Conditions: Palladium-catalyzed reactions often proceed under remarkably mild conditions, sometimes even at room temperature.[2][3] This contrasts sharply with the often harsh conditions (e.g., strong acids in Friedel-Crafts, cryogenic temperatures for some organolithium chemistry) required for classical methods, which can limit substrate scope and lead to side reactions.
-
Selectivity and Predictability: Cross-coupling reactions offer exceptional control and predictability in bond formation.[2] Unlike Friedel-Crafts reactions, which can suffer from polyalkylation and rearrangement issues, palladium catalysis precisely connects the two defined coupling partners. This high selectivity is fundamental to modern, convergent synthesis strategies.
Beyond Palladium: The Search for Sustainable Alternatives
Despite its power, palladium catalysis is not without limitations, primarily the high cost and potential toxicity of the metal itself.[3][11] This has spurred significant research into catalysts based on more earth-abundant and economical first-row transition metals like nickel, copper, and iron.[11]
However, a holistic view of sustainability is crucial. While palladium is rare, its high catalytic activity often allows for very low catalyst loadings (e.g., <0.1 mol%).[9][12] Recent analyses suggest that when factors like solvent use, energy input, and overall process mass intensity are considered, a highly optimized palladium-catalyzed reaction in a green solvent like water can have a smaller total environmental footprint than a less efficient nickel-catalyzed reaction in an organic solvent.[13][14]
The following data, adapted from established protocols, compares the performance of palladium, nickel, and iron catalysts for the coupling of an aryl iodide with phenylboronic acid, a representative Suzuki-Miyaura reaction.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium | Phenylboronic acid | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 12-24 | Good to Excellent | [General Protocol][11] |
| Nickel | Phenylboronic acid | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 90+ | [11] |
| Iron | Arylboronic ester / n-BuLi | - | 2-MeTHF | 80 | 16 | 70-90 | [Adapted from Aryl Halides][11] |
This data illustrates that while alternatives can be highly effective, the choice of catalyst is a complex decision that involves balancing cost, reactivity, and the overall sustainability of the process.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a detailed, self-validating workflow for a typical small-scale Suzuki-Miyaura reaction. The causality behind each step is explained to ensure robust and reproducible results.
Caption: A standard workflow for setting up a palladium-catalyzed cross-coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.). The use of excess boronic acid and base drives the reaction to completion.
-
Establishing an Inert Atmosphere: Seal the flask with a rubber septum. Connect it to a Schlenk line and perform at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen). This step is critical as the active Pd(0) species and some ligands are sensitive to oxygen.[3]
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture, 5 mL) via syringe.[15] Sparge the resulting slurry with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed. Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01-0.05 equiv.) and ligand (if not using a pre-catalyst) under a positive flow of inert gas.[15]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously overnight or until TLC/LCMS analysis indicates complete consumption of the starting material.[15]
-
Workup and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired biaryl.
Conclusion
Palladium-catalyzed cross-coupling reactions represent a paradigm shift in organic synthesis, offering unparalleled efficiency, selectivity, and functional group tolerance compared to classical methods.[3][4] They have become a cornerstone of modern drug discovery and development, enabling the rapid assembly of complex molecular targets.[1][16] While the high cost of palladium has driven the development of promising alternatives using nickel, copper, and iron, a comprehensive assessment of sustainability reveals that highly efficient, low-loading palladium systems remain highly competitive and attractive, particularly when performed in environmentally benign solvents. The continued innovation in ligand design and catalyst development promises to further expand the scope and utility of these transformative reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 3. fiveable.me [fiveable.me]
- 4. nobelprize.org [nobelprize.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 8. jmcct.com [jmcct.com]
- 9. ijpcsonline.com [ijpcsonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions | Research | Chemistry World [chemistryworld.com]
- 14. The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00482E [pubs.rsc.org]
- 15. youtube.com [youtube.com]
- 16. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
A Comparative Guide to the Synthesis of 2-(Chloromethyl)pyrimidine and its Pyridine Analogs: Strategies, Mechanisms, and Experimental Insights
For researchers, scientists, and professionals in drug development, the strategic synthesis of heterocyclic intermediates is a cornerstone of innovation. Among these, 2-(chloromethyl)pyrimidine and its pyridine analog, 2-(chloromethyl)pyridine, are highly valuable building blocks, acting as versatile electrophiles for introducing the pyrimidin-2-ylmethyl and pyridin-2-ylmethyl moieties into larger molecules.[1][2][3][4] However, a significant disparity exists in the available literature, with the synthesis of the pyridine analog being well-documented while direct, comparative data for the pyrimidine derivative remains scarce.[5]
This guide provides an in-depth comparison of the synthetic strategies for these two important compounds. By drawing logical parallels from the robust chemistry of pyridine, we will illuminate viable and efficient pathways to its pyrimidine counterpart. We will delve into the causality behind experimental choices, compare reaction efficiencies, and address critical safety considerations, offering a comprehensive resource grounded in established chemical principles.
I. Synthetic Landscape: Establishing a Foundation with Pyridine Analogs
The synthesis of 2-(chloromethyl)pyridine, typically isolated as its hydrochloride salt, is well-established, with two primary routes dominating the literature. Understanding these pathways provides a crucial framework for approaching the more challenging pyrimidine synthesis.
Route 1: Chlorination of 2-(Hydroxymethyl)pyridine
The most direct and common method involves the substitution of the hydroxyl group in 2-(hydroxymethyl)pyridine with a chloride.[5] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation, valued for its high reactivity and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
The reaction proceeds through the formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and the desired product. This method is often high-yielding, with reports indicating quantitative conversion.[6]
Route 2: From 2-Methylpyridine (α-Picoline) via N-Oxidation
An alternative, multi-step approach begins with the readily available 2-methylpyridine.[2] This pathway involves:
-
N-Oxidation: 2-methylpyridine is oxidized to 2-methylpyridine N-oxide, typically using hydrogen peroxide in acetic acid.[5][7]
-
Rearrangement & Chlorination: The N-oxide is then treated with a chlorinating agent. While various reagents like phosphoryl chloride have been used, thionyl chloride or phosgene can also effect the transformation to 2-(chloromethyl)pyridine.[5][8]
This route is more circuitous but can be advantageous if 2-methylpyridine is a more economical starting material than 2-(hydroxymethyl)pyridine.
II. Charting the Course for 2-(Chloromethyl)pyrimidine Synthesis
Direct, peer-reviewed protocols for the synthesis of 2-(chloromethyl)pyrimidine are not abundant. However, by applying the principles established for the pyridine analog, we can propose and validate effective synthetic strategies. The pyrimidine ring's electron-deficient nature, a result of its two nitrogen atoms, plays a key role in its reactivity compared to pyridine.[9][10]
Proposed Synthetic Pathways
Based on analogous reactions, two primary routes are proposed for the synthesis of 2-(chloromethyl)pyrimidine, which is typically isolated as its stable hydrochloride salt.[5][11]
Caption: Proposed synthetic pathways to 2-(chloromethyl)pyrimidine hydrochloride.
The most viable and recommended pathway mirrors the direct chlorination of the pyridine analog. It involves the synthesis of the precursor 2-(hydroxymethyl)pyrimidine, followed by its chlorination with thionyl chloride.[11][12] This approach offers better control and avoids the harsher conditions that might be required for direct chlorination of 2-methylpyrimidine.
III. Comparative Analysis: Performance, Mechanism, and Safety
A direct comparison reveals key differences in reactivity and safety considerations that must inform the choice of synthetic route.
Reactivity and Mechanistic Considerations
The core difference lies in the electronic nature of the heterocyclic rings. The pyrimidine ring is significantly more electron-deficient than the pyridine ring. This has two major consequences for the chlorination reaction:
-
SN2 Reactivity: The electron-withdrawing nature of the two pyrimidine nitrogens increases the electrophilicity of the methylene carbon in the chloromethyl group. This is expected to accelerate the rate of SN2 reactions compared to the pyridine analog, making it a highly reactive intermediate for subsequent nucleophilic substitutions.[10]
-
SN1 Reactivity: Conversely, the same electron-withdrawing effect destabilizes the formation of a carbocation intermediate at the methylene position. This makes an SN1 pathway less favorable for the pyrimidine derivative compared to its pyridine or benzyl counterparts.[10]
For the synthesis via chlorination of the hydroxymethyl precursor, the mechanism is largely consistent between the two systems, proceeding via a chlorosulfite intermediate when using SOCl₂.
Data Summary: Yields and Conditions
The following table summarizes experimental data for the well-documented synthesis of 2-(chloromethyl)pyridine hydrochloride, which serves as a valuable reference for developing a protocol for the pyrimidine derivative.[5]
| Reaction | Starting Material | Reagent | Solvent | Conditions | Yield (%) | Reference |
| Pyridine Analog | 2-(Hydroxymethyl)pyridine | Thionyl Chloride (SOCl₂) | None (neat) | Reflux, 1h | 100% | [6] |
| Pyridine Analog | 2-Methylpyridine | Trichloroisocyanuric acid | Chloroform | Reflux, 2h | 64.4% | [13] |
| Pyridine Analog | 2-Methylpyridine N-oxide | Phosgene / Triethylamine | Methylene Chloride | 25°C, 30 min | 71% conv. | [8] |
| Substituted Pyrimidine | (2-chloropyrimidin-4-yl)methanol | Thionyl Chloride (SOCl₂) | Dichloromethane | RT, overnight | 74% | [14] |
While specific yield data for the direct synthesis of 2-(chloromethyl)pyrimidine is limited in surveyed literature, the successful chlorination of a substituted hydroxymethylpyrimidine with SOCl₂ in 74% yield strongly supports the feasibility and effectiveness of this approach.[14]
Safety: A Critical Consideration
Handling Thionyl Chloride: Thionyl chloride is corrosive and reacts violently with water in a highly exothermic manner. All reactions must be conducted in a well-ventilated fume hood using flame-dried glassware under anhydrous conditions.[12] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
Quenching Procedures: Extreme care must be taken during the workup. A slow "reverse" quench, where the reaction mixture is added dropwise to a cold, stirred quenching solution (e.g., ice water or a basic solution), is recommended to control the exotherm.[12]
Byproduct Hazards of Alternative Routes: It is crucial to note that classical chloromethylation methods, such as the Blanc reaction which uses formaldehyde and HCl, are known to produce bis(chloromethyl) ether (BCME) as a byproduct.[9][15] BCME is a potent human carcinogen, and its formation presents a significant safety hazard, making this route undesirable for industrial applications.[15][16][17][18] The recommended synthesis from the hydroxymethyl precursor with SOCl₂ avoids this specific hazard.
IV. Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. The procedure for the pyrimidine derivative is based on established laboratory practices for the chlorination of hydroxymethyl-heterocycles and analogies to the pyridine synthesis.[5][11][12]
Protocol 1: Synthesis of 2-(Hydroxymethyl)pyrimidine
This intermediate is crucial for the recommended pyrimidine synthesis route. It can be prepared by the reduction of a suitable precursor, such as ethyl pyrimidine-2-carboxylate.[11]
Caption: Experimental workflow for the synthesis of 2-(hydroxymethyl)pyrimidine.
Materials:
| Reagent | Molar Eq. |
|---|---|
| Ethyl pyrimidine-2-carboxylate | 1.0 |
| Lithium chloride | 2.0 |
| Sodium borohydride | 2.0 |
| Anhydrous THF / Absolute Ethanol | Solvent |
| Saturated aqueous NH₄Cl | Quench |
| Diethyl ether | Extraction |
| Anhydrous MgSO₄ | Drying Agent |
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve ethyl pyrimidine-2-carboxylate (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and absolute ethanol.[11]
-
Add lithium chloride (2.0 eq) and stir until fully dissolved.[11]
-
Cool the mixture to 0 °C in an ice bath.[11]
-
Slowly add sodium borohydride (2.0 eq) in portions, ensuring the internal temperature remains below 5 °C.[11]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[11]
-
Once complete, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.[11]
-
Extract the aqueous layer three times with diethyl ether.[11]
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(hydroxymethyl)pyrimidine.[11]
Protocol 2: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride
This protocol details the chlorination of the intermediate prepared in Protocol 1.
Materials:
| Reagent | Molar Eq. |
|---|---|
| 2-(Hydroxymethyl)pyrimidine | 1.0 |
| Thionyl chloride (SOCl₂) | 1.1 - 1.2 |
| Anhydrous Toluene | Solvent |
| Anhydrous Diethyl Ether | Washing |
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap or scrubber (to neutralize HCl and SO₂ byproducts).[11][12]
-
Reagent Addition: In the flask, add 2-(hydroxymethyl)pyrimidine (1.0 eq) and anhydrous toluene.[11]
-
Slowly add thionyl chloride (1.1-1.2 eq) to the stirred solution via the dropping funnel. An exothermic reaction may be observed.[11]
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as monitored by TLC. Gentle heating may be required to drive the reaction to completion.[11][12]
-
Isolation: Upon completion, the product may precipitate from the solution. If not, reduce the solvent volume under vacuum to induce precipitation.[11]
-
Filter the solid product under a stream of nitrogen.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove residual impurities.[11]
-
Dry the product under vacuum to obtain 2-(chloromethyl)pyrimidine hydrochloride as a solid.[11]
V. Conclusion and Recommendations
While the synthesis of 2-(chloromethyl)pyrimidine is less documented than that of its pyridine analog, a robust and reliable synthetic strategy can be confidently proposed by leveraging established chemical principles. The chlorination of 2-(hydroxymethyl)pyrimidine with thionyl chloride emerges as the most effective and safest route, avoiding the formation of highly carcinogenic byproducts associated with other chloromethylation methods.[5][12][19]
The heightened reactivity of the 2-(chloromethyl)pyrimidine product, due to the electronic properties of the pyrimidine ring, makes it an exceptionally useful intermediate for introducing the pyrimidin-2-ylmethyl scaffold in drug discovery and development.[10] Researchers adapting these methods should proceed with careful optimization of reaction conditions, diligent monitoring of reaction progress, and unwavering adherence to safety protocols when handling hazardous reagents like thionyl chloride.[12]
VI. References
-
Benchchem. Navigating the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide. 5
-
Benchchem. An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. 11
-
ChemicalBook. 2-Chloro-4-(chloromethyl)pyrimidine synthesis. 14
-
Benchchem. Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine Hydrochloride. 1
-
Benchchem. Technical Support Center: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. 12
-
Google Patents. US4221913A - Preparation of 2-(Chloromethyl)pyridine. 8
-
Guidechem. How to synthesize 2- (chloromethyl) Pyridine Hydrochloride - FAQ. 2
-
ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride synthesis. 6
-
PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. 13
-
Wikipedia. Blanc chloromethylation. 15
-
Benchchem. A Comparative Analysis of Chloromethylating Agents for Pyrimidine Functionalization. 9
-
Chempanda. Chloromethyl: compounds, synthesis and safety | Blog. 16
-
Sciencemadness Discussion Board. Blanc Chloromethylation - Removing BCME from Product. 17
-
PTC Organics, Inc. Chloromethylation Catalyzed by Quat Salts. 18
-
Cayman Chemical. 2-(chloromethyl)-Pyrimidine (hydrochloride) (CAS 936643-80-0). 3
-
Benchchem. Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Alternatives. 19
-
Benchchem. Benchmarking the Reactivity of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide. 10
-
MedChemExpress. 2-(Chloromethyl)pyrimidine hydrochloride | Intermediate. 4
-
Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. 7
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 8. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 15. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 16. chempanda.com [chempanda.com]
- 17. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Chloromethyl)-5-methylpyrimidine hydrochloride
As researchers and developers, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. Handling reactive chemical intermediates like 2-(Chloromethyl)-5-methylpyrimidine hydrochloride requires not just procedural knowledge, but a deep understanding of the chemical's nature to mitigate risks effectively. This guide provides a comprehensive framework for the safe management and disposal of this compound, grounded in field-proven practices and regulatory standards.
The hydrochloride salt of this chlorinated pyrimidine derivative is classified as a corrosive solid, harmful if swallowed, and capable of causing severe burns to the skin, eyes, and respiratory tract.[1][2][3] Its proper disposal is not merely a suggestion but a critical component of a compliant and safe laboratory operation.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before any handling or disposal activity, a thorough understanding of the hazards is paramount. The primary risks associated with this compound stem from its corrosive and toxic properties.
Table 1: GHS Hazard Identification
| Hazard Classification | Category | Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[3][4] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage[1][3] |
| Serious Eye Damage | Category 1 | Causes serious eye damage[5] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[3][6] |
The causality for these hazards lies in the molecule's reactivity. The chloromethyl group is a potent alkylating agent, and the compound can readily react with moisture to release hydrochloric acid, contributing to its severe corrosive properties.
Table 2: Mandatory Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale for Use |
| Eye/Face Protection | Safety glasses with side shields and a face shield, or chemical goggles.[1][7] | Protects against splashes and airborne dust particles that can cause severe, irreversible eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or disposable protective clothing.[1][7] | Prevents direct contact with the solid, which can cause severe chemical burns. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if dust formation is likely or when working outside a fume hood.[1][5] | High concentrations of dust are extremely destructive to the tissues of the upper respiratory tract.[1] |
Expert Insight: Always ensure that eyewash stations and safety showers are unobstructed and readily accessible before handling this compound.[1] In the event of an exposure, immediate decontamination is critical to minimizing injury.
Part 2: Spill Management and Decontamination Protocol
Accidents happen, but a well-rehearsed response protocol can prevent a minor spill from escalating into a serious incident.
Experimental Protocol for Small Spill Cleanup
-
Evacuate and Isolate: Immediately clear all non-essential personnel from the area. For solid spills, establish an isolation distance of at least 25 meters (75 feet) in all directions.[1]
-
Ventilate: If safe to do so, ensure the area is well-ventilated. All cleanup operations should ideally be conducted within a certified chemical fume hood.[1]
-
Containment: Gently cover the spill with a damp absorbent paper towel to prevent the solid from becoming airborne.[1] Causality Note: Using a damp material is crucial; adding a large amount of water may cause a reaction and is not advised.
-
Collection: Carefully transfer the dampened material and any contaminated paper towels into a suitable, clearly labeled container for hazardous waste.[1] Do not use spark-producing tools.[7]
-
Decontamination: Wash all contaminated surfaces thoroughly with a soap and water solution.[1] Collect the cleaning materials for disposal as hazardous waste.
-
PPE Disposal: Place all contaminated PPE, such as gloves and disposable lab coats, into a vapor-tight plastic bag for disposal as hazardous waste.[1][8]
Part 3: Waste Segregation and Final Disposal Pathway
The ultimate goal of chemical waste management is to render the material non-hazardous or to contain it in a secure, environmentally sound manner. For this compound, direct discharge into drains or the environment is strictly prohibited.[1]
Waste Collection and Segregation
-
Primary Containment: Collect all waste, including contaminated materials from spills, in a suitable, tightly sealed, and clearly labeled hazardous waste container.[1][7]
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name and associated hazards (Corrosive, Toxic).
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated corrosives storage area.[1] This area must be away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents to prevent dangerous reactions.[1][5][9]
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing waste containing this compound.
Caption: Decision workflow for safe disposal.
Formal Disposal Protocol
The recommended and most environmentally sound method for disposing of this compound is through a licensed hazardous waste management company.[1]
-
Methodology: The preferred technology is controlled incineration with flue gas scrubbing .[1]
-
Scientific Rationale: Chlorinated organic compounds can produce highly toxic dioxins and furans if incinerated improperly. Controlled, high-temperature incineration ensures the complete destruction of the pyrimidine ring. The subsequent flue gas scrubbing step is critical for neutralizing the hydrogen chloride (HCl) gas produced during combustion, preventing its release into the atmosphere as acid rain.
-
Regulatory Compliance: Chemical waste generators are legally responsible for the proper classification and disposal of hazardous waste in accordance with local, regional, and national regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA) in the United States.[1][5][6]
Container Decontamination
Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.
-
Triple-Rinse: Rinse the empty container with a suitable solvent (e.g., water, if appropriate, followed by acetone or ethanol) three times.
-
Collect Rinsate: The rinsate from each rinse must be collected and disposed of as liquid hazardous waste.
-
Final Disposal: Once triple-rinsed, the container can be offered for recycling or reconditioning. If this is not feasible, puncture the container to prevent reuse and dispose of it in a sanitary landfill as permitted by regulations.[1]
By adhering to these scientifically-grounded procedures, you ensure the safety of your personnel, the integrity of your facility, and the protection of our shared environment.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H8Cl2N2 | CID 57345872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Chloromethyl)-5-methylpyrimidine | C6H7ClN2 | CID 14686698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. Unwanted Laboratory Materials & Other Environmental Waste Disposal [risk.byu.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
